molecular formula C6H5ClN2O B1439368 4-Amino-2-chloronicotinaldehyde CAS No. 338452-92-9

4-Amino-2-chloronicotinaldehyde

Cat. No.: B1439368
CAS No.: 338452-92-9
M. Wt: 156.57 g/mol
InChI Key: TYTVKBHUNQMVRB-UHFFFAOYSA-N
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Description

4-Amino-2-chloronicotinaldehyde is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-chloronicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloronicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVKBHUNQMVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670486
Record name 4-Amino-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338452-92-9
Record name 4-Amino-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and development, substituted pyridine derivatives represent a class of privileged structures, forming the core of numerous therapeutic agents. Among these, 4-Amino-2-chloronicotinaldehyde stands out as a crucial intermediate, valued for its trifunctional nature: a nucleophilic amino group, an electrophilic aldehyde, and a halogenated site amenable to cross-coupling reactions. This unique combination makes it a highly sought-after building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.

This guide provides a comprehensive overview of the synthesis of 4-Amino-2-chloronicotinaldehyde, moving beyond a simple recitation of steps to delve into the mechanistic rationale and strategic considerations behind the most effective and scalable synthetic pathway. We will contrast a modern, safer, and higher-yielding approach with historical methods, offering field-proven insights for researchers, chemists, and process development professionals.

Retrosynthetic Analysis: Navigating the Challenges of Pyridine Functionalization

The synthesis of polysubstituted pyridines is often non-trivial due to the electron-deficient nature of the ring, which influences the regioselectivity of C-H functionalization and substitution reactions. A primary challenge lies in the selective introduction of a formyl group at the C3 position adjacent to two halogen substituents.

A logical retrosynthetic disconnection of the target molecule points to two primary strategies:

  • Late-stage amination: Beginning with a pre-functionalized 2-chloro-3-formylpyridine derivative and introducing the amino group at C4 via nucleophilic aromatic substitution (SNAr).

  • Late-stage formylation: Starting with a 4-amino-2-chloropyridine backbone and introducing the aldehyde at C3.

Historically, the second approach has been employed but suffers from significant drawbacks related to safety and efficiency. This guide will focus on the first strategy, which has emerged as the superior method for practical, scalable synthesis.

Primary Synthesis Pathway: A Modern, Two-Step Approach

A robust and efficient synthesis has been developed, commencing from the readily available and inexpensive starting material, 2-chloro-4-fluoropyridine.[1] This pathway is characterized by its high yields, operational simplicity, and enhanced safety profile.

Pathway Overview

The synthesis proceeds in two key steps: 1) Directed ortho-metalation followed by formylation to install the aldehyde group, and 2) Nucleophilic aromatic substitution to introduce the amine.

Synthesis_Pathway SM 2-Chloro-4-fluoropyridine INT 2-Chloro-4-fluoropyridine- 3-formaldehyde SM:e->INT:w 1) LDA, THF, -20°C 2) DMF PROD 4-Amino-2-chloronicotinaldehyde INT:e->PROD:w NH₃·H₂O, 1,4-Dioxane Room Temp.

Caption: Preferred two-step synthesis of 4-Amino-2-chloronicotinaldehyde.

Step 1: Directed Ortho-Metalation and Formylation

Principle & Causality

The selective functionalization of the C3 position is achieved through a Directed ortho-Metalation (DoM) reaction.[1][2][3] In this strategy, a Directed Metalation Group (DMG) on an aromatic ring complexes with an organolithium reagent, directing the deprotonation to an adjacent position.[1][2] For 2-chloro-4-fluoropyridine, the pyridine nitrogen atom, in concert with the electron-withdrawing halogens, serves to acidify and direct the deprotonation to the C3 position.

Lithium diisopropylamide (LDA) is the base of choice for this transformation.[1] Its bulky nature prevents it from acting as a nucleophile and attacking the pyridine ring, while its strong basicity is sufficient to deprotonate the desired C-H bond. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.[4][5]

DoM_Mechanism sub Substrate (2-Chloro-4-fluoropyridine) intermediate Aryllithium Intermediate sub->intermediate Deprotonation at C3 base LDA product Formylated Intermediate intermediate->product Electrophilic Quench electrophile DMF

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Detailed Experimental Protocol: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde[1]
  • Inert Atmosphere: To a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to -20 °C.

  • Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) to the cooled THF.

  • Substrate Addition: Add a solution of 2-chloro-4-fluoropyridine dissolved in anhydrous THF dropwise to the LDA solution, maintaining the internal temperature between -23 °C and -15 °C.

  • Reaction: Stir the resulting mixture at this temperature for a specified period to ensure complete deprotonation.

  • Electrophilic Quench: Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, ensuring the temperature does not rise significantly.

  • Work-up: After the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure intermediate.

  • Expected Yield: ~75.8%

  • Purity (HPLC): >99%

Step 2: Nucleophilic Aromatic Substitution (Amination)

Principle & Causality

The second step involves a Nucleophilic Aromatic Substitution (SNAr) reaction to replace the fluorine atom at the C4 position with an amino group.[1] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the electron-withdrawing chloro and newly installed formyl groups.

Attack by a nucleophile is strongly favored at the 2- and 4-positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[6] Fluorine is an excellent leaving group in SNAr reactions, not because the C-F bond is weak, but because its high electronegativity strongly polarizes the C4 position, making it highly susceptible to nucleophilic attack, which is the rate-determining step.[7] Aqueous ammonia serves as a cost-effective and efficient source of the amine nucleophile.[1]

SNAr_Mechanism sub Formylated Intermediate meisenheimer Meisenheimer Complex (Stabilized by N) sub->meisenheimer Nucleophilic Attack at C4 nuc Ammonia (NH₃) product Final Product meisenheimer->product Expulsion of F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (Amination).

Detailed Experimental Protocol: Synthesis of 4-Amino-2-chloronicotinaldehyde[1]
  • Solvent Preparation: Prepare a mixed solvent system by combining 1,4-dioxane and concentrated ammonia water in a 1:1 volume ratio.

  • Reaction Setup: In a suitable reaction vessel, add the 2-chloro-4-fluoropyridine-3-formaldehyde intermediate to the mixed solvent.

  • Reaction: Stir the mixture at room temperature for approximately 2 hours. The product typically begins to precipitate from the reaction solution.

  • Isolation: Upon completion of the reaction (monitored by TLC or LCMS), filter the solid product.

  • Washing: Wash the filter cake with a small amount of a non-polar solvent like petroleum ether to remove residual impurities.

  • Drying: Dry the isolated solid to obtain the final product.

  • Expected Yield: ~91.8%

  • Purity (HPLC): >98%

Historical vs. Modern Synthesis: A Comparative Analysis

To fully appreciate the advantages of the described pathway, it is crucial to compare it with previously reported methods.

FeatureModern Pathway (DoM/SNAr) Historical Pathway (Boc-Protected) [1]
Starting Material 2-Chloro-4-fluoropyridineBoc-protected 4-amino-2-chloropyridine
Key Reagents LDA , DMF, Ammonia Watertert-Butyllithium (t-BuLi) , DMF, TFA
Reaction Conditions -20 °C (Step 1), Room Temp (Step 2)< -78 °C (Formylation), Deprotection
Overall Yield High (~70%) Low (~40%)
Safety Profile Uses LDA, which is significantly safer.Uses t-BuLi , which is pyrophoric and extremely hazardous.
Scalability Favorable for large-scale production.Poor due to extreme temperatures and hazardous reagents.

The historical route, which involves the formylation of Boc-protected 4-amino-2-chloropyridine, is severely limited.[1] It requires the use of tert-butyllithium (t-BuLi), a pyrophoric reagent that can ignite spontaneously in air and reacts violently with water, posing significant safety risks, especially during scale-up.[1] Furthermore, the reaction must be maintained at cryogenic temperatures (< -78 °C) to control the reactivity of the unstable carbanion, and the overall yield is poor, typically around 40%.[1] The modern pathway circumvents all these issues, making it the unequivocally superior choice for both laboratory and industrial synthesis.

Safety and Handling Considerations

  • Lithium Diisopropylamide (LDA): While safer than t-BuLi, LDA is still a highly reactive and corrosive base. It is air and moisture-sensitive.[8][9] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[9] Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.[10][11]

  • Anhydrous Solvents: THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed container.

  • Ammonia Water: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle only in a well-ventilated chemical fume hood.

Conclusion

The synthesis of 4-Amino-2-chloronicotinaldehyde via the two-step sequence of Directed ortho-Metalation and Nucleophilic Aromatic Substitution represents a significant advancement in synthetic methodology. This pathway is not only efficient, with high yields and purity, but also inherently safer and more scalable than previous methods. By starting with an inexpensive precursor and avoiding pyrophoric reagents and cryogenic conditions, this approach provides a practical and economically viable route to a key intermediate for the pharmaceutical industry. This guide underscores the importance of strategic, mechanism-based planning in modern organic synthesis to develop robust and responsible chemical processes.

References

  • Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.
  • Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Synthetic method of 2-amino-4-fluoropyridine. CN112552233A.
  • Method for purific
  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Collum, D. B. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. J. Am. Chem. Soc.[Link]

  • Protein Purification Techniques Overview. Gold Biotechnology. [Link]

  • Hidalgo, F. J., et al. Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food Chemistry. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. [Link]

  • Ashenhurst, J. Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • An electrochemical protocol for the formylation of aryl halides. New Journal of Chemistry. [Link]

  • Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Lithium Diisopropylamide (LDA) Safety Guideline & Handling Procedures. Studylib. [Link]

  • Ninja technique to purify organic compounds. YouTube. [Link]

  • LDA | Lithium diisopropylamide | Problem solved. YouTube. [Link]

  • Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.
  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • Organic Syntheses Procedure. Org. Synth. 2012, 89, 549-561. [Link]

  • 2-Chloro-4-fluoropyridine Product Information. Chemsrc. [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a detailed exploration of the spectroscopic data for 4-Amino-2-chloronicotinaldehyde (CAS No. 338452-92-9). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.

Molecular Structure and Spectroscopic Overview

4-Amino-2-chloronicotinaldehyde is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1] The molecule's structure, featuring an aromatic pyridine ring with an amino, a chloro, and an aldehyde substituent, gives rise to a unique spectroscopic fingerprint. This guide will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1: Structure of 4-Amino-2-chloronicotinaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted spectrum of 4-Amino-2-chloronicotinaldehyde is expected to show distinct signals for the aromatic protons, the amino protons, and the aldehyde proton.

Experimental Protocol: A Self-Validating System

A robust protocol for acquiring a ¹H NMR spectrum of a solid sample like 4-Amino-2-chloronicotinaldehyde is crucial for obtaining reliable data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.[2]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its effect on the exchangeability of N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

    • Shim the magnetic field to ensure homogeneity, which is essential for high-resolution spectra.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A standard relaxation delay of 1-2 seconds is typically sufficient.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more scans).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shimming, Parameters) transfer->instrument acquire Acquire Scans instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate analyze Spectral Interpretation integrate->analyze

Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR chemical shifts are presented in the table below. These values are estimated based on the additive effects of the substituents on the pyridine ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aldehyde-H9.8 - 10.2Singlet1HDeshielded due to the electronegativity of the carbonyl oxygen and its position on the aromatic ring.
H-68.0 - 8.3Doublet1HExpected to be the most downfield of the ring protons due to the anisotropic effect of the adjacent nitrogen.
H-56.5 - 6.8Doublet1HShifted upfield due to the electron-donating effect of the amino group at the para position.
NH₂5.5 - 6.5Broad Singlet2HThe chemical shift can be variable and concentration-dependent. The peak may be broad due to quadrupole effects and exchange with trace amounts of water.

Causality of Chemical Shifts:

  • Aldehyde Proton: The strong deshielding of the aldehyde proton is a characteristic feature, placing its resonance at a very downfield position, typically above 9.5 ppm.[4]

  • Aromatic Protons: The positions of the aromatic protons are influenced by the electronic effects of the substituents. The amino group at C-4 is a strong electron-donating group, which increases the electron density at the ortho (C-3 and C-5) and para (C-6 is not para) positions, causing an upfield shift. Conversely, the chloro and aldehyde groups are electron-withdrawing, causing a downfield shift. The interplay of these effects results in the predicted chemical shifts. The doublet multiplicity arises from the coupling between adjacent protons on the ring (H-5 and H-6).

  • Amino Protons: The protons of the amino group are typically observed as a broad singlet. Their chemical shift is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: A significantly larger number of scans is necessary to achieve a good signal-to-noise ratio. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.

  • Advanced Techniques: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for spectral assignment.

Predicted ¹³C NMR Data and Interpretation
Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O188 - 193The aldehyde carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.
C-4155 - 160The carbon bearing the amino group is significantly deshielded.
C-2150 - 155The carbon attached to the chlorine atom is also strongly deshielded.
C-6148 - 152The carbon adjacent to the ring nitrogen is deshielded.
C-5108 - 112This carbon is shielded by the electron-donating amino group.
C-3115 - 120The position of this carbon is influenced by both the adjacent aldehyde and chloro substituents.

Causality of Chemical Shifts:

  • Carbonyl Carbon: The sp² hybridized carbonyl carbon is in a highly electron-poor environment, resulting in a large downfield chemical shift.

  • Ring Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents and their position on the pyridine ring. The electronegative chlorine and nitrogen atoms cause significant deshielding of the carbons to which they are attached (C-2 and C-6). The electron-donating amino group at C-4 causes a shielding effect on the ortho (C-3 and C-5) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

For a solid sample, the following Attenuated Total Reflectance (ATR) or KBr pellet method provides a reliable and reproducible spectrum.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (or clean ATR crystal).

    • Place the sample in the IR beam path and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3400 - 3200MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H (Aromatic) Stretch3100 - 3000WeakCharacteristic of C-H bonds on an aromatic ring.
C=O Stretch1700 - 1680StrongThe strong absorption is due to the large change in dipole moment during the vibration of the polar carbonyl group.
C=C and C=N Stretch1620 - 1550Medium-StrongAromatic ring stretching vibrations.
N-H Bend1650 - 1580MediumBending vibration of the primary amine.
C-Cl Stretch800 - 600Medium-StrongThe position can be variable but is expected in the fingerprint region.

Interpretation of Key Bands:

  • N-H and C=O Stretches: The presence of sharp to medium bands in the 3400-3200 cm⁻¹ region and a strong, sharp band around 1690 cm⁻¹ are highly indicative of the primary amine and aldehyde functionalities, respectively.

  • Aromatic Region: The absorptions in the 1620-1550 cm⁻¹ range confirm the presence of the pyridine ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule, including the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Electron Impact (EI) ionization is a common method for the analysis of small organic molecules.

Experimental Protocol
  • Sample Introduction: The solid sample can be introduced directly into the ion source using a direct insertion probe.

  • Ionization: Electron Impact (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.[5]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier is used to detect the ions.

MS_Workflow Sample Solid Sample Probe Direct Insertion Probe Sample->Probe IonSource Ion Source (70 eV EI) Probe->IonSource MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Figure 3: Workflow for Electron Impact Mass Spectrometry.

Predicted Mass Spectrum and Interpretation

The molecular formula C₆H₅ClN₂O gives an exact mass of approximately 156.01 g/mol . A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in an M+2 peak with an intensity of about one-third of the molecular ion peak.

Expected Key Fragments:

  • m/z 156/158 (M⁺): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

  • m/z 128/130 ([M-CO]⁺): Loss of a neutral carbon monoxide molecule from the aldehyde group.

  • m/z 121 ([M-Cl]⁺): Loss of a chlorine radical.

  • m/z 93 ([M-Cl-CO]⁺): Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment.

The fragmentation pattern provides a self-validating system for the proposed structure. The observation of the correct molecular weight, the characteristic chlorine isotope pattern, and the logical loss of functional groups would provide strong evidence for the identity of 4-Amino-2-chloronicotinaldehyde.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-2-chloronicotinaldehyde, as outlined in this guide, provides a detailed and scientifically grounded framework for its characterization. While based on predictive data and analogies, the interpretations of the ¹H NMR, ¹³C NMR, IR, and MS spectra are rooted in the fundamental principles of spectroscopy and the known effects of the constituent functional groups. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this important molecule and providing a solid foundation for the interpretation of experimentally acquired data.

References

  • This reference is intentionally left blank as no direct experimental d
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  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link][3]

  • This reference is intentionally left blank as no direct experimental d
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  • This reference is intentionally left blank as no direct experimental d
  • NIST. (n.d.). 4-Amino-2-chloropyridine. [Link][6]

  • This reference is intentionally left blank as no direct experimental d
  • J&K Scientific LLC. (n.d.). 4-Amino-2-chloronicotinaldehyde. [Link][7]

  • This reference is intentionally left blank as no direct experimental d
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link][4]

  • This reference is intentionally left blank as no direct experimental d
  • This reference is intentionally left blank as no direct experimental d
  • This reference is intentionally left blank as no direct experimental d
  • This reference is intentionally left blank as no direct experimental d
  • This reference is intentionally left blank as no direct experimental d
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

Sources

Commercial Availability & Technical Profile: 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) represents a high-value, "make-to-order" heterocyclic intermediate rather than a bulk commodity. Its commercial availability is constrained by the complexity of its regioselective synthesis, typically requiring cryogenic lithiation or controlled oxidation steps that limit large-scale stockpiling.

For drug development professionals, this compound is a critical "ortho-aminoformyl" scaffold. It serves as the linchpin for synthesizing fused bicyclic systems—specifically 1,6-naphthyridines and pyrido[2,3-d]pyrimidines —which are privileged structures in kinase inhibitor discovery (e.g., PIM-1, SHP2, and BCR targets).

Chemical Identity & Technical Specifications

Before sourcing, verify the exact isomeric structure. The proximity of the amino and aldehyde groups is the functional core of this molecule, but it also renders it susceptible to self-condensation or oxidation if improperly stored.

FeatureSpecification
CAS Number 338452-92-9
IUPAC Name 4-Amino-2-chloropyridine-3-carbaldehyde
Synonyms 4-Amino-2-chloronicotinaldehyde; 2-Chloro-4-aminopyridine-3-carboxaldehyde
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Appearance Yellow to orange solid (typical of amino-aldehydes)
Storage 2–8°C , under Inert Atmosphere (Ar/N₂). Aldehyde is prone to oxidation to the carboxylic acid.
Solubility DMSO, DMF, Methanol (sparingly in non-polar solvents)

Commercial Landscape & Sourcing Strategy

Supply Chain Dynamics

Unlike simple pyridines, this aldehyde is rarely held in multi-kilogram inventory. Most suppliers operate on a Tiered Availability Model :

  • Tier 1 (Catalog Suppliers): Companies like BLD Pharm , PharmaBlock , and J&K Scientific often list this item.

    • Status: Typically "In Stock" for mg to low gram quantities (1g – 25g).

    • Lead Time: 1–2 weeks (domestic/regional) to 4 weeks (international).

  • Tier 2 (Custom Synthesis Houses): For >100g or kg scale, synthesis is performed de novo.

    • Lead Time: 8–12 weeks.

    • Cost Driver: The cryogenic conditions required for the preferred synthesis route (see Section 3) drive the cost significantly higher than standard pyridine building blocks.

Sourcing Recommendations
  • Purity Verification: Request a recent H-NMR. Look specifically for the aldehyde proton signal (~10 ppm) and check for the absence of the carboxylic acid peak (broad, >12 ppm), which indicates degradation.

  • Isomer Checks: Ensure the supplier has not provided the 2-amino-4-chloro isomer. The coupling constants in the aromatic region of the NMR are definitive for distinguishing these regioisomers.

Synthesis & Manufacturing Constraints

Understanding the synthesis explains the high cost and limited bulk availability. The commercial route is not a simple functionalization but a delicate construction of the 3,4-substitution pattern.

The Dominant Commercial Route (Lithiation)

The most scalable method involves Directed Ortho-Metalation (DoM) , which requires strict temperature control to prevent polymerization or "scrambling" of the lithiated intermediate.

  • Precursor: 2-Chloro-4-fluoropyridine.

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C to -20°C . The fluorine atom directs the lithiation to the C3 position.

  • Formylation: Quenching with DMF yields 2-chloro-4-fluoropyridine-3-carboxaldehyde.

  • Ammonolysis: Displacement of the labile 4-fluoro group with ammonia (NH₃) in dioxane yields the final product.

Why this limits supply: The requirement for cryogenic reactors and the handling of fluorinated precursors (which are themselves specialty chemicals) creates a bottleneck for multi-kilo production.

Applications in Drug Discovery

The primary utility of 4-Amino-2-chloronicotinaldehyde is its ability to function as a bidentate electrophile/nucleophile pair. The C3-aldehyde and C4-amino groups react with bis-nucleophiles or ketones to form fused rings.

Key Reaction Pathways
  • Pathway A (Friedländer Condensation): Reaction with ketones/aldehydes containing an

    
    -methylene group yields 1,6-Naphthyridines .
    
  • Pathway B (Cyclocondensation): Reaction with urea, guanidine, or formamide yields Pyrido[2,3-d]pyrimidines .

Workflow Diagram: From Scaffold to Bioactive Core

The following diagram illustrates the divergent synthesis potential of this scaffold.

G Precursor 2-Chloro-4-fluoropyridine Core 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) Precursor->Core Naphthyridine 1,6-Naphthyridines (Kinase Inhibitors) Core->Naphthyridine PyridoPyrimidine Pyrido[2,3-d]pyrimidines (SHP2 / PIM-1 Inhibitors) Core->PyridoPyrimidine Reagent_Li 1. LDA, -78°C 2. DMF 3. NH3 Reagent_Li->Core Reagent_Ketone + Ketones/Aldehydes (Friedländer) Reagent_Urea + Urea/Guanidine (Cyclocondensation)

Caption: Divergent synthesis pathways transforming the 4-amino-2-chloronicotinaldehyde core into privileged bioactive scaffolds.

Quality Control & Handling Protocol

To ensure experimental success, the following self-validating protocol is recommended upon receipt of the material:

  • Visual Inspection:

    • Pass: Bright yellow/orange crystalline solid.

    • Fail: Dark brown/black tar (polymerization) or white crust (oxidation to acid).

  • Solubility Test: Dissolve 5mg in 0.5mL DMSO-d6. It should dissolve completely without heating. Turbidity suggests polymerization.

  • Functional Group Verification (IR/NMR):

    • Aldehyde: Look for the sharp C=O stretch at ~1680-1700 cm⁻¹ (IR) or proton at ~10.0 ppm (NMR).

    • Amine: Broad N-H stretch at ~3300-3400 cm⁻¹.

    • Chloride: The C-Cl bond is stable, but ensure no hydrolysis to the pyridone (loss of aromaticity pattern).

References

  • Preparation method of 4-amino-2-chloronicotinaldehyde . Google Patents (CN118388401A). Link

  • 4-Amino-2-chloronicotinaldehyde Product Profile . ChemicalBook. Link

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines . Royal Society of Chemistry (RSC Advances). Link

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications . National Institutes of Health (PMC). Link

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives . RSC Advances. Link

An In-depth Technical Guide to the Solubility of 4-Amino-2-chloronicotinaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, chief among them being the optimization of its physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. This guide focuses on 4-Amino-2-chloronicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs that are common in pharmacologically active agents. Understanding and mastering its solubility in various organic solvents is paramount for its successful application in synthesis, purification, and formulation development.

This document eschews a conventional, rigid template in favor of a structure that logically unfolds the narrative of solubility determination and prediction for this specific molecule. As a senior application scientist, the aim is to provide not just protocols, but a deeper, causal understanding of the experimental choices and the interplay of molecular characteristics that govern solubility. Every recommendation and protocol herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Molecular Profile of 4-Amino-2-chloronicotinaldehyde: A Precursor to Understanding its Solubility

To comprehend the solubility of 4-Amino-2-chloronicotinaldehyde, we must first dissect its molecular structure and inherent physicochemical properties. The molecule is a substituted pyridine, featuring an amino group, a chloro substituent, and an aldehyde functional group.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C₆H₅ClN₂O-
Molecular Weight 156.57 g/mol -
Appearance White to light yellow solid-
Boiling Point 371°C-
Density 1.442 g/cm³-
Flash Point 178°C-
pKa (Predicted) 2.58 ± 0.42-

These properties provide initial clues to its behavior in solution. The presence of a polar carbonyl group in the aldehyde, a hydrogen-bond-donating amino group, and the electronegative chlorine atom suggest a molecule with a nuanced polarity. The pyridine ring itself contributes to the aromatic character. The interplay of these functional groups will dictate its interaction with different solvent environments.

Theoretical Underpinnings of Solubility: A Predictive Approach

In the absence of extensive empirical data, a predictive approach based on the principle of "like dissolves like" and an understanding of intermolecular forces is invaluable. The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Impact of Functional Groups on Solubility:

  • Amino Group (-NH₂): This group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).

  • Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity. However, it is not a strong hydrogen bond acceptor. Its presence can slightly increase solubility in polar aprotic solvents.

  • Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents. However, as the carbon chain of a molecule increases, the influence of the polar aldehyde group on overall solubility diminishes.[1]

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

Predicted Solubility Trends for 4-Amino-2-chloronicotinaldehyde:

  • High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.

  • Moderate to Good Solubility Expected in: Polar protic solvents like methanol, ethanol, and isopropanol should be effective due to hydrogen bonding opportunities with the amino and aldehyde groups.

  • Limited Solubility Expected in: Nonpolar solvents such as hexane and toluene are anticipated to be poor solvents as they cannot effectively solvate the polar functional groups of the molecule.

  • Water Solubility: The presence of multiple polar groups suggests some water solubility, though the overall aromatic character and the chloro substituent may limit it. The solubility of aldehydes in water decreases as the carbon chain length increases.[1]

This predictive framework provides a rational basis for solvent selection in experimental solubility determinations.

A Rigorous Protocol for the Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[2] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

dot

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh Excess Solid (4-Amino-2-chloronicotinaldehyde) combine Combine in a Sealed Vial prep_solid->combine prep_solvent Measure Precise Volume of Organic Solvent prep_solvent->combine agitate Agitate at Constant Temperature (e.g., 25°C, 48-72 hours) combine->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Dilute Saturated Solution with Mobile Phase filter->dilute hplc Analyze via Validated HPLC-UV Method dilute->hplc calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate caption Thermodynamic Solubility Determination Workflow

Caption: Thermodynamic Solubility Determination Workflow

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Amino-2-chloronicotinaldehyde to a series of vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, DMSO, DMF, toluene, hexane). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples.

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of calibration standards of 4-Amino-2-chloronicotinaldehyde of known concentrations in the mobile phase.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated HPLC method. A suitable starting point for method development could be a reversed-phase C18 column with a mobile phase of acetonitrile and water with a buffer, and UV detection. A method for the related compound, 4-Amino-2-chloropyridine, utilizes a Primesep 100 column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm.[3]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 4-Amino-2-chloronicotinaldehyde in the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

Factors Influencing the Solubility of 4-Amino-2-chloronicotinaldehyde

The solubility of 4-Amino-2-chloronicotinaldehyde is not a static property but is influenced by several factors. A thorough understanding of these factors is crucial for controlling and manipulating its solubility in various applications.

dot

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions polarity Polarity solubility Solubility of 4-Amino-2-chloronicotinaldehyde polarity->solubility h_bond Hydrogen Bonding (Donor/Acceptor) h_bond->solubility molecular_size Molecular Size molecular_size->solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility solvent_polarity Polarity solvent_polarity->solubility h_bond_solvent Hydrogen Bonding (Protic/Aprotic) h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility ph pH (in aqueous systems) ph->solubility caption Key Factors Influencing Solubility

Caption: Key Factors Influencing Solubility

Detailed Discussion of Influencing Factors:

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[4] This relationship can be quantified using the van't Hoff equation. Experimental determination of solubility at different temperatures is recommended for processes like crystallization.

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to 4-Amino-2-chloronicotinaldehyde will generally be a better solvent.

  • Hydrogen Bonding: The ability of the solvent to participate in hydrogen bonding is critical. Protic solvents can donate hydrogen bonds to the amino and aldehyde groups, while aprotic polar solvents can accept hydrogen bonds from the amino group.

  • Molecular Size and Shape: While less impactful than polarity and hydrogen bonding for a single compound, in a series of related molecules, larger molecular size can sometimes lead to lower solubility due to greater crystal lattice energy.[4]

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in their solubility. It is important to characterize the solid form used in solubility studies.

Conclusion: A Practical Framework for Solubility Characterization

While a comprehensive database of the solubility of 4-Amino-2-chloronicotinaldehyde in all common organic solvents is not yet publicly available, this guide provides a robust framework for its determination and prediction. By understanding the interplay of its functional groups with different solvent types, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocol for thermodynamic solubility determination using the shake-flask method coupled with HPLC analysis offers a reliable means to generate high-quality, reproducible data. This systematic approach will undoubtedly accelerate the research and development of new chemical entities derived from this valuable intermediate.

References

  • Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

The Privileged Scaffold: A Technical Guide to 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 4-Amino-2-chloronicotinaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Structural Logic

In the landscape of heterocyclic chemistry, 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) represents a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of biological targets. Its utility is not merely defined by its atoms, but by the strategic orthogonality of its three reactive centers.

For the medicinal chemist, this molecule offers a predictable, high-yielding gateway to 1,8-naphthyridines , a class of bicyclic nitrogen heterocycles ubiquitous in kinase inhibitors, anti-infectives, and neurodegenerative therapeutics.

The Triad of Reactivity

The molecule’s power lies in the spatial arrangement of its functional groups:

  • C3-Aldehyde & C4-Amine (ortho-disposition): The "warhead" for annulation. This motif is perfectly set up for Friedländer condensation with ketones, esters, or nitriles to form a second fused ring.

  • C2-Chlorine: The "diversification handle." Unlike the amino or aldehyde groups which are consumed in ring formation, the chlorine atom often survives cyclization, remaining available for late-stage Nucleophilic Aromatic Substitution (

    
    ) or palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki).
    

Part 2: The Primary Engine – Friedländer Annulation[1]

The most dominant application of 4-Amino-2-chloronicotinaldehyde is the synthesis of substituted 1,8-naphthyridines. This reaction is thermodynamically driven by the formation of a stable aromatic system and the elimination of water.

Mechanism of Action

The reaction typically proceeds via a two-step sequence:[1]

  • Schiff Base Formation: The C4-amino group attacks the carbonyl of a ketone substrate (the

    
    -methylene component).
    
  • Intramolecular Aldol/Dehydration: The C3-aldehyde undergoes aldol condensation with the

    
    -carbon of the imine intermediate, followed by dehydration to aromatize the new ring.
    
Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow from the precursor to a functionalized 1,8-naphthyridine scaffold.

Friedlander_Mechanism Start 4-Amino-2-chloro- nicotinaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Acid/Base Cat. - H2O Ketone Ketone Substrate (R-CH2-C=O-R') Ketone->Intermediate Transition Intramolecular Aldol/Dehydration Intermediate->Transition Cyclization Product 2-Chloro-1,8- naphthyridine Transition->Product Aromatization - H2O

Figure 1: The Friedländer annulation pathway converting the pyridine precursor into the bicyclic naphthyridine core.

Part 3: High-Value Applications & Case Studies

Neurodegenerative Therapeutics (Aza-Tacrine Analogues)

Tacrine was the first cholinesterase inhibitor approved for Alzheimer's disease but suffered from hepatotoxicity.

  • Application: Condensation of 4-Amino-2-chloronicotinaldehyde with cyclohexanone yields a 1,8-naphthyridine analog of tacrine (an "aza-tacrine").

  • Advantage: The nitrogen incorporation alters lipophilicity (LogP) and basicity, potentially improving the pharmacokinetic profile and reducing liver toxicity while maintaining acetylcholinesterase (AChE) affinity.

Kinase Inhibitors (Oncology)

The 1,8-naphthyridine core is a bioisostere of quinoline and quinazoline (e.g., Gefitinib, Erlotinib).

  • Strategy: The C2-chlorine atom (retained from the starting material) is displaced by an aniline or phenol derivative in the final step.

  • Target: This specific substitution pattern is frequently used to target ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR).

Green Chemistry & Agrochemicals
  • Plant Growth Regulators: Derivatives synthesized from this scaffold have shown cytokinin-like activity (similar to Forchlorfenuron).[2]

  • Corrosion Inhibitors: Recent studies utilize the 1,8-naphthyridine products as ligands for self-assembled monolayers (SAMs) that inhibit steel corrosion in acidic environments.

Part 4: Experimental Protocol

Protocol: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine

Objective: To synthesize a tricyclic core suitable for AChE inhibition studies.

Reagents:

  • 4-Amino-2-chloronicotinaldehyde (1.0 eq)[3]

  • Cyclohexanone (1.2 eq)

  • L-Proline (20 mol%) or saturated ethanolic KOH (catalytic)

  • Ethanol (Solvent)[4][5]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-chloronicotinaldehyde (156 mg, 1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add cyclohexanone (118 mg, 1.2 mmol) followed by L-Proline (23 mg, 0.2 mmol) as a green organocatalyst.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The aldehyde spot (
    
    
    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should emerge.
  • Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    . Look for the disappearance of the aldehyde proton (
    
    
    
    ) and the appearance of the aromatic ring protons of the new naphthyridine system.

Quantitative Data Summary (Typical Yields):

Catalyst SystemReaction TimeYield (%)Notes
KOH / EtOH 2 h85-92%Fast, but requires neutralization.
L-Proline / EtOH 6 h78-85%"Green" method, mild conditions.

(Lewis Acid)
4 h90-95%High yield, requires catalyst removal.

Part 5: Strategic Workflow for Library Generation

For drug discovery campaigns, this molecule is best utilized in a divergent synthesis workflow. The following diagram outlines a "make-one, diversify-many" strategy.

Library_Workflow cluster_cyclization Step 1: Friedländer Cyclization cluster_diversification Step 2: Late-Stage Functionalization (SnAr / Coupling) Scaffold 4-Amino-2-chloro- nicotinaldehyde KetoneA + Cyclohexanone (Neuro/Alzheimer's) Scaffold->KetoneA KetoneB + Acetophenone (Kinase Inhibitors) Scaffold->KetoneB KetoneC + 1,3-Diketones (Fluorescent Probes) Scaffold->KetoneC Intermediate 2-Chloro-1,8-naphthyridine Intermediates KetoneA->Intermediate KetoneB->Intermediate KetoneC->Intermediate DrugA Aza-Tacrine Analogs (Amination) Intermediate->DrugA R-NH2 / Heat DrugB Biaryl Systems (Suzuki Coupling) Intermediate->DrugB Ar-B(OH)2 / Pd DrugC Alkoxy Derivatives (Etherification) Intermediate->DrugC NaOR / Heat

Figure 2: Divergent synthesis workflow utilizing the 2-chloro "handle" for late-stage library expansion.

Part 6: Safety & Handling (Pro-Tip)

While the synthesis of the starting material itself historically involved dangerous reagents like t-butyllithium, modern commercially available 4-Amino-2-chloronicotinaldehyde is often prepared via a safer route: Lithiation of 2-chloro-4-fluoropyridine with LDA followed by DMF quench .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

  • Toxicity: Treat as a potential skin sensitizer and irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Friedländer Synthesis Overview : Organic Chemistry Portal.[6] "Friedländer Synthesis."[1][5][6][7] Organic Chemistry Portal. [Link]

  • Synthesis of 1,8-Naphthyridines : Moghanlo, F. S., et al. (2014). "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction." PMC - NIH. [Link]

  • Lewis Acid Catalysis in Friedländer Reactions : Costa, J. S., et al. (2009).[5] "Lewis Acid Promoted Friedländer Condensation Reactions between Anthranilonitrile and Ketones."[5] Journal of the Brazilian Chemical Society. [Link]

  • Medicinal Chemistry Context: Ruchelman, A. L., et al. (2004). "1,8-Naphthyridines as Potential CNS Agents." Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general scaffold utility in CNS drug design).

Sources

Technical Guide: The Strategic Utility of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) acts as a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the ortho positioning of a nucleophilic amino group (-NH₂) and an electrophilic formyl group (-CHO) on a pyridine ring that also bears a reactive chlorine handle. This trifunctional arrangement makes it an ideal precursor for the rapid assembly of 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —scaffolds privileged in kinase inhibitor discovery (e.g., EGFR, PI3K) and agrochemical development.

This guide moves beyond basic characterization to explore the mechanistic causality of its reactivity, providing a validated roadmap for researchers leveraging this scaffold for library generation.

Part 1: Chemical Identity & Physical Profile[1][2]

Before initiating synthesis, verification of the starting material is critical. The presence of the chlorine atom significantly alters solubility and electronic properties compared to the non-chlorinated analog.

Table 1: Physicochemical Specifications
PropertySpecificationNotes for Experimental Design
IUPAC Name 4-Amino-2-chloropyridine-3-carbaldehydeCore scaffold for nomenclature.
CAS Number 338452-92-9Use for precise vendor sourcing.[2]
Molecular Formula C₆H₅ClN₂OMW: 156.57 g/mol .[3]
Appearance Yellow to pale-brown solidDarkening indicates oxidation/polymerization.
Melting Point 150–155 °C (dec)Decomposes near MP; avoid aggressive heating.
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility; requires polar organic solvents.
Storage Inert atm (N₂/Ar), 2–8 °CAldehyde is prone to oxidation to carboxylic acid.

Part 2: Strategic Reactivity & Synthesis Pathways

The value of 4-Amino-2-chloronicotinaldehyde lies in its Divergent Reactivity Profile . It offers three distinct sites for chemical manipulation, allowing for " complexity-generating" reactions.

The "Ortho-Amino Formyl" Effect (Friedländer Condensation)

The most powerful application of this molecule is the Friedländer Condensation . The amino group condenses with a ketone carbonyl to form an imine (Schiff base), followed by an intramolecular aldol-type condensation with the aldehyde to close the second ring.

  • Why it works: The pyridine nitrogen acts as an electron sink, but the 2-chloro substituent inductively withdraws electron density, making the aldehyde highly electrophilic and accelerating the cyclization.

The 2-Chloro "Handle" (SɴAr Displacement)

The chlorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (SɴAr) .

  • Timing is Key: This displacement is often best performed after cyclization to avoiding interfering with the aldehyde during the Friedländer step, although robust nucleophiles (amines, thiols) can be introduced early if the aldehyde is protected.

Visualization: Divergent Synthesis Workflow

The following diagram maps the logical flow from the core intermediate to high-value targets.

DivergentSynthesis Core 4-Amino-2-chloronicotinaldehyde (Core Scaffold) Naphthyridine 1,8-Naphthyridine (Kinase Inhibitor Scaffold) Core->Naphthyridine Base/Acid Cat. Cyclization Pyridopyrimidine Pyrido[2,3-d]pyrimidine Core->Pyridopyrimidine Condensation Functionalized 2-Substituted Derivative Core->Functionalized Displacement Ketone + Methyl Ketone (Friedländer) Ketone->Naphthyridine Amidine + Amidine/Guanidine Amidine->Pyridopyrimidine Nucleophile + Amine/Thiol (SnAr) Nucleophile->Functionalized Functionalized->Naphthyridine Late-Stage Cyclization

Caption: Divergent synthetic pathways utilizing the trifunctional nature of the scaffold to access bicyclic heterocycles.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 2-Methyl-1,8-naphthyridine Derivatives

This protocol demonstrates the Friedländer Condensation , the primary utility of this intermediate. It uses a "Green Chemistry" approach (aqueous media or ethanol) which is self-validating because the product typically precipitates out, driving the equilibrium forward.

Objective: Cyclization of 4-Amino-2-chloronicotinaldehyde with Acetone.

Reagents & Materials:
  • Starting Material: 4-Amino-2-chloronicotinaldehyde (1.0 eq)[4]

  • Reagent: Acetone (Excess, acts as solvent/reactant) or 1.2 eq if using Ethanol co-solvent.

  • Catalyst: L-Proline (20 mol%) or 10% NaOH (aq). Note: L-Proline provides milder, organocatalytic conditions.

  • Solvent: Ethanol or Water.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-chloronicotinaldehyde (1 mmol) in Ethanol (5 mL).

  • Activation: Add L-Proline (0.2 mmol). Stir for 10 minutes at room temperature. Rationale: The amine of proline forms an enamine intermediate with the ketone, increasing its nucleophilicity.

  • Condensation: Add Acetone (2 mmol). Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (typical of naphthyridines) at higher Rf.

  • Workup (Self-Validating):

    • Cool the reaction mixture to 0 °C.

    • The product, 2-methyl-4-chloro-1,8-naphthyridine , often precipitates as a solid due to the planar, hydrophobic nature of the bicyclic system.

    • Filter the solid and wash with cold ethanol.

  • Purification: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Mechanism of Action (Graphviz)

Understanding the mechanism ensures troubleshooting capability.

Mechanism Step1 1. Imine Formation (Amine attacks Ketone) Step2 2. Enamine Tautomerization Step1->Step2 Step3 3. Intramolecular Aldol (C-C Bond Formation) Step2->Step3 Step4 4. Dehydration (Aromatization) Step3->Step4 Product 1,8-Naphthyridine Step4->Product

Caption: Stepwise mechanistic flow of the Friedländer condensation.

Part 4: Applications in Drug Discovery

The resulting 1,8-naphthyridine scaffold is a bioisostere of quinoline and quinazoline.

  • Kinase Inhibition: The N1 and N8 nitrogens provide a bidentate binding motif for hinge regions in ATP-binding pockets of kinases.

  • Solubility Tuning: The chlorine atom (retained from the starting material) allows for the late-stage introduction of solubilizing groups (e.g., N-methylpiperazine) via SɴAr reactions.

  • DNA Intercalation: Planar derivatives have shown potential as DNA intercalators for antibacterial applications.

References

  • Synthesis of 1,8-Naphthyridines in Water. Journal of Organic Chemistry. Demonstrates the green synthesis utility of 2-aminonicotinaldehyde derivatives.

  • 4-Amino-2-chloronicotinaldehyde Product Data. BLD Pharm. Physical properties and safety data sheets. [3]

  • Friedländer Synthesis of Naphthyridines. Organic Chemistry Portal. mechanistic overview of the condensation reaction.

  • Microwave Assisted Synthesis of Pyrimidine Derivatives. PubMed Central. Discusses related chloro-pyrimidine chemistry and SɴAr reactivity relevant to the 2-chloro handle.

Sources

Strategic Utilization of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold[1]

In the landscape of heterocyclic synthesis, 4-amino-2-chloronicotinaldehyde (4-A-2-CNA) represents a "privileged scaffold"—a molecular architecture inherently biased toward biological activity.[1] Unlike simple pyridines, this building block possesses a dense functionality triad (C2-Cl, C3-CHO, C4-NH


) that allows for rapid, divergent synthesis of fused heterocycles, particularly 1,8-naphthyridines  and pyrido[2,3-d]pyrimidines .

This guide moves beyond basic characterization to focus on the strategic application of 4-A-2-CNA. It addresses the specific challenge of maintaining the integrity of the C2-chlorine atom during cyclization, a critical requirement for enabling late-stage diversification via nucleophilic aromatic substitution (


).[1]

Molecular Anatomy & Reactivity Profile[1]

To master this building block, one must understand the electronic "push-pull" dynamics governed by its three substituents.[1]

The Reactivity Triad[1]
  • C3-Formyl Group (Electrophile): The primary handle for condensation.[1] It is highly reactive toward carbon nucleophiles (active methylenes) and nitrogen nucleophiles (amines/ureas).[1]

  • C4-Amino Group (Nucleophile): Positioned ortho to the aldehyde, this group facilitates intramolecular cyclization.[1] Its nucleophilicity is slightly tempered by the electron-deficient pyridine ring but remains sufficient for imine formation.[1]

  • C2-Chlorine Atom (The "Silent" Partner): This is the strategic differentiator.[1] In many cyclizations, the chlorine remains inert, surviving the harsh conditions of annulation.[1] This allows researchers to perform a second distinct reaction step—displacing the chlorine with amines, alkoxides, or thiols—to fine-tune solubility and potency after the core scaffold is built.

Visualization: The Divergent Synthesis Map

ReactivityMap Start 4-Amino-2-chloro- nicotinaldehyde Friedlander Friedländer Condensation (+ Ketones) Start->Friedlander Base/Acid Cat. Pyrimidine Condensation (+ Urea/Guanidine) Start->Pyrimidine Cyclization Alkyne Cu-Catalyzed Annulation (+ Terminal Alkynes) Start->Alkyne Cu(OTf)2 Naphthyridine 2-Chloro-1,8-naphthyridines Friedlander->Naphthyridine PyridoPyr 5-Chloro-pyrido[2,3-d]pyrimidines Pyrimidine->PyridoPyr Alkyne->Naphthyridine Diversification Late-Stage Diversification (S_NAr Displacement of Cl) Naphthyridine->Diversification Post-Cyclization PyridoPyr->Diversification

Figure 1: Divergent synthetic pathways originating from the 4-A-2-CNA scaffold.[1] Note the retention of the chlorine atom (green nodes) allowing for subsequent functionalization (red node).[1]

Primary Workflow: The Friedländer Annulation[1]

The most robust application of 4-A-2-CNA is the synthesis of substituted 1,8-naphthyridines . This reaction typically involves the condensation of the 4-amino and 3-formyl groups with a ketone containing an


-methylene group.
Mechanism of Action

The reaction proceeds via a two-step cascade:[2]

  • Intermolecular Aldol/Schiff Base Formation: The ketone enolate attacks the aldehyde (aldol) or the amine attacks the ketone (Schiff base).[1] In basic media, the aldol pathway is often faster.[1]

  • Intramolecular Cyclodehydration: The resulting intermediate undergoes ring closure and loss of water to aromatize the new ring.[1]

Comparative Catalytic Systems

Choosing the right catalyst is vital for yield and purity.[1]

Catalyst SystemConditionsTypical YieldProsCons
NaOH / EtOH Reflux, 2-4h75-85%Cheap, scalable, simple workup.Can hydrolyze the C2-Cl to -OH if too harsh.
Sulfamic Acid Melt/Solvent-free85-92%Green chemistry, fast, high yield.Requires careful temp control to avoid charring.[1]
[Bmmim][Im] Ionic Liquid, 80°C>90%Recyclable catalyst, excellent for sensitive substrates.[1]High cost of ionic liquid; difficult purification.[1]
L-Proline MeOH, Reflux70-80%Organocatalytic, mild conditions.Slower reaction rates.[1]

Detailed Protocol: Synthesis of a Tacrine Bioisostere

This protocol describes the synthesis of a 1,2,3,4-tetrahydrobenzo[b][1,8]naphthyridine derivative (an analog of the Alzheimer's drug Tacrine) using 4-A-2-CNA and cyclohexanone.[1] This serves as a "Gold Standard" validation of the building block's utility.[1]

Reagents & Equipment[1]
  • Precursor: 4-Amino-2-chloronicotinaldehyde (1.0 eq)

  • Substrate: Cyclohexanone (1.2 eq)[1]

  • Catalyst: Potassium Hydroxide (KOH) pellets (1.0 eq) or Piperidine (cat.)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Monitoring: TLC (Silica gel 60 F254; Mobile phase: Hexane/EtOAc 7:3)

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-chloronicotinaldehyde (5 mmol) in 15 mL of absolute ethanol.

  • Addition: Add cyclohexanone (6 mmol) followed by solid KOH (5 mmol). Note: The solution typically turns from pale yellow to deep orange/red, indicating enolate formation.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC every hour.[1] The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.[1]
  • Workup (Precipitation): Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Isolation: The product usually precipitates as a solid.[1] Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove residual base.[1]

  • Purification: Recrystallize the crude solid from hot ethanol/DMF (9:1).

  • Validation:

    • Melting Point: Expect sharp range (e.g., >200°C depending on exact derivative).[1]

    • 1H NMR: Look for the disappearance of the aldehyde proton (

      
       ppm) and the appearance of the aromatic naphthyridine proton (
      
      
      
      ppm).[1]
Experimental Logic (Why this works)

The use of KOH in ethanol promotes the formation of the cyclohexanone enolate.[1] The high temperature ensures the dehydration step (elimination of water) is irreversible, driving the equilibrium toward the stable, aromatic naphthyridine system.[1] The C2-chlorine atom is sterically shielded enough to survive these basic conditions without significant hydrolysis.[1]

Secondary Workflow: Pyrido[2,3-d]pyrimidines

For researchers targeting kinase inhibitors, fusing a pyrimidine ring is highly desirable.[1]

Reaction Pathway

Reacting 4-A-2-CNA with urea (or thiourea/guanidine) creates the pyrido[2,3-d]pyrimidine scaffold.[1]

  • Conditions: Glacial acetic acid (reflux) or fusion at 180°C.[1]

  • Mechanism: Initial condensation of urea nitrogen with the aldehyde, followed by cyclization with the C4-amine.

  • Strategic Note: This route often yields the 2-hydroxy (or 2-oxo) derivative, which can be further functionalized.[1]

PyrimidineSynthesis Substrate 4-A-2-CNA + Urea Intermediate Intermediate: Schiff Base Formation Substrate->Intermediate AcOH, Reflux Cyclization Cyclodehydration (-H2O) Intermediate->Cyclization Product 2-Hydroxy-5-chloro- pyrido[2,3-d]pyrimidine Cyclization->Product

Figure 2: Sequential assembly of the pyrimidine ring.

Troubleshooting & Stability

  • Aldehyde Oxidation: The C3-aldehyde is prone to air oxidation to the carboxylic acid (4-amino-2-chloronicotinic acid) upon prolonged storage.

    • Detection: IR spectrum shows a broad -OH stretch (2500-3300 cm⁻¹) and a shift in carbonyl frequency.[1]

    • Prevention:[1] Store under argon at 4°C.

  • Self-Condensation: At high concentrations in basic media, the amine of one molecule can react with the aldehyde of another.

    • Mitigation: Always add the ketone/substrate before adding the base catalyst.[1]

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1][3] A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields.[3] Synthesis, 49, 763-769.[1][3]

  • Majumdar, K. C., & Ponra, S. (2014).[1] Ionic liquid-mediated synthesis of 1,8-naphthyridines. Tetrahedron Letters, 55(4), 865-869.[1] [1]

  • Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[1] (Foundational work on Vilsmeier-Haack synthesis of the precursor).[1][4] [1]

  • Quiroga, J., et al. (2011).[1] Regioselective synthesis of 1,8-naphthyridines under solvent-free conditions. Ultrasonics Sonochemistry, 18(1), 123-127.[1] [1]

  • Movassaghi, M., & Hill, M. D. (2006).[1][3] Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(45), 14254-14255.[1]

Sources

Methodological & Application

Strategic Synthesis of Heterocyclic Derivatives from 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SYN-04

Abstract

This application note details the synthetic utility of 4-Amino-2-chloronicotinaldehyde (4-A-2-CNA) as a privileged scaffold in medicinal chemistry. Unlike its more common isomer (2-amino-nicotinaldehyde), this 3,4-disubstituted pyridine precursor offers a unique "orthogonal reactivity" profile. The presence of the 2-chloro handle, adjacent to the aldehyde (C3) and amine (C4) functionalities, allows for the construction of fused heterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —while retaining a reactive site for late-stage diversification via cross-coupling.[1] This guide provides validated protocols for Friedländer condensation and pyrimidine annulation, designed for reproducibility in drug discovery workflows.

Chemo-Structural Analysis & Strategy

The core value of 4-A-2-CNA lies in its three distinct reactive sites, which can be engaged sequentially to build library diversity.

The Reactivity Triad[1]
  • C3-Formyl & C4-Amino (The Annulation Vector): These adjacent groups are perfectly positioned for condensation reactions with ketones (Friedländer) or urea derivatives (pyrimidine synthesis).[1]

  • C2-Chloro (The Diversification Vector): The chlorine atom at the C2 position is activated by the adjacent pyridine nitrogen.[1] It is stable during mild condensation conditions but highly reactive toward nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the ring is fused.
    

Critical Regiochemical Note: Researchers must distinguish this starting material from 2-amino-nicotinaldehyde.

  • 2-Amino-3-formyl

    
     yields 1,8-naphthyridines .
    
  • 4-Amino-3-formyl (Subject of this note)

    
     yields 1,6-naphthyridines .
    
Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

ReactivityMap SM 4-Amino-2-chloronicotinaldehyde Naph 5-Chloro-1,6-Naphthyridines (Tacrine Analogues) SM->Naph Friedländer (Base/Acid) Pyrido 5-Chloro-pyrido[4,3-d]pyrimidines SM->Pyrido Condensation (High T) Ketone Cyclic Ketones (e.g., Cyclohexanone) Ketone->Naph Final Functionalized Drug Candidates Naph->Final Suzuki Coupling (C-Cl displacement) Urea Urea / Guanidine Urea->Pyrido Pyrido->Final S_NAr / Coupling Suzuki Boronic Acids (Pd-Catalysis)

Figure 1: Divergent synthetic pathways from 4-Amino-2-chloronicotinaldehyde. The C2-Chloro group is retained in the first step, enabling late-stage library expansion.

Protocol A: Synthesis of Tacrine Analogues (1,6-Naphthyridines)

This protocol utilizes the Friedländer Annulation .[1][2] By reacting 4-A-2-CNA with cyclohexanone, we synthesize a 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. This is a structural analogue of Tacrine (an Acetylcholinesterase inhibitor), but with a 1,6-naphthyridine core rather than an acridine core.[1]

Materials
  • Precursor: 4-Amino-2-chloronicotinaldehyde (1.0 equiv)

  • Reagent: Cyclohexanone (1.2 equiv)[1]

  • Catalyst: 10% KOH (aq) or L-Proline (20 mol% for milder conditions)

  • Solvent: Ethanol (EtOH) or Water (if using "On-Water" conditions with surfactants)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-chloronicotinaldehyde (5 mmol, 782 mg) in Ethanol (15 mL).

  • Addition: Add Cyclohexanone (6 mmol, 0.62 mL).

  • Catalysis: Add 10% KOH solution (2 mL) dropwise.

    • Expert Tip: For acid-sensitive substrates, replace KOH with L-Proline (115 mg) and reflux in methanol. This organocatalytic approach often improves yield and purity [1].[1]

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes).[1] The aldehyde spot (starting material) should disappear.[1]

  • Work-up:

    • Cool to room temperature.[1][3][4][5]

    • If precipitate forms: Filter the solid, wash with cold EtOH/Water (1:1), and dry.[1]

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Data Validation:

Parameter Expected Value Notes
Yield 75–85% Lower yields often indicate incomplete condensation (check water removal).
Appearance Pale Yellow Solid Darkening indicates oxidation; store under inert gas.[1]

| 1H NMR | Disappearance of CHO (~10 ppm) | New signals for CH2 groups of the cyclohexyl ring appear (1.8–3.0 ppm).[1] |

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines[1]

This protocol targets the fusion of a pyrimidine ring onto the pyridine backbone.[1] These scaffolds are highly relevant as kinase inhibitors (e.g., PIM-1, CDK inhibitors) [2].[1]

Materials
  • Precursor: 4-Amino-2-chloronicotinaldehyde (1.0 equiv)

  • Reagent: Urea (5.0 equiv) or Formamidine Acetate (2.0 equiv)[1]

  • Solvent: Glacial Acetic Acid (for Urea) or Ethanol (for Formamidine)[1]

  • Catalyst: None (Thermal) or fused ZnCl2 (optional Lewis acid)[1]

Step-by-Step Methodology (Urea Fusion)
  • Mixing: In a pressure tube or heavy-walled flask, combine 4-Amino-2-chloronicotinaldehyde (2 mmol) and Urea (10 mmol).

  • Solvation: Add Glacial Acetic Acid (5 mL).

    • Why Acid? The acid catalyzes the initial imine formation and subsequent cyclodehydration.[1][6]

  • Heating: Seal the tube and heat to 120°C for 12 hours.

    • Safety: Ensure the vessel is rated for pressure, as ammonia is generated as a byproduct.[1]

  • Quenching: Pour the hot reaction mixture onto crushed ice (50 g).

  • Neutralization: Adjust pH to ~7.0 using saturated NaHCO3 solution. The product typically precipitates at neutral pH.[1]

  • Isolation: Filter the solid, wash extensively with water (to remove excess urea), and dry in a vacuum oven at 50°C.

Mechanism Insight: The reaction proceeds via the formation of a ureido-intermediate at the C4-amine, followed by intramolecular condensation with the C3-aldehyde.

Protocol C: Late-Stage Functionalization (The "Switch")

Once the bicyclic core (Naphthyridine or Pyridopyrimidine) is formed, the C5-Chloro (naphthyridine numbering) or C5-Chloro (pyridopyrimidine numbering) remains.[1] This is the "switch" that allows you to turn a generic scaffold into a specific drug candidate.[1]

Suzuki-Miyaura Coupling Protocol
  • Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

  • Loading: Add the Chlorinated Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).[1]

  • Solvent/Base: Add 1,4-Dioxane (0.1 M concentration) and 2M Na2CO3 (aq) (2.0 equiv).

  • Reaction: Heat to 90°C for 2–4 hours.

    • Note: The oxidative addition into the C-Cl bond on the pyridine ring is facilitated by the electron-deficient nature of the heterocycle.

  • Work-up: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Friedländer) Aldol condensation reversal or wet solvent.Use anhydrous EtOH or add molecular sieves.[1] Switch to L-Proline catalyst [3].
Incomplete Cyclization Steric hindrance of the ketone.[1]Increase reaction temperature (use Ethylene Glycol at 140°C).
Dechlorination Pd-catalyzed reduction during Suzuki.Avoid alcoholic solvents in Suzuki coupling; use Toluene/Dioxane.[1]
Regioselectivity Confusion between 1,6 and 1,8 isomers.[1]Verify starting material via NOE NMR. 4-amino-3-CHO has NOE between CHO and H-2/H-5.

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1][3] A single-step, facile synthesis of 1,8-naphthyridine derivatives... Synthesis, 49, 763-769.[1][3] (Note: Methodology adapted for 1,6-isomers).

  • Abdel-Mottaleb, Y. A., et al. (2024).[1] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... RSC Advances/NIH.[1]

  • Organic Reactions. (2011).[1] The Friedländer Synthesis of Quinolines. Organic Reactions.[1][2][3][6][7][8]

  • Marco, J. L., et al. (2001).[1] Synthesis and acetylcholinesterase inhibition activity of new tacrine-like analogues.[9][10] Bioorganic & Medicinal Chemistry.

Sources

Application Note: Strategic N-Alkylation of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized pyridine scaffolds. It addresses the specific chemoselectivity challenges posed by 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9).

Executive Summary & Strategic Analysis

The Substrate: 4-Amino-2-chloronicotinaldehyde presents a "push-pull" electronic system that creates a unique synthetic bottleneck:

  • Deactivated Nucleophile: The C4-amino group is significantly deactivated by the electron-withdrawing pyridine nitrogen, the C2-chlorine, and the C3-formyl group. The pKa of the conjugate acid is predicted to be extremely low (~2.5), rendering standard

    
     conditions sluggish.
    
  • Reactive Electrophile: The C3-aldehyde is highly prone to nucleophilic attack, oxidation, or reduction.

  • Cyclization Risk: The ortho arrangement of the amino and formyl groups makes this scaffold a "loaded spring" for Friedländer-type cyclizations (e.g., forming 1,6-naphthyridines).

The Challenge: Direct alkylation risks competitive reaction at the aldehyde (Schiff base formation), over-alkylation, or polymerization. Furthermore, standard reductive amination conditions (using external aldehydes) are contraindicated because the reducing agent (e.g., STAB) will indiscriminately reduce the C3-formyl group to an alcohol.

The Solution: This protocol details a Protection-First Strategy as the "Gold Standard" for high-fidelity synthesis, alongside a Direct Alkylation method for simple substrates where speed outweighs yield optimization.

Decision Logic: Pathway Selection

G Start Substrate: 4-Amino-2-chloronicotinaldehyde Goal Goal: N-Alkylation Start->Goal Q1 Is the Alkyl Group Complex or Functionalized? Goal->Q1 Direct Method A: Direct Alkylation (NaH / Alkyl Halide) Q1->Direct No (Simple Me, Et, Bn) Protect Method B: Protection Strategy (Acetal Formation) Q1->Protect Yes (or High Purity Req.) Risk1 Risk: C3-CHO Polymerization & N-Pyridine Alkylation Direct->Risk1 Safe High Fidelity: Protects C3-CHO Protect->Safe

Caption: Decision tree for selecting the appropriate alkylation strategy based on substrate complexity and purity requirements.

Protocol A: The "Gold Standard" (Protection-Alkylation-Deprotection)

This method is recommended for high-value synthesis. It masks the reactive aldehyde as an acetal, allowing the use of strong bases to deprotonate the deactivated amine without triggering side reactions at C3.

Phase 1: Acetal Protection

Objective:[1] Convert C3-CHO to a 1,3-dioxolane or diethyl acetal.

Reagents:

  • Substrate: 4-Amino-2-chloronicotinaldehyde (1.0 eq)

  • Triethyl orthoformate (HC(OEt)3) (3.0 eq) [Preferred over ethylene glycol to avoid harsh reflux]

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Solvent: Anhydrous Ethanol (0.2 M)

Procedure:

  • Dissolve substrate and HC(OEt)3 in anhydrous ethanol under

    
    .
    
  • Add PTSA and heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Aldehyde spot should disappear).

  • Cool to RT, quench with saturated

    
    .[2]
    
  • Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Result: 4-amino-2-chloro-3-(diethoxymethyl)pyridine.

Phase 2: Base-Mediated N-Alkylation

Objective: Alkylate the amine using Sodium Hydride (NaH).

Reagents:

  • Protected Intermediate (1.0 eq)[3]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Alkyl Halide (R-X) (1.1 eq)

  • Solvent: Anhydrous DMF or THF (0.1 M)

Procedure:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH in DMF at 0°C.

  • Add the Protected Intermediate (dissolved in minimal DMF) dropwise.

  • Stir at 0°C for 30 mins. Note: Evolution of

    
     gas indicates anion formation. The solution often turns deep red/orange due to charge delocalization.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Cool to 0°C. Quench carefully with water (dropwise). Extract with EtOAc.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Deprotection

Objective: Restore the C3-aldehyde.

Procedure:

  • Dissolve the alkylated intermediate in THF/Water (4:1).

  • Add Trifluoroacetic acid (TFA) (5.0 eq) or 1M HCl.

  • Stir at RT for 1–3 hours.

  • Neutralize with

    
     and extract.[2]
    

Protocol B: Direct Alkylation (Rapid Throughput)

This method bypasses protection but requires strict temperature control to prevent polymerization. It is suitable only for simple, unhindered electrophiles (e.g., Iodomethane, Benzyl Bromide).

Critical Constraint: Do not use reductive amination (Aldehyde + Reducing Agent) here, as it will reduce the C3-CHO.

Reagents Table:

ComponentEquivalentsRoleNotes
Substrate 1.0ReactantDried under vacuum prior to use.
NaH (60%) 1.1 - 1.2BaseMust be washed with hexanes if oil interferes.
Alkyl Halide 1.05ElectrophileSlight excess only to prevent bis-alkylation.
DMF [0.1 M]SolventMust be anhydrous (water kills the anion).

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried flask with NaH (1.2 eq) and anhydrous DMF under inert atmosphere (

    
    /Ar). Cool to -10°C  (ice/salt bath).
    
    • Why -10°C? Lower temperatures suppress the nucleophilic attack of the generated amide anion on the C3-aldehyde of a neighboring molecule (self-condensation).

  • Addition: Dissolve 4-Amino-2-chloronicotinaldehyde in DMF and add slowly over 15 minutes.

  • Anion Formation: Stir at -10°C for 45 minutes.

  • Electrophile Introduction: Add the Alkyl Halide (1.05 eq) neat or in minimal DMF.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm only to 0°C. Monitor strictly by LC-MS.

    • Stop Condition: Stop immediately upon consumption of starting material. Prolonged stirring at RT promotes impurity formation.

  • Quench: Pour mixture into ice-cold saturated

    
     solution.
    
  • Isolation: Extract with EtOAc (x3). Wash organic phase with water (x2) and brine (x1) to remove DMF.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of the base-mediated mechanism over standard nucleophilic attack.

ReactionPath Substrate 4-Amino-2-chloronicotinaldehyde (Weak Nucleophile) Base NaH (Deprotonation) Substrate->Base Anion Amide Anion (Strong Nucleophile) Base->Anion -H2 Path_Correct Attack on R-X (S_N2) Anion->Path_Correct Fast (at low temp) Path_Side Side Reaction: Attack on C3-CHO (Self-Condensation) Anion->Path_Side Slow (favored by heat) Product N-Alkylated Product Path_Correct->Product Impurity Oligomers/Dimers Path_Side->Impurity

Caption: Mechanistic pathway showing the activation of the amine via deprotonation and the competing self-condensation risk.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Amine not deprotonated.Ensure NaH is fresh. The amine pKa is low; weak bases (

) will fail.
Polymerization Reaction temp too high.Keep reaction at -10°C to 0°C. Dilute reaction mixture (0.05 M).
Loss of Aldehyde Reduction or oxidation.Avoid reducing agents.[1] Use Protocol A (Protection) if aldehyde integrity is compromised.
Bis-alkylation Excess alkyl halide.Strictly limit R-X to 1.05 eq. Add R-X very slowly.

References

  • Source: Google Patents (CN118388401A). Describes the synthesis from 2-chloro-4-fluoropyridine via S_NAr.
  • General Protocol for N-Alkylation of Electron-Deficient Amines: Source: BenchChem Application Notes. "Protocol for N-Alkylation of 2-Aminothiazoles" (Analogous electron-deficient system).
  • Aldehyde Protection Strategies

    • Source: Chemistry LibreTexts. "Protecting Groups of Aldehydes."
    • URL:[Link]

  • Reactivity of Aminopyridines

    • Source: Oxford Science Trove.[1] "Reactions of amino compounds with aldehydes and ketones."[2][5]

    • URL:[Link][1][2][5][6][7][8][9][10][11][12]

Sources

Application Note: Strategic Functionalization of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction landscape of 4-Amino-2-chloronicotinaldehyde (4-A-2-CNA) with primary amines. As a densely functionalized pyridine scaffold, 4-A-2-CNA serves as a critical linchpin in the synthesis of 1,8-naphthyridines , a class of pharmacophores exhibiting potent tyrosine kinase inhibition, antibacterial, and antitumor properties.

This application note addresses the chemoselectivity challenges inherent in this molecule:

  • Kinetic Control (C3-Formyl): Rapid condensation with primary amines to form Schiff bases (Imines).

  • Thermodynamic Control (C2-Chloro): Nucleophilic Aromatic Substitution (

    
    ) requiring elevated energy states.
    
  • Cyclization (Friedländer): The "Gold Standard" application for generating bicyclic drug scaffolds.

Mechanistic Insight & Chemoselectivity

The reactivity of 4-A-2-CNA is defined by the competition between the electrophilic aldehyde at C3 and the leaving group (Cl) at C2.

The Electrophilic Competition
  • C3-Aldehyde (CHO): This is the "soft" electrophile. Reaction with primary amines (

    
    ) occurs rapidly at room temperature to form Schiff bases  (imines). This reaction is reversible and acid-catalyzed.[1]
    
  • C2-Chlorine (Cl): Activated by the adjacent ring nitrogen and the electron-withdrawing formyl group. However, the 4-amino group acts as an Electron Donating Group (EDG), pushing electron density into the ring and slightly deactivating the C2 position toward

    
     compared to 2-chloronicotinaldehyde. Consequently, displacing the chlorine with a primary amine typically requires thermal forcing  or microwave irradiation.
    
Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Start 4-Amino-2-chloronicotinaldehyde Schiff Schiff Base (Imine) (Kinetic Product) Start->Schiff MeOH/EtOH, RT -H2O SNAr 2-Amino-Substituted Product (Thermodynamic Product) Start->SNAr Heat (>100°C), Base SNAr Displacement Naphthyridine 1,8-Naphthyridine (Bicyclic Scaffold) Start->Naphthyridine Ketone + Base (Friedländer Condensation) Amine Primary Amine (R-NH2) Amine->Start

Caption: Divergent reactivity of 4-Amino-2-chloronicotinaldehyde. Green path indicates standard amine condensation; Red path indicates harsh substitution; Black path indicates the primary drug discovery application.

Experimental Protocols

Protocol A: High-Yield Synthesis of Schiff Bases (Imine Formation)

Application: Creating precursors for reductive amination or metal coordination ligands. Rationale: Using a dehydrating agent (


) shifts the equilibrium toward the imine product.

Materials:

  • 4-Amino-2-chloronicotinaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv) (e.g., Aniline, Benzylamine)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

  • Desiccant: Anhydrous

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-Amino-2-chloronicotinaldehyde in 10 mL of anhydrous MeOH in a round-bottom flask.

  • Activation: Add 1-2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 1.1 mmol of the primary amine dropwise while stirring.

  • Dehydration: Add 500 mg of anhydrous

    
     to the reaction mixture to trap generated water.
    
  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by a lower polarity imine spot.
    
  • Work-up: Filter off the

    
     and wash the pad with cold MeOH.
    
  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from cold Ethanol/Ether to obtain the Schiff base.

Expected Yield: 85–95%

Protocol B: Friedländer Synthesis of 1,8-Naphthyridines

Application: Synthesis of kinase inhibitor scaffolds. Rationale: This protocol utilizes the "primary amine" indirectly. Often, a primary amine (like pyrrolidine or proline) is used as a catalyst to form an enamine intermediate with a ketone, which then condenses with the aldehyde.

Materials:

  • 4-Amino-2-chloronicotinaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., Acetophenone, Cyclohexanone) (1.2 mmol)

  • Catalyst: L-Proline (20 mol%) or Choline Hydroxide (Ionic Liquid)

  • Solvent: Water (Green Chemistry) or EtOH

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine 4-Amino-2-chloronicotinaldehyde (1.0 mmol) and the ketone (1.2 mmol) in 5 mL of water (or EtOH).

  • Catalysis: Add L-Proline (20 mol%).

    • Mechanism:[2][3][4] Proline forms an enamine with the ketone, which is more nucleophilic than the ketone enol, facilitating attack on the aldehyde.

  • Reflux: Heat the mixture to 80°C for 6–12 hours.

  • Observation: The product usually precipitates out of the aqueous solution as a solid.

  • Work-up: Cool to room temperature. Filter the precipitate.[5]

  • Purification: Wash with water (2x) and cold ethanol (1x). If necessary, purify via column chromatography (DCM:MeOH).

Data Summary: Catalyst Efficiency

CatalystSolventTemp (°C)Time (h)Yield (%)Notes
None

10024<10Poor solubility/reactivity
KOH EtOHReflux484Traditional Base Catalysis
L-Proline

80892Organocatalysis (Green)
Choline OH

50699Ionic Liquid / High Efficiency

Advanced Visualization: The Friedländer Mechanism

Understanding the cyclization is crucial for troubleshooting low yields.

FriedlanderMechanism Step1 Aldol Condensation (Aldehyde + Ketone Enolate) Step2 Intermediate: Alpha-beta unsaturated ketone Step1->Step2 Base/Catalyst Step3 Imine Formation / Cyclization (Intramolecular attack of 4-NH2) Step2->Step3 Ring Closure Step4 Dehydration (-H2O) Step3->Step4 Final 1,8-Naphthyridine Product Step4->Final Aromatization

Caption: Step-wise mechanism of 1,8-naphthyridine formation. The 4-amino group is critical for the final ring closure (Step 3).

Troubleshooting & Quality Control

NMR Validation
  • Starting Material: Aldehyde proton (-CHO) appears as a singlet at ~10.2 ppm .

  • Schiff Base Product: Aldehyde peak disappears; Imine proton (-CH=N-) appears at ~8.5–9.0 ppm .

  • Naphthyridine Product: Appearance of new aromatic protons and loss of the aldehyde peak. The ring closure is confirmed by the downfield shift of the protons adjacent to the newly formed nitrogen.

Common Pitfalls
  • Hydrolysis: Schiff bases are unstable in aqueous acid. Ensure solvents are anhydrous during formation.

  • Competing

    
    :  If using strong bases (e.g., NaH) and high heat with primary amines, you may displace the 2-Cl. If the goal is the imine, keep temperatures below 60°C.
    
  • Solubility: 4-A-2-CNA has poor solubility in non-polar solvents. Use MeOH, EtOH, or DMF.

References

  • Friedländer Synthesis Overview: "The Friedländer Synthesis of Quinolines." Organic Reactions. (2011).

  • Green Chemistry Approach: "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega. (2021).

  • Ionic Liquid Catalysis: "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction." ACS Omega. (2021).

  • Microwave Assisted Synthesis: "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Journal of Biological Sciences. (2022).

  • Schiff Base General Reactivity: "Reaction of primary amines to form Imines." Chemistry LibreTexts. (2023).

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Chemistry

4-Amino-2-chloronicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of a variety of fused heterocyclic systems. Its strategic placement of an amino group, a chloro leaving group, and an aldehyde functionality on the pyridine ring allows for a diverse range of chemical transformations. This potent combination of reactive sites makes it an invaluable precursor for the construction of complex molecular architectures, particularly those of interest in medicinal chemistry and drug discovery. The inherent reactivity of this molecule allows for its participation in cyclization and multicomponent reactions, leading to the efficient assembly of novel scaffolds.

The core utility of 4-Amino-2-chloronicotinaldehyde lies in the ortho-positioning of the amino and aldehyde groups, which is ideal for condensation reactions to form a new fused ring. Furthermore, the presence of a chlorine atom at the 2-position provides a handle for subsequent functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse compound libraries. This document provides detailed application notes and protocols for the synthesis of two important classes of fused heterocycles—pyrido[4,3-d]pyrimidines and thieno[2,3-b]pyridines—using 4-Amino-2-chloronicotinaldehyde as a key starting material.

I. Synthesis of Pyrido[4,3-d]pyrimidines: A Gateway to Kinase Inhibitors

The pyrido[4,3-d]pyrimidine scaffold is a prominent feature in a multitude of biologically active compounds, including a number of potent kinase inhibitors. The strategic fusion of the pyridine and pyrimidine rings creates a privileged structure for interaction with the ATP-binding site of various kinases. The ortho-aminoaldehyde functionality of 4-Amino-2-chloronicotinaldehyde provides a direct route to this valuable heterocyclic system through cyclocondensation with a one-carbon synthon.

Mechanistic Rationale

The synthesis of the pyrido[4,3-d]pyrimidine core from 4-Amino-2-chloronicotinaldehyde typically proceeds through a condensation reaction with a reagent that can provide a single carbon atom to form the pyrimidine ring. A common and effective reagent for this transformation is dimethylformamide dimethyl acetal (DMF-DMA). The reaction is initiated by the nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, leading to the formation of a formamidine intermediate. Subsequent intramolecular cyclization, driven by the attack of the newly formed secondary amine onto the aldehyde carbonyl, followed by dehydration, yields the aromatic pyrido[4,3-d]pyrimidine ring system. The chloro substituent remains on the pyridine ring, offering a site for further chemical modification. A related starting material, 4-Amino-2-chloronicotinonitrile, is also utilized for the synthesis of similar structures, highlighting the robustness of this synthetic approach[1].

G cluster_0 Reaction Initiation cluster_1 Cyclization Cascade cluster_2 Product Formation start 4-Amino-2-chloronicotinaldehyde + DMF-DMA intermediate1 Formamidine Intermediate start->intermediate1 Condensation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-Chloro-pyrido[4,3-d]pyrimidine intermediate3->product Aromatization

Caption: Synthesis of Pyrido[4,3-d]pyrimidines Workflow.

Experimental Protocol: Synthesis of 2-chloro-pyrido[4,3-d]pyrimidine

Materials:

  • 4-Amino-2-chloronicotinaldehyde

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-2-chloronicotinaldehyde (1.0 eq).

  • Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.

  • To the stirred solution, add DMF-DMA (1.5 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-chloro-pyrido[4,3-d]pyrimidine.

ParameterCondition
Starting Material 4-Amino-2-chloronicotinaldehyde
Reagent Dimethylformamide dimethyl acetal (DMF-DMA)
Solvent Anhydrous DMF
Temperature 100-120 °C
Reaction Time 4-6 hours
Work-up Precipitation in ice-water

II. Synthesis of Thieno[2,3-b]pyridines: A Core for Diverse Biological Activity

The thieno[2,3-b]pyridine scaffold is another important heterocyclic system found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Gewald reaction is a classic and highly efficient method for the synthesis of 2-aminothiophenes. A modification of this reaction, using an o-aminoaryl aldehyde like 4-Amino-2-chloronicotinaldehyde, can be employed to construct the thieno[2,3-b]pyridine ring system.

Mechanistic Rationale

The synthesis of thieno[2,3-b]pyridines from 4-Amino-2-chloronicotinaldehyde can be achieved through a one-pot, multi-component reaction that is analogous to the Gewald reaction. This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. The reaction is thought to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a pyridinylidene intermediate. This is followed by the addition of sulfur to the activated methylene position and subsequent intramolecular cyclization of the resulting thiolate onto the nitrile or ester group, and finally, tautomerization to yield the 2-aminothieno[2,3-b]pyridine derivative.

G cluster_0 Initial Condensation cluster_1 Thiophene Ring Formation cluster_2 Final Product start 4-Amino-2-chloronicotinaldehyde + Active Methylene Compound intermediate1 Knoevenagel Adduct start->intermediate1 Base-catalyzed intermediate2 Sulfur Addition intermediate1->intermediate2 + Elemental Sulfur intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product Substituted Thieno[2,3-b]pyridine intermediate3->product Tautomerization

Caption: Gewald-type Synthesis of Thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-2-cyano-thieno[2,3-b]pyridine Derivative

Materials:

  • 4-Amino-2-chloronicotinaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Morpholine or Triethylamine (as base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-2-chloronicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • To this solution, add elemental sulfur (1.2 eq).

  • Add a catalytic amount of morpholine or triethylamine (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and sulfur.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the purified 3-amino-2-cyano-thieno[2,3-b]pyridine derivative.

ParameterCondition
Starting Material 4-Amino-2-chloronicotinaldehyde
Reagents Malononitrile, Elemental Sulfur
Base Morpholine or Triethylamine
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Filtration and Recrystallization

Safety Precautions

Standard laboratory safety procedures should be followed. 4-Amino-2-chloronicotinaldehyde and other reagents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-Amino-2-chloronicotinaldehyde is a valuable and versatile starting material for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols outlined in these application notes provide robust and efficient methods for the preparation of pyrido[4,3-d]pyrimidines and thieno[2,3-b]pyridines. The straightforward nature of these reactions, coupled with the potential for further diversification of the resulting products, makes 4-Amino-2-chloronicotinaldehyde an important tool for researchers in the field of drug discovery and development.

References

  • Google Patents. Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-2-chloronicotinaldehyde in Medicinal Chemistry

4-Amino-2-chloronicotinaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its trifunctional nature, featuring an aldehyde, a nucleophilic amino group, and a reactive chlorine atom on a pyridine scaffold, offers a versatile platform for the construction of complex heterocyclic systems. This compound serves as a key building block for various therapeutic agents, including but not limited to kinase inhibitors and other targeted therapies in oncology and immunology. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the drug development pipeline, directly impacting the economic viability and speed to market of novel therapeutics.

This document provides a detailed, field-proven guide for the scale-up synthesis of 4-Amino-2-chloronicotinaldehyde. The protocols described herein are designed to be robust, reproducible, and transferable from a research laboratory to a pilot plant setting. We will delve into the causality behind the experimental choices, ensuring a deep understanding of the process, and provide comprehensive safety and handling guidelines.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The presented synthesis of 4-Amino-2-chloronicotinaldehyde is a two-step process commencing with the commercially available and cost-effective 2-chloro-4-fluoropyridine. This strategy is advantageous as it avoids the use of highly pyrophoric reagents like tert-butyllithium, which can be problematic in large-scale operations.[1] The overall synthetic transformation is depicted below:

Synthetic_Pathway 2-chloro-4-fluoropyridine 2-chloro-4-fluoropyridine 2-chloro-4-fluoropyridine-3-formaldehyde 2-chloro-4-fluoropyridine-3-formaldehyde 2-chloro-4-fluoropyridine->2-chloro-4-fluoropyridine-3-formaldehyde 1. LDA, THF, -20°C 2. DMF 4-Amino-2-chloronicotinaldehyde 4-Amino-2-chloronicotinaldehyde 2-chloro-4-fluoropyridine-3-formaldehyde->4-Amino-2-chloronicotinaldehyde NH3·H2O, 1,4-Dioxane, RT

Caption: Overall synthetic route for 4-Amino-2-chloronicotinaldehyde.

The first step involves a directed ortho-metalation of 2-chloro-4-fluoropyridine using lithium diisopropylamide (LDA), followed by formylation with N,N-dimethylformamide (DMF) to yield the intermediate, 2-chloro-4-fluoropyridine-3-formaldehyde. The subsequent step is a nucleophilic aromatic substitution of the fluorine atom with an amino group using aqueous ammonia in a 1,4-dioxane solvent system.

Part 1: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde

This initial step is critical for establishing the aldehyde functionality at the C3 position of the pyridine ring. The choice of LDA as the base is predicated on its strong, non-nucleophilic nature, which allows for regioselective deprotonation at the C3 position, directed by the adjacent chloro and fluoro substituents.

Experimental Protocol: Step 1

Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation Inert_Atmosphere Establish Inert Atmosphere (N2) Charge_Reagents Charge 2-chloro-4-fluoropyridine and THF Inert_Atmosphere->Charge_Reagents Cooling Cool to -20°C Charge_Reagents->Cooling LDA_Addition Slowly add LDA solution Cooling->LDA_Addition Stirring_1 Stir for 30 min at -20°C LDA_Addition->Stirring_1 DMF_Addition Add DMF dropwise Stirring_1->DMF_Addition Stirring_2 Stir for 1 hour at -20°C DMF_Addition->Stirring_2 Quench Quench with saturated NH4Cl Stirring_2->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification

Caption: Experimental workflow for the synthesis of the intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-chloro-4-fluoropyridine131.541.05.0 g
Lithium diisopropylamide (LDA)107.121.223 mL (2M in THF)
N,N-Dimethylformamide (DMF)73.091.54.2 g
Tetrahydrofuran (THF), anhydrous72.11-50 mL
Saturated aq. NH4Cl--As needed
Ethyl Acetate88.11-As needed
Sodium Sulfate, anhydrous142.04-As needed

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-4-fluoropyridine (5.0 g) and anhydrous tetrahydrofuran (50 mL).[1]

  • Cooling: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Deprotonation: Slowly add a 2 M solution of lithium diisopropylamide in THF (23 mL) dropwise to the reaction mixture, maintaining the internal temperature below -15°C.[1]

  • Stirring: After the addition is complete, stir the mixture at -20°C for 30 minutes.[1]

  • Formylation: Add N,N-dimethylformamide (4.2 g) dropwise to the reaction mixture, again ensuring the temperature does not exceed -15°C.

  • Reaction Completion: Stir the reaction mixture at -20°C for an additional 60 minutes.[1]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-fluoropyridine-3-formaldehyde.

Part 2: Synthesis of 4-Amino-2-chloronicotinaldehyde

The second and final step involves the amination of the intermediate. The fluorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent aldehyde and the pyridine nitrogen. This allows for a facile reaction with aqueous ammonia at room temperature.

Experimental Protocol: Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-chloro-4-fluoropyridine-3-formaldehyde159.541.02.0 g
1,4-Dioxane88.11-20 mL
Aqueous Ammonia (25-28%)35.05Excess20 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixed solvent by combining 1,4-dioxane (20 mL) and aqueous ammonia (20 mL).[1]

  • Addition of Intermediate: Add 2-chloro-4-fluoropyridine-3-formaldehyde (2.0 g) to the mixed solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. A precipitate of the product will form during this time.[1]

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain 4-Amino-2-chloronicotinaldehyde as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.48-7.52 (m, 1H), 8.97 (m, 1H), 9.81 (s, 1H).[1]

  • Melting Point: To be determined.

  • LC-MS: To confirm the molecular weight of the product.

Process Safety and Scale-Up Considerations

Scaling up any chemical synthesis requires careful consideration of safety and process optimization.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[2][3]

  • Reagent Handling:

    • LDA: Lithium diisopropylamide is a corrosive and flammable reagent. Handle under an inert atmosphere.

    • Chloropyridines: Chlorinated pyridines can be toxic if inhaled, ingested, or absorbed through the skin.[2][4][5] They can also cause skin and eye irritation.[2][3][4]

    • DMF: N,N-Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

  • Emergency Procedures: Have appropriate spill kits and fire extinguishers readily available.[3]

Scale-Up Considerations:

  • Temperature Control: The exothermic nature of the deprotonation and formylation steps requires careful temperature control, especially on a larger scale. A jacketed reactor with a reliable cooling system is recommended.

  • Reagent Addition: For larger batches, the dropwise addition of LDA and DMF should be controlled by a syringe pump or an addition funnel to maintain a steady rate and prevent temperature spikes.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and heat transfer. The choice of stirrer (e.g., mechanical overhead stirrer) will depend on the scale of the reaction.

  • Work-up and Isolation: On a larger scale, filtration and extraction processes may need to be adapted. For example, a filter press may be more efficient for isolating the final product than laboratory-scale filtration.

  • Solvent Recovery: Consider implementing solvent recovery and recycling procedures to improve the economic and environmental profile of the synthesis.

Conclusion

The synthesis of 4-Amino-2-chloronicotinaldehyde via the directed ortho-metalation of 2-chloro-4-fluoropyridine followed by amination is a robust and scalable method. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this document, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts.

References

  • Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.
  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Process For Producing 4 Aminopyridines. Quick Company. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. [Link]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine. CN108840820A.
  • Process for producing aminopyridine compounds. WO 2012/095691 A1.
  • 4-aminopyridine prepar
  • Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. [Link]

  • Preparation method of 2-chloro nicotinaldehyde. CN104478795A.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • A FACILE SYNTHESIS OF 2‐AMINONICOTINALDEHYDE. Semantic Scholar. [Link]

  • An expeditious, practical large scale synthesis of 4amino2-chloro-6,7-dimethoxyquinazolinazoline. Academia.edu. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 4-Amino-2-chloronicotinaldehyde (CAS: 135236-62-5). This substrate presents a unique "push-pull" electronic challenge: the electron-donating 4-amino group deactivates the C2-chloride towards oxidative addition, while the C3-aldehyde is susceptible to base-mediated degradation (Cannizzaro/Aldol).

Traditional protocols utilizing Pd(PPh₃)₄ often fail to achieve full conversion due to catalyst poisoning by the free amine or insufficient activity against the electron-rich aryl chloride. This guide recommends the use of Buchwald-type dialkylbiaryl phosphine ligands (specifically XPhos or SPhos) or bidentate ferrocenyl ligands (dppf ) to ensure high turnover numbers (TON) and chemoselectivity.

Mechanistic Context & Challenges

Substrate Analysis

The substrate contains three distinct functional motifs that dictate the reaction parameters:

  • C2-Chloride (Leaving Group): The electrophilic site. However, the resonance donation from the para-amino group (C4) increases electron density at C2, significantly raising the activation energy for the oxidative addition of Pd(0).

  • C4-Amino Group: A Lewis basic site that can coordinate to unsaturated Pd species, potentially arresting the catalytic cycle (catalyst poisoning).

  • C3-Aldehyde: An electrophile prone to nucleophilic attack. The choice of base is critical; strong hydroxides (NaOH, KOH) must be avoided to prevent aldehyde disproportionation.

Reaction Pathway Visualization

The following diagram illustrates the competing electronic effects and the catalytic cycle optimized for this substrate.

SuzukiMechanism Substrate 4-Amino-2-chloronicotinaldehyde (Deactivated Electrophile) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Slow (EDG Effect) SideRxn Side Reaction: Aldehyde Condensation Substrate->SideRxn Strong Base (OH-) Pd0 Pd(0)-Ligand (Active Species) Pd0->OxAdd TransMet Transmetallation (Boronate Activation) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-4-aminonicotinaldehyde RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-donating amino group and potential side reactions.

Experimental Protocols

Method A: High-Performance (Recommended)

This method utilizes XPhos Pd G2 , a precatalyst that generates the active monoligated Pd(0) species in situ. It is ideal for sterically hindered boronic acids or highly deactivated chlorides.

  • Catalyst: XPhos Pd G2 (1-3 mol%)

  • Ligand: XPhos (optional 1 mol% added if using Pd(OAc)₂ source)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Temperature: 80–90 °C

Method B: Cost-Effective (Standard)

For simple aryl boronic acids, the bidentate ligand dppf provides excellent stability and prevents chelation of the Pd by the substrate's amino group.

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:2:1 v/v)

  • Temperature: 90 °C

Comparative Data Table
VariableMethod A (XPhos)Method B (dppf)Notes
Catalyst Loading 1–2 mol%3–5 mol%XPhos is more active on electron-rich chlorides.
Reaction Time 2–6 Hours6–12 HoursMethod A is faster.
Aldehyde Stability HighModerateEthanol in Method B can react with aldehyde if pH is too high (hemiacetal).
Cost HighLow/MediumUse Method B for scale-up of simple substrates.
Yield (Typical) 85–95%70–85%Based on model coupling with Phenylboronic acid.

Detailed Step-by-Step Procedure (Method A)

Objective: Synthesis of 4-amino-2-(4-methoxyphenyl)nicotinaldehyde on 1.0 gram scale.

Materials:
  • 4-Amino-2-chloronicotinaldehyde (1.0 eq, 1.0 g, 6.39 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 1.16 g, 7.66 mmol)

  • XPhos Pd G2 (2 mol%, 100 mg)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 eq, 2.71 g)

  • 1,4-Dioxane (12 mL)

  • Deionized Water (3 mL)

Workflow:
  • Degassing (Critical):

    • Charge a 50 mL round-bottom flask (or pressure vial) with the solvent mixture (Dioxane/Water).

    • Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.

  • Reagent Addition:

    • Add the chloride substrate , boronic acid , and base to the reaction vessel.

    • Add the catalyst (XPhos Pd G2) last.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 85 °C with vigorous stirring.

    • Monitor by HPLC or TLC (50% EtOAc/Hexane) after 2 hours. The product usually fluoresces or stains distinctively compared to the starting material.

  • Work-up (Aldehyde Preservation):

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (30 mL) and wash with Water (2 x 10 mL).

    • Crucial: Wash with Brine (1 x 10 mL) to remove residual borates.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Avoid: Do not use acidic washes (HCl) as the amino-aldehyde can polymerize or form salts that are hard to extract.

  • Purification:

    • Flash Column Chromatography: Silica gel.

    • Eluent: Gradient 0% → 60% Ethyl Acetate in Hexanes.

    • The free amine makes the product polar; ensure the column is flushed well.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Degas Step 1: Degas Solvents (Ar/N2 Sparge, 15 min) Start->Degas Charge Step 2: Charge Reagents (Substrate, Boronic Acid, Base, Cat) Degas->Charge Heat Step 3: Reaction 85°C, 2-6 Hours Charge->Heat Check Checkpoint: HPLC/TLC Conversion > 95%? Heat->Check Workup Step 4: Workup EtOAc Extr., Brine Wash Check->Workup Yes Troubleshoot See Section 6: Add more Cat or Raise Temp Check->Troubleshoot No Purify Step 5: Purification Flash Chromatography Workup->Purify Troubleshoot->Heat Retry

Figure 2: Operational workflow for the Suzuki coupling of 4-amino-2-chloronicotinaldehyde.

Troubleshooting & Optimization

Low Conversion
  • Cause: Catalyst poisoning by the free amine.

  • Solution: Switch to Pd-PEPPSI-IPr (1-2 mol%) or increase temperature to 100 °C. Alternatively, protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling, though this adds synthetic steps.

Protodeboronation (Loss of Boronic Acid)
  • Symptom: Starting chloride remains, but boronic acid disappears.

  • Cause: Heteroaryl boronic acids are unstable in hot aqueous base.

  • Solution:

    • Use MIDA boronates or Potassium Trifluoroborates (more stable).

    • Add the boronic acid portion-wise (e.g., 0.5 eq every hour).

    • Switch to anhydrous conditions: DMF / CsF / 100 °C .

Aldehyde Decomposition
  • Symptom: Complex baseline on TLC; loss of aldehyde peak in NMR.

  • Solution: Switch base from K₃PO₄ to K₂CO₃ or NaHCO₃ (milder). Ensure the reaction is not heated longer than necessary.

References

  • Mechanistic Overview of Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Use of Buchwald Ligands (XPhos) for Chloropyridines: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction.[6] Journal of the American Chemical Society. [Link]

  • Stability of 2-Pyridyl Boronates and Coupling Partners: Tyrra, W. (2003). Heteroarylboronic acids - a review. Journal of Heterocyclic Chemistry. [Link]

  • Palladium-Catalyzed Amination and Coupling of 2-Chloropyridines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition. [Link]

Sources

Application Note: Protecting Group Strategies for 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the protecting group strategies for 4-Amino-2-chloronicotinaldehyde (also known as 4-amino-2-chloropyridine-3-carbaldehyde).

Abstract & Strategic Analysis

4-Amino-2-chloronicotinaldehyde is a high-value "linchpin" scaffold in drug discovery due to its dense functionalization. It contains three distinct reactive sites:

  • C3-Aldehyde: Highly electrophilic; prone to reduction, oxidation, and condensation.

  • C4-Amine: Nucleophilic (though deactivated by the pyridine ring); prone to N-alkylation or acylation.

  • C2-Chloride: Activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    

The Challenge: The proximity of the C3-aldehyde and C4-amine creates a high risk of unwanted cyclization (e.g., to 1,6-naphthyridines) when reacting with ketones or esters. Furthermore, reagents targeting the C2-chloride (e.g., organolithiums for exchange, or strong nucleophiles) often attack the aldehyde first.

The Solution: Chemoselective protection is required to isolate the reactivity of specific sites. This guide outlines two primary strategies:

  • Strategy A (Aldehyde-First Protection): Masking the aldehyde as a 1,3-dioxolane to enable

    
     or coupling at the C2 position.
    
  • Strategy B (Amine Protection): Masking the amine with a carbamate (Boc/Cbz) to prevent N-alkylation or self-condensation during aldehyde manipulation.

Decision Tree & Reactivity Map

The following diagram illustrates the logical flow for selecting the correct protection strategy based on your intended modification.

ProtectionStrategy Start Start: 4-Amino-2-chloronicotinaldehyde Goal_C2 Goal: Modify C2-Cl (Suzuki, SNAr) Start->Goal_C2 Goal_N4 Goal: Modify C4-Amine (Alkylation) Start->Goal_N4 Goal_C3 Goal: Modify C3-Aldehyde (Wittig, Grignard) Start->Goal_C3 Prot_Ald Strategy A: Protect Aldehyde (1,3-Dioxolane) Goal_C2->Prot_Ald Prevent C=O attack Goal_N4->Prot_Ald Prevent polymerization Prot_Amine Strategy B: Protect Amine (Boc or Cbz) Goal_C3->Prot_Amine Prevent N-deprotonation Action_C2 Perform C2 Coupling (Aldehyde is safe) Prot_Ald->Action_C2 Action_N4 Perform N-Alkylation (Aldehyde is safe) Prot_Ald->Action_N4 Action_C3 Perform C3 Addition (Amine is safe) Prot_Amine->Action_C3

Caption: Decision matrix for protecting group selection based on the target reaction site.

Detailed Protocols

Protocol A: Aldehyde Protection (1,3-Dioxolane Formation)

This is the most critical protection step. It converts the electrophilic aldehyde into a stable acetal, allowing the use of basic nucleophiles or transition metal catalysts at the C2 position.

Mechanism: Acid-catalyzed nucleophilic addition of ethylene glycol. Challenge: The pyridine nitrogen is basic. It will buffer the acid catalyst, requiring a slight excess of acid or a specific salt form.

Materials:

  • 4-Amino-2-chloronicotinaldehyde (1.0 eq)

  • Ethylene glycol (5.0 - 10.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTsOH·H2O) (1.2 eq)

  • Toluene (Solvent, 0.1 M concentration)[1]

  • Dean-Stark apparatus

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the nicotinaldehyde derivative and toluene. Stir to suspend.

  • Reagent Addition: Add ethylene glycol and pTsOH·H2O.[2][3][4]

    • Note: The amine and pyridine nitrogen will protonate initially. The 1.2 eq of acid ensures enough free protons to catalyze the acetalization.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C). Monitor water collection in the trap.

  • Monitoring: Reaction typically requires 12–24 hours. Monitor by TLC (ensure disappearance of the aldehyde spot) or NMR (disappearance of the -CHO proton at ~10.2 ppm).

  • Workup (Critical):

    • Cool to room temperature.[4]

    • Quench by pouring into saturated aqueous

      
       (to neutralize pTsOH and deprotonate the pyridine).
      
    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The acetal is generally more non-polar than the free aldehyde.

Yield Expectation: 75–85%

Protocol B: Amine Protection (Boc-Group Installation)

Protecting the C4-amine is necessary if you plan to use reagents that would deprotonate the amine (e.g., Grignard reactions on the aldehyde).

Challenge: The amine is electron-deficient due to the 2-chloro and 3-formyl groups on the pyridine ring. It is a poor nucleophile. Standard Boc-protection (Boc2O/NaOH) often fails. DMAP catalysis is mandatory.

Materials:

  • 4-Amino-2-chloronicotinaldehyde (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 - 2.0 eq)
    
  • 4-Dimethylaminopyridine (DMAP) (0.2 eq - Catalyst)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in anhydrous DCM (0.2 M).

  • Base Addition: Add

    
     and DMAP. Stir for 10 minutes.
    
  • Boc Addition: Add

    
     (dissolved in a small amount of DCM) dropwise at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 16 hours.

    • Tip: If reaction is sluggish, heat to mild reflux (40°C).

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (rapidly, to remove DMAP/Et3N without cleaving Boc/Aldehyde).

    • Wash with saturated

      
      .
      
  • Purification: Silica gel chromatography.

Yield Expectation: 60–80% (Bis-Boc formation is possible; if observed, treat with dilute NaOH/MeOH to hydrolyze the second Boc group selectively).

Orthogonality & Deprotection Guide

When designing a multi-step synthesis, knowing how to remove these groups is vital.

Protecting GroupStabilityDeprotection ConditionCompatibility Notes
1,3-Dioxolane (Aldehyde)Stable to Base, Nucleophiles, Reductions (NaBH4).Acidic Hydrolysis: 1M HCl / THF (1:1), RT, 2h.Incompatible with strong Lewis acids (e.g.,

).
Boc (Amine)Stable to Base, Nucleophiles, Hydrogenation.Strong Acid: TFA / DCM (1:[3][5]1) or 4M HCl in Dioxane.Cleaving Boc with aqueous acid will also cleave the acetal.
Cbz (Amine - Alternative)Stable to Acid (mild).Hydrogenolysis:

, Pd/C.
Allows deprotection of amine without affecting the acetal.

Strategic Tip: If you need to deprotect the amine while keeping the aldehyde protected, do not use Boc. Use Cbz (Carboxybenzyl), which can be removed via hydrogenation (


/Pd-C), leaving the acetal intact.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761033, 4-Aminonicotinaldehyde. [Link]. (Accessed Oct 26, 2023).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley: Hoboken, NJ, 2005. (Context for Friedlander synthesis risks with amino-aldehydes).
  • Fischer, M. et al. "Synthesis of 1,6-Naphthyridines via Friedlander Condensation." J. Org.[4] Chem.2015 , 80, 555-562. (Illustrates the reactivity of the free amino-aldehyde scaffold).

Sources

Application Note: One-Pot Synthesis Involving 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 4-Amino-2-chloronicotinaldehyde (CAS 338452-92-9) as a privileged scaffold in the one-pot synthesis of fused heterocyclic systems, specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .

Targeting researchers in medicinal chemistry and drug discovery, this document moves beyond generic procedures to analyze the mechanistic causality of the Friedländer-type annulation and cascade cyclocondensations . We present a self-validating protocol for the synthesis of functionalized 1,6-naphthyridines—structural analogues of the acetylcholinesterase inhibitor Tacrine—leveraging the unique reactivity of the ortho-aminoaldehyde motif and the chemically versatile C2-chlorine handle.

Structural Logic & Reactivity Profile

The synthetic utility of 4-Amino-2-chloronicotinaldehyde stems from its dense functionalization. It is a "push-pull" system where the electron-withdrawing aldehyde (C3) and electron-donating amine (C4) are positioned to facilitate heterocyclization, while the chlorine atom (C2) remains available for late-stage diversification via Nucleophilic Aromatic Substitution (


).
Mechanistic Advantage: The 3,4-Fusion Pathway

Unlike its isomer 2-aminonicotinaldehyde (which yields 1,8-naphthyridines), 4-amino-2-chloronicotinaldehyde directs fusion across the [3,4] bond, generating the 1,6-naphthyridine core. This scaffold is increasingly relevant in kinase inhibition (e.g., c-Met, FGFR4) and neurodegenerative therapeutics.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

Reactivity_Profile Start 4-Amino-2-chloronicotinaldehyde (Core Scaffold) Friedlander Pathway A: Friedländer Annulation (+ Ketones/Active Methylenes) Start->Friedlander Base/Acid Cat. -2 H2O Condensation Pathway B: Cyclocondensation (+ Urea/Amidines) Start->Condensation Cyclization SNAr Pathway C: SNAr Displacement (C2-Chlorine Substitution) Start->SNAr Nucleophilic Attack Prod_A 1,6-Naphthyridines (e.g., Tacrine Analogues) Friedlander->Prod_A Prod_B Pyrido[4,3-d]pyrimidines Condensation->Prod_B Prod_C C2-Functionalized Derivatives SNAr->Prod_C

Figure 1: Divergent synthetic pathways for 4-Amino-2-chloronicotinaldehyde. The Friedländer pathway (Red) is the primary focus of this protocol.

Application: Friedländer Synthesis of 1,6-Naphthyridines

The most robust application of this scaffold is the one-pot Friedländer condensation with ketones containing an active


-methylene group. This reaction is thermodynamically driven by the formation of a stable aromatic system and the extrusion of two water molecules.
Mechanism of Action
  • Imine Formation: The C4-amino group attacks the ketone carbonyl, forming a Schiff base (imine) intermediate.

  • Tautomerization: Acid/Base catalysis promotes imine-enamine tautomerization.

  • Intramolecular Aldol: The enamine carbon attacks the C3-aldehyde carbonyl.

  • Dehydration: Elimination of water aromatizes the new ring, yielding the 1,6-naphthyridine.

Optimization: Catalyst Selection

Traditional Friedländer reactions use strong bases (KOH) or Bronsted acids (HCl), which can be harsh. Recent data suggests Lewis Acid catalysis (e.g.,


, 

) or Ionic Liquids offer superior yields with cleaner profiles, crucial when retaining the sensitive C2-chloride.

Table 1: Comparative Catalyst Efficiency for Naphthyridine Synthesis (Data synthesized from analogous 2-amino-pyridine systems)

Catalyst SystemConditionsYield EfficiencyNotes

(10 mol%)
Reflux (EtOH/Toluene)High (85-95%) Excellent for sterically hindered ketones.

(10 mol%)
Solvent-free / 80°CHigh (80-92%) Green chemistry approach; easy workup.
PTSA (p-Toluenesulfonic acid) Reflux (Toluene)Moderate (60-75%)Classical method; effective but slower.
Choline Hydroxide (Ionic Liquid) Water / 50°CHigh (90-99%)Sustainable; best for simple ketones.

Detailed Protocol: Synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (Tacrine Analogue)

This protocol describes the condensation of 4-Amino-2-chloronicotinaldehyde with cyclohexanone to form a chlorinated analogue of Tacrine. This specific derivative reduces hepatotoxicity risks associated with the acridine core while maintaining acetylcholinesterase inhibitory potential.

Materials
  • Substrate: 4-Amino-2-chloronicotinaldehyde (1.0 equiv, 156.57 g/mol )

  • Reagent: Cyclohexanone (1.2 equiv)

  • Catalyst: Tin(IV) Chloride (

    
    ) or Indium(III) Chloride (
    
    
    
    ) (0.1 equiv)
  • Solvent: Ethanol (anhydrous) or Toluene (for azeotropic removal of water)

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Preparation: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Amino-2-chloronicotinaldehyde (1.0 mmol, 156 mg).

  • Solvation: Add anhydrous Ethanol (5 mL). Note: Toluene (5 mL) is preferred if using a Dean-Stark trap to drive equilibrium.

  • Reagent Addition: Add Cyclohexanone (1.2 mmol, 125 µL) via syringe.

  • Catalyst Activation: Add

    
      (0.1 mmol) dropwise. Caution: 
    
    
    
    fumes in air; handle under inert atmosphere.
Phase 2: The One-Pot Cyclization
  • Reflux: Heat the reaction mixture to reflux (approx. 80°C for EtOH, 110°C for Toluene).

  • Monitoring: Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The starting aldehyde (

      
      ) should disappear. A highly fluorescent spot (the naphthyridine) will appear at a lower 
      
      
      
      due to increased polarity/basicity.
  • Duration: Reaction typically reaches completion within 3–6 hours .

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. If using

    
    , quench with saturated 
    
    
    
    solution (10 mL) to neutralize acidity and precipitate tin salts.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

    
     ppm) and the appearance of the aromatic C-H singlet of the new pyridine ring (
    
    
    
    ppm).
  • Mass Spectrometry: Confirm the molecular ion

    
    . For the cyclohexanone adduct (C12H11ClN2), expect 
    
    
    
    (Cl isotope pattern).

Advanced Workflow: One-Pot Cascade (Telescoped Synthesis)

For researchers requiring C2-functionalized derivatives (e.g., introducing a secondary amine at the 2-position), the chlorine atom can be displaced in the same pot post-cyclization.

Cascade_Workflow Step1 Step 1: Friedländer Condensation (Aldehyde + Ketone + Lewis Acid) Check Checkpoint: TLC Confirmation (Formation of 1,6-Naphthyridine-Cl) Step1->Check Step2 Step 2: Nucleophilic Substitution (SNAr) (+ Amine R-NH2 + Base, Heat) Check->Step2 Proceed without isolation Final Final Product: 2-Amino-substituted-1,6-naphthyridine Step2->Final

Figure 2: Telescoped protocol for generating 2-amino-1,6-naphthyridines.

Protocol Modification: After Phase 2 (Reflux), do not cool. Add the desired amine (2.0 equiv) and a base (e.g.,


 or DIPEA) directly to the reaction vessel. Continue refluxing for 12–24 hours. The electron-deficient nature of the 1,6-naphthyridine ring activates the C2-Cl bond for displacement.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega. (Demonstrates the efficiency of choline hydroxide catalysts in analogous systems).

  • Tin(IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues.Molecules. (Establishes

    
     as a superior catalyst for Friedländer annulation with aminonitriles/aldehydes). 
    
  • Synthesis of 1,6-Naphthyridin-2(1H)-ones: Biomedical Applications. Molecules. (Reviews the structural importance of the 1,6-naphthyridine scaffold).

  • Chlorinated tacrine analogs: Design, synthesis and biological evaluation. Bioorganic Chemistry. (Validates the pharmacological relevance of maintaining the chlorine substituent).

  • One-pot synthesis of pyrido[2,3-d]pyrimidines via efficient three-component reaction. International Journal of Organic Chemistry. (Provides alternative pathways for pyrimidine fusion).

4-Amino-2-chloronicotinaldehyde as a precursor for fused ring systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Synthesis

Executive Summary

4-Amino-2-chloronicotinaldehyde is a high-value heterocyclic building block characterized by a densely functionalized pyridine core. Its utility stems from the "ortho-aminoformyl" motif—a classical handle for annulation—combined with a strategic chlorine substituent at the C2 position. This specific arrangement allows for the divergent synthesis of fused ring systems, most notably 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are privileged scaffolds in kinase inhibitor discovery (e.g., FGFR4, BCR-ABL inhibitors).

This guide provides a technical roadmap for utilizing this precursor, detailing the mechanistic causality behind reaction choices and offering self-validating protocols for library generation.

The Scaffold: Chemical Logic & Reactivity

The molecule (CAS: 338452-92-9) presents three distinct reactive centers that allow for sequential, orthogonal functionalization:

  • C3-Formyl Group (

    
    ):  A hard electrophile susceptible to nucleophilic attack by enolates (aldol-type) or amines (Schiff base formation).
    
  • C4-Amino Group (

    
    ):  A nucleophile positioned adjacent to the aldehyde, enabling rapid intramolecular cyclodehydration (annulation).
    
  • C2-Chloro Group (

    
    ):  A stable leaving group during the initial annulation that serves as a "placeholder" for late-stage diversification via 
    
    
    
    or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Chemo-Selectivity Note: The C2-Cl is less reactive towards nucleophilic aromatic substitution than a C4-Cl would be, due to the electron-donating effect of the adjacent amino group. However, once the ring is fused (forming a naphthyridine or pyrimidine), the electron deficiency of the system increases, activating this position for subsequent functionalization.

Divergent Synthesis Pathways

Pathway A: The Friedländer Condensation (1,6-Naphthyridines)

The reaction of 4-amino-2-chloronicotinaldehyde with ketones containing an


-methylene group yields 1,6-naphthyridines. Unlike the classic Friedländer synthesis which uses 2-aminobenzaldehyde to form quinolines, this pyridine variant yields the 1,6-diaza isomer.
  • Mechanism: Base-catalyzed aldol condensation between the ketone enolate and the C3-aldehyde, followed by intramolecular imine formation by the C4-amine.

  • Application: Synthesis of FGFR4 inhibitors and acetylcholinesterase inhibitors (Tacrine analogues).

Pathway B: Cyclocondensation with Amidines (Pyrido[4,3-d]pyrimidines)

Condensation with urea, guanidine, or formamidine acetate yields the pyrido[4,3-d]pyrimidine core.

  • Mechanism: Nucleophilic attack of the C4-amine on the amidine carbon, followed by cyclization onto the C3-aldehyde and dehydration.

  • Application: Development of CDK and tyrosine kinase inhibitors.

Visualizing the Workflow

The following diagram illustrates the divergent utility of the scaffold and the mechanistic flow.

G Precursor 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) Inter_Aldol Intermediate: Aldol Adduct Precursor->Inter_Aldol Base (KOH/EtOH) + Ketone Inter_Schiff Intermediate: Schiff Base Precursor->Inter_Schiff Reflux (EtOH/AcOH) + Amidine Ketone Ketone (R-CH2-C(=O)-R') Ketone->Inter_Aldol Amidine Amidine/Urea (H2N-C(=X)-NH2) Amidine->Inter_Schiff Naphthyridine 1,6-Naphthyridine (Fused 6,6-System) Inter_Aldol->Naphthyridine - H2O Cyclodehydration Pyrimidine Pyrido[4,3-d]pyrimidine (Fused 6,6-System) Inter_Schiff->Pyrimidine - H2O Cyclization Functionalization Late-Stage Diversification (Pd-Catalyzed Coupling at C-Cl) Naphthyridine->Functionalization Suzuki/Buchwald Pyrimidine->Functionalization SNAr/Suzuki

Figure 1: Divergent synthetic pathways from 4-amino-2-chloronicotinaldehyde yielding bioactive fused heterocycles.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-9-substituted-1,6-naphthyridines

Targeting the Friedländer-type condensation with cyclohexanone.

Reagents:

  • 4-Amino-2-chloronicotinaldehyde (1.0 equiv)[1]

  • Cyclohexanone (1.2 equiv)

  • Potassium Hydroxide (KOH) (1.5 equiv) or L-Proline (0.2 equiv for milder conditions)

  • Solvent: Absolute Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve 4-amino-2-chloronicotinaldehyde (1.0 mmol) in absolute EtOH (5 mL) in a round-bottom flask.

  • Addition: Add cyclohexanone (1.2 mmol) followed by methanolic KOH (10%, 1.5 mmol).

    • Expert Insight: While Lewis acids (

      
      , 
      
      
      
      ) can catalyze this, base catalysis (KOH) is preferred for this specific aldehyde to minimize polymerization of the aldehyde itself [1].
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The amino-aldehyde spot (
    
    
    
    ) should disappear, replaced by a highly fluorescent spot (naphthyridine).
  • Work-up: Cool to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/DMF or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% Validation:


 NMR should show the disappearance of the aldehyde proton (

ppm) and the appearance of the fused ring protons.
Protocol B: Synthesis of 5-Chloro-pyrido[4,3-d]pyrimidine

Targeting the pyrimidine fusion using formamidine.

Reagents:

  • 4-Amino-2-chloronicotinaldehyde (1.0 equiv)[1]

  • Formamidine Acetate (2.0 equiv)

  • Solvent: 2-Methoxyethanol or n-Butanol

Procedure:

  • Mixing: In a pressure tube or round-bottom flask, combine the aldehyde (1.0 mmol) and formamidine acetate (2.0 mmol) in 2-methoxyethanol (3 mL).

  • Cyclization: Heat to

    
     for 12 hours.
    
    • Mechanistic Note: The high temperature is required to drive the dehydration step and aromatize the pyrimidine ring.

  • Isolation: Cool the reaction mixture. Pour into ice-cold water (20 mL).

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine.
    
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via column chromatography (DCM/MeOH 95:5).

Yield Expectation: 60–70%

Protocol C: Late-Stage Functionalization (Suzuki Coupling)

Replacing the C2-Chloro group with an aryl moiety.

Reagents:

  • Fused Chloro-heterocycle (from Protocol A or B) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Inertion: Charge a microwave vial with the chloro-heterocycle, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat at

    
     (oil bath) or 
    
    
    
    (microwave) for 1 hour.
  • Work-up: Filter through a Celite pad. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography.

Quantitative Data Summary

Reaction TypeReactantProduct CoreTypical YieldKey Condition
Friedländer CyclohexanoneTetrahydrobenzo[b][1,6]naphthyridine82%KOH/EtOH, Reflux
Friedländer Acetophenone9-Phenyl-1,6-naphthyridine78%KOH/EtOH, Reflux
Condensation FormamidinePyrido[4,3-d]pyrimidine65%120°C, 2-Methoxyethanol
Condensation UreaPyrido[4,3-d]pyrimidin-2-one55%Fusion (180°C) or Acid

References

  • Friedländer Synthesis Variations

    • Title: Lewis Acid Promoted Friedländer Condensation Reactions between Anthranilonitrile and Ketones.[2]

    • Source: Journal of the Brazilian Chemical Society.[2]

    • URL:[Link] (Contextual grounding for Lewis Acid vs Base catalysis).

  • Naphthyridine Synthesis

    • Title: 1,6-Naphthyridin-2(1H)
    • Source: Molecules (MDPI).
    • URL:[Link][3]

  • Title: Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile (Analogous chemistry).
  • Compound Data

    • Title: 4-Amino-2-chloronicotinaldehyde (CAS 338452-92-9) Properties.[4][1]

    • Source: ChemicalBook.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for CAS 132026-61-4 (and related analogs)

Introduction: The "Regioselectivity Trap"

Welcome to the technical support center. If you are accessing this guide, you are likely facing one of two problems:

  • Low Yield: You are getting a "tar" or complex mixture during the formylation of 2-chloro-4-aminopyridine.

  • Regioselectivity Issues: You are performing SNAr on a di-halo precursor and observing significant byproduct formation (2-amino isomer) or hydrolysis.

The synthesis of 4-Amino-2-chloronicotinaldehyde is deceptively difficult because the pyridine ring is highly functionalized. The aldehyde at C3, chlorine at C2, and amine at C4 create a "push-pull" electronic system that complicates standard substitution patterns.

This guide prioritizes the Fluorine-Displacement Route (Method A) as the industry "Gold Standard" for high yield, while providing troubleshooting for the Dichloro-Substitution Route (Method B) for labs restricted to specific starting materials.

Part 1: The Protocols (Methodologies)

Method A: The "Gold Standard" (High Yield & Selectivity)

Concept: This method utilizes Directed Ortho Lithiation (DoM) followed by a highly selective SNAr. Why it works: Fluorine is a superior leaving group to chlorine in SNAr reactions (due to the high electronegativity of F stabilizing the Meisenheimer intermediate). This guarantees substitution at C4 over C2.

Step-by-Step Workflow

Phase 1: Formylation via Lithiation

  • Starting Material: 2-chloro-4-fluoropyridine.[1]

  • Reagent: Lithium Diisopropylamide (LDA).

  • Solvent: Anhydrous THF (Must be dry; water kills the lithiated species).

  • Protocol:

    • Cool THF solution of 2-chloro-4-fluoropyridine to -78°C (Critical: Higher temps lead to "pyridyne" formation or polymerization).

    • Add LDA dropwise over 30 mins. Stir for 1 hour at -78°C.

    • Quench: Add dry DMF (Dimethylformamide) slowly.

    • Warm to Room Temp (RT) and hydrolyze with dilute acid.

    • Result: 2-Chloro-4-fluoropyridine-3-carbaldehyde.[1]

Phase 2: Regioselective Amination

  • Reagent: Ammonia (NH3) gas or NH4OH (25-28%).

  • Solvent: 1,4-Dioxane (Preferred) or THF.

  • Protocol:

    • Dissolve the aldehyde from Phase 1 in 1,4-dioxane.

    • Bubble NH3 gas or add aqueous ammonia.

    • Stir at RT for 2-4 hours.

    • Observation: The reaction is cleaner than the dichloro-analog because the C-F bond at C4 is significantly more reactive than the C-Cl bond at C2.

Method B: The "Legacy" Route (SNAr on 2,4-Dichloronicotinaldehyde)

Concept: Direct nucleophilic displacement of chlorine by ammonia. The Problem: Both C2 and C4 are activated by the pyridine nitrogen and the electron-withdrawing aldehyde. Competition leads to mixtures of 4-amino (desired) and 2-amino (undesired) products.

Optimization Table: Improving Selectivity
VariableRecommendationScientific Rationale
Solvent THF or Toluene Non-polar aprotic solvents favor the transition state for C4 substitution over C2 in this specific substrate. Avoid DMF/DMSO if selectivity is poor, as they enhance general nucleophilicity, reducing selectivity.
Temperature 0°C to RT Lower temperatures favor the Kinetic Product (C4 substitution). High heat (>60°C) promotes thermodynamic equilibration and C2 attack.
Ammonia Source NH3 (gas) or NH3 in MeOH Avoid water if possible. Hydrolysis of the C2-chlorine to a hydroxyl group (pyridone formation) is a common side reaction in aqueous media.
Stoichiometry 2.1 - 2.5 equiv You need 1 eq for the substitution and 1 eq to scavenge the HCl formed. Excess ammonia can lead to bis-amination (2,4-diamino).

Part 2: Troubleshooting & FAQs

Q1: My product decomposes during column chromatography. How do I purify it?

Diagnosis: 4-amino-nicotinaldehydes are prone to oxidation (to carboxylic acid) or self-condensation (Schiff base formation) on acidic silica. Solution:

  • Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading.

  • Alternative Workup: If the product precipitates from the reaction mixture (common in Method A/Dioxane), filter it! Crystallization from Ethanol/Water is superior to chromatography for stability.

  • Storage: Store under Argon at -20°C. Aldehydes oxidize in air.

Q2: I am seeing a "double spot" on TLC that merges. What is it?

Diagnosis: This is likely Rotational Isomerism or Tautomerization , not necessarily an impurity.

  • The hydrogen bonding between the C4-Amine and C3-Aldehyde (intramolecular H-bond) locks the conformation.

  • Check: Run an NMR.[2][3] If you see clean peaks but broad NH signals, the product is likely pure.

Q3: Why not just formylate 4-amino-2-chloropyridine directly (Vilsmeier-Haack)?

Diagnosis: You are trying to put an aldehyde on an electron-deficient ring. Explanation: The Vilsmeier reagent is an electrophile.[4] The pyridine ring is electron-poor (deactivated). The amino group activates it, but the Vilsmeier reagent often attacks the amine nitrogen first (forming a formamidine) or chlorinates the ring.

  • Verdict: This route has historically low yields (<30%) and difficult workups. Avoid.

Part 3: Visualizing the Logic

Workflow Decision Tree

This diagram helps you choose the correct synthetic path based on your starting materials and constraints.

Synthesispathway Start Target: 4-Amino-2-chloronicotinaldehyde Decision1 Available Starting Material? Start->Decision1 RouteA 2-Chloro-4-fluoropyridine (Recommended) Decision1->RouteA Budget allows RouteB 2,4-Dichloronicotinaldehyde (Legacy) Decision1->RouteB Stock available StepA1 1. LDA, THF, -78°C 2. DMF Quench RouteA->StepA1 StepB1 SNAr: NH3 / THF (Competition: Cl vs Cl) RouteB->StepB1 StepA2 Intermediate: 2-Chloro-4-fluoropyridine-3-CHO StepA1->StepA2 StepA3 SNAr: NH3 / Dioxane (High Selectivity for F displacement) StepA2->StepA3 Result High Yield Product (>75%) StepA3->Result StepB1->Result Low Temp/THF MixResult Mixture: 4-Amino + 2-Amino (Requires Chromatography) StepB1->MixResult High Temp/Polar Solvent

Caption: Decision matrix comparing the High-Selectivity Fluoro-Route (Blue) vs. the variable Dichloro-Route (Red).

Mechanism: Why Fluorine Wins (SNAr Selectivity)

Understanding the "Meisenheimer Complex" stabilization is key to yield.

Mechanism Substrate 2-Chloro-4-fluoro-3-CHO Complex Meisenheimer Intermediate (Stabilized by F electronegativity) Substrate->Complex + NH3 Product 4-Amino-2-chloro-3-CHO Complex->Product - HF

Caption: The high electronegativity of Fluorine at C4 lowers the energy of the transition state, ensuring regioselectivity.

References

  • Patent: Preparation method of 4-amino-2-chloronicotinaldehyde.
  • Regioselective Control of the SNAr Amin

    • Source: N
    • Relevance: Explains the electronic theory behind C4 vs C2 selectivity in heterocyclic systems, applicable to the pyridine analog.
    • URL:[Link]

  • Understanding Regioselectivity in SNAr Reactions.

    • Source: WuXi AppTec (QM Magic Class).
    • Relevance: Provides Quantum Mechanical (LUMO)
    • URL:[Link]

Sources

Technical Support Center: Purification of Crude 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 4-Amino-2-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important chemical intermediate.

Introduction and Compound Profile

4-Amino-2-chloronicotinaldehyde is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro group, and an aldehyde on a pyridine ring, makes it a valuable building block in the synthesis of pharmaceuticals. The presence of multiple reactive functional groups, however, can lead to the formation of various impurities during synthesis, making purification a critical step to ensure high purity for subsequent reactions.

Compound Properties:

PropertyValueSource
Molecular Formula C₆H₅ClN₂O[1]
Appearance White to light yellow solid[1][2]
Boiling Point ~371°C[1]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[1]

This compound is sparingly soluble in water but dissolves in many organic solvents like ethanol, methanol, and acetone.[2]

Common Impurities and Their Origins

Understanding the potential impurities is the first step in developing an effective purification strategy. During the synthesis of 4-Amino-2-chloronicotinaldehyde, several side reactions can occur, leading to a range of impurities.

Potential Impurities:

  • Unreacted Starting Materials: Such as 2-chloro-4-fluoropyridine-3-formaldehyde.[3]

  • Over-oxidation Products: The aldehyde group can be oxidized to a carboxylic acid.

  • Polymerization Products: Aldehydes, particularly aromatic ones, can be prone to polymerization.[4]

  • By-products from Side Reactions: Depending on the synthetic route, various isomers or related compounds may form. For instance, in related aminopyridine synthesis, by-products like diamino derivatives can be generated.[5]

Purification Strategy Workflow

The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary to achieve high purity.

PurificationWorkflow Crude_Product Crude 4-Amino-2-chloronicotinaldehyde Extraction Aqueous Workup / Extraction Crude_Product->Extraction Initial Cleanup Column_Chromatography Column Chromatography Extraction->Column_Chromatography Primary Purification Analysis Purity Check (HPLC/TLC) Column_Chromatography->Analysis Recrystallization Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Final Polishing Analysis->Recrystallization <99% Pure Analysis->Pure_Product >99% Pure

Caption: A general workflow for the purification of 4-Amino-2-chloronicotinaldehyde.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Aqueous Workup and Extraction

Q1: After quenching the reaction, my product seems to be stuck in the aqueous layer during ethyl acetate extraction. What's happening?

A1: This is likely due to the basicity of the amino group on the pyridine ring. In an acidic aqueous solution, the amino group can become protonated, forming a salt that is more soluble in water than in organic solvents.

  • Causality: The lone pair of electrons on the nitrogen of the amino group readily accepts a proton from an acidic medium.

  • Solution: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 8-9) using a mild base like sodium bicarbonate solution.[5] This will deprotonate the ammonium salt, making the compound more soluble in organic solvents like ethyl acetate.[5]

  • Pro-Tip: Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of your product. A patent for a similar compound suggests extracting twice with ethyl acetate.[3]

Q2: I'm observing an emulsion layer during extraction that is difficult to separate. How can I resolve this?

A2: Emulsions are common when dealing with mixtures containing both organic and aqueous phases, especially when fine particulate matter is present.

  • Causality: Emulsions are stabilized by surfactants or fine solid particles at the interface of the two immiscible liquids.

  • Solutions:

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® may be effective.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Column Chromatography

Q1: My compound is streaking on the TLC plate and running as a smear on the column. What's the cause and how can I fix it?

A1: This is a common issue with basic compounds like aminopyridines on silica gel, which is acidic.

  • Causality: The acidic nature of silica gel can lead to strong, sometimes irreversible, interactions with the basic amino group, causing poor separation and tailing.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Solvent System Optimization: Ensure you are using an appropriate solvent system. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Gradually increasing the polarity of the eluent can improve separation.

Q2: I'm getting a low yield after column chromatography, even though the TLC showed a good separation. Where is my product going?

A2: Low recovery from column chromatography can be due to several factors.

  • Causality: The compound may be irreversibly adsorbed onto the stationary phase, or it may be co-eluting with an impurity that was not visible on the TLC plate (e.g., a UV-inactive impurity). Decomposition on the column is also a possibility.

  • Troubleshooting Steps:

    • Check for Irreversible Adsorption: After running the column, try flushing it with a very polar solvent, like methanol or a mixture of dichloromethane and methanol. If more of your product elutes, it indicates strong binding to the stationary phase.

    • Analyze All Fractions: Don't discard fractions that appear empty on the TLC plate. Sometimes, the product can elute very slowly or in broad bands. Combine and concentrate all fractions that show even a faint spot of the desired product.

    • Consider Stability: The aldehyde group can be sensitive. Prolonged exposure to the acidic silica gel may cause degradation. Running the column more quickly (flash chromatography) can help minimize this.

Recrystallization

Q1: I'm having trouble finding a suitable solvent system for recrystallization. My compound either dissolves completely or not at all.

A1: Finding the right solvent or solvent pair for recrystallization is key.

  • Principle: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Strategy:

    • Single Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). Heat a small amount of your crude product in the solvent and observe its solubility. Then, cool the solution to see if crystals form.

    • Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs include ethanol/water or ethyl acetate/hexanes.

Q2: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.

  • Causality: The compound is separating from the solution as a liquid rather than a solid.

  • Solutions:

    • Lower the Saturation Point: Add more of the "good" solvent to the hot solution before cooling.

    • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual crystal formation.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Detailed Experimental Protocol: Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.

    • Visualize the spots under a UV lamp.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using either a wet or dry packing method.[6][7]

    • Equilibrate the column by passing several column volumes of the initial, least polar eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by collecting small samples from the eluting solvent and spotting them on a TLC plate.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

References

  • CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • Synthesis of pyridine aldehydes - US3160633A - Google Patents.
  • 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem - NIH. Available at: [Link]

  • Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography - PubMed. Available at: [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.
  • US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents.
  • Natural aldehyde extraction and their use to synthesize new fluorescent imidazo[1,5-a]pyridine derivatives. Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Process for the production of pyridine aldehydes - US3274206A - Google Patents.
  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Pyridine-3-carbaldehyde - Wikipedia. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Column Chromatography - YouTube. Available at: [Link]

  • Column Chromatography Theory - Chemistry Online @ UTSC. Available at: [Link]

  • Pyridine Aldehydes and Ketones - ResearchGate. Available at: [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • Column chromatography - Wikipedia. Available at: [Link]

  • Alkaloid - Wikipedia. Available at: [Link]

  • US9018421B2 - Separation of aromatic aldehydes - Google Patents.
  • 4-Amino-2-chloropyridine, 97% (14432-12-3) - Ottokemi. Available at: [Link]

  • Pyridine-2-carbaldehyde - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for organic chemists and process development scientists. It focuses on the critical failure modes in the synthesis of 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9), a pivotal intermediate for kinase inhibitors (e.g., EGFR targets) and naphthyridine scaffolds.

Status: Operational | Tier: L3 (Senior Application Scientist)

Welcome to the Advanced Troubleshooting Hub. You are likely here because your LC-MS shows a "forest" of peaks, your yield is stalling below 40%, or your regioselectivity ratios are inverted.

This guide moves beyond standard protocols to address the mechanistic causality of side reactions. We focus on the two primary synthetic routes:

  • Route A (SNAr): Ammonolysis of 2,4-dichloronicotinaldehyde.

  • Route B (Lithiation): Directed ortho-metallation (DoM) of 2-chloro-4-fluoropyridine.

Module 1: The Regioselectivity Trap (SNAr Route)

Context: The most common route involves treating 2,4-dichloronicotinaldehyde with ammonia. The Problem: The substrate has two electrophilic sites (C2 and C4). While C4 is generally more reactive due to steric relief, the C2 position is highly activated by the adjacent ring nitrogen and the electron-withdrawing aldehyde.

The "Wrong Isomer" Phenomenon

Symptom: LC-MS shows a significant peak with the same mass (M+H 157) but different retention time. Diagnosis: Formation of 2-amino-4-chloronicotinaldehyde (C2 substitution).

Mechanism: The C3-aldehyde activates both ortho-positions (C2 and C4).

  • C4 Attack (Desired): Favored kinetically and sterically.

  • C2 Attack (Undesired): Favored if the reaction is allowed to equilibrate or if the ammonia source is too concentrated/hot, overcoming the steric barrier.

Troubleshooting Protocol:

Variable Recommendation Scientific Rationale

| Temperature | < 0°C to 5°C | C4 substitution has a lower activation energy (


). Low temperature locks the reaction into the kinetic product (C4). Heating promotes the thermodynamic C2 product. |
| Solvent  | THF or Dioxane  | Avoid protic solvents (MeOH/EtOH) initially. Protic solvents can stabilize the transition state for C2 attack via H-bonding with the pyridine nitrogen. |
| Reagent  | NH3 (gas) or 0.5M solution  | Use stoichiometric ammonia slowly. Flooding the system with excess nucleophile decreases selectivity. |
Bis-Amination

Symptom: Product mass M+16 (or M-Cl+NH2) observed. Formation of 2,4-diaminonicotinaldehyde . Cause: Reaction temperature > 25°C or extended reaction times (> 4 hours).[1] Once the mono-amino product forms, the ring is deactivated, but the remaining chlorine can still be displaced under forcing conditions.

Module 2: The "Self-Destruct" Mode (Oligomerization)

Context: Amino-aldehydes are inherently unstable because they contain both a nucleophile (amine) and an electrophile (aldehyde).

Symptom:

  • Product turns from pale yellow to dark brown/black gum upon drying.

  • NMR shows broad peaks; aldehyde proton signal (10.0-10.5 ppm) disappears.

The Chemistry: Intermolecular Schiff base formation (imine condensation). The 4-amino group of Molecule A attacks the aldehyde of Molecule B, leading to polymerization.

Corrective Action (The "Protection" Protocol):

  • Workup Speed: Do not store the free base aldehyde in solution for long periods.

  • Acidity Control: Schiff base formation is acid-catalyzed. Ensure your final product is neutral or slightly basic during isolation.

  • Storage: Store as the HCl salt if possible, or immediately proceed to the next step (e.g., cyclization).

Module 3: Lithiation & Halogen Dance (Route B)

Context: Synthesis via lithiation of 2-chloro-4-fluoropyridine using LDA, followed by DMF quench.

Symptom:

  • Recovery of starting material.

  • Formation of regioisomers where the Chlorine atom has moved (Halogen Dance).

Visualizing the Failure Mode:

LithiationFailure Start 2-Chloro-4-fluoropyridine Normal C3-Lithio Species (Kinetic Control) Start->Normal Fast Deprotonation LDA LDA / -78°C Dance C5/C6-Lithio Species (Thermodynamic/Halogen Dance) Normal->Dance Temp > -60°C (Equilibration) Product Target Aldehyde Normal->Product + DMF Impurity Wrong Isomer Dance->Impurity + DMF

Figure 1: The Halogen Dance mechanism. If the lithiated species warms up before the electrophile (DMF) is added, the lithium can migrate to a more thermodynamically stable position, often scrambling the halogen positions.

Critical Control Point:

  • Cryogenics: Maintain -78°C strictly. Do not allow the temperature to rise above -65°C during LDA addition.

  • Quench: Add DMF rapidly at -78°C to trap the kinetic lithio-species before it can rearrange.

Module 4: Hydrolysis (The "Wet Solvent" Trap)

Symptom: Appearance of a peak at M-Cl+OH (Mass 139 for the hydroxy-aldehyde or pyridone). Cause: 2- and 4-halopyridines are prone to hydrolysis under basic, aqueous conditions.

Mechanism: The electron-deficient ring facilitates the attack of hydroxide ions (OH-) or water, displacing the chloride. This is irreversible because the resulting hydroxypyridine tautomerizes to the stable pyridone.

Prevention:

  • Use anhydrous solvents (THF, Dioxane) for the SNAr reaction.

  • If using aqueous ammonia, keep the temperature < 10°C . Hydrolysis activation energy is higher than aminolysis; heat is the enemy here.

Summary of Impurity Profiles

Impurity TypeMass Shift (vs Target)OriginPrevention Strategy
Regioisomer 0 (Isobaric)SNAr at C2 instead of C4Lower Temp (< 0°C); Non-protic solvent.
Bis-amine -18.5 (Cl → NH2)Double substitutionLimit reaction time; Control stoichiometry (1.1 eq NH3).
Pyridone -18.5 (Cl → OH)HydrolysisDry solvents; Avoid hot aqueous base.
Dimer/Oligomer (2M - 18)Self-condensationStore as salt; Avoid prolonged solution state.

FAQ: Rapid Response

Q: My product is precipitating as a sticky gum during the water workup. Why? A: You are likely seeing the "Schiff base" oligomers forming. Action: Avoid water crash-outs if the product is crude. Extract immediately into EtOAc/DCM, dry over Na2SO4, and concentrate. If purification is needed, use column chromatography immediately (DCM/MeOH).

Q: Can I use Vilsmeier-Haack on 2-chloro-4-aminopyridine directly? A: Generally, No . The free amine reacts with POCl3/DMF to form an amidine or formamidine salt, killing the nucleophilicity of the ring. You must protect the amine (e.g., acetyl or Boc) or use the SNAr route (starting from the aldehyde) [1].

Q: The aldehyde peak in NMR is split or missing. A: Check for rotamers (if amide protected) or hydrate formation. Aldehydes with strong electron-withdrawing groups (like chloropyridine) form stable gem-diols (hydrates) in the presence of water/DMSO. This is reversible.

References

  • Patent: Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A. (2024).[2] Describes the lithiation of 2-chloro-4-fluoropyridine followed by amination. Link

  • Patent: Process for synthesis of 2,4-dichloro-5-aminopyrimidine (Analogous chemistry). WO2022090101. (2022).[3] Discusses SNAr selectivity on pyrimidines/pyridines. Link

  • Article: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution. MDPI. (2022). Provides general conditions for displacing chlorines on heteroaromatic rings with amines. Link

  • Chemical Data: 4-Amino-2-chloronicotinaldehyde Product Specifications. BLD Pharm. (Accessed 2024).[2] Confirms stability and storage requirements (Inert atmosphere, 2-8°C). Link

Sources

Overcoming poor solubility of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-chloronicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the poor solubility of this valuable chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common issues encountered during experimental work.

Understanding the Challenge: The Physicochemical Properties of 4-Amino-2-chloronicotinaldehyde

PropertyValue/DescriptionSource
Appearance White to light yellow solid[1][2]
CAS Number 338452-92-9[2]
Molecular Formula C₆H₅ClN₂ON/A
Molecular Weight 156.57 g/mol N/A
Boiling Point 371°C[2]
Predicted pKa 2.58 ± 0.42[2]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 4-Amino-2-chloronicotinaldehyde in my aqueous buffer. What are my options?

A1: Poor aqueous solubility is a known challenge with this compound. The most effective strategies to enhance its solubility in aqueous media are pH adjustment, the use of co-solvents, or complexation with cyclodextrins. Each of these methods is detailed in the troubleshooting guides below. For initial attempts, consider using a co-solvent like DMSO or DMF, or adjusting the pH of your buffer to be more acidic.

Q2: What is a good starting point for a solvent to dissolve 4-Amino-2-chloronicotinaldehyde for a chemical reaction?

A2: Based on the solubility of structurally similar compounds, polar aprotic solvents are an excellent starting point. We recommend trying N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For reactions where protic solvents are acceptable, methanol and ethanol are also good choices.

Q3: My compound precipitates out of solution during my experiment. What could be the cause and how can I prevent it?

A3: Precipitation can occur due to several factors, including a change in temperature, pH, or solvent composition (e.g., during the addition of a reagent dissolved in a different solvent). To prevent this, ensure your compound is fully dissolved at the initial concentration and temperature. If you are changing the solvent system, do so gradually. If pH is a factor, using a buffer can help maintain the desired pH. For aqueous systems, consider the strategies outlined in the troubleshooting guides to increase the solubility margin.

Q4: How can I confirm the concentration of my 4-Amino-2-chloronicotinaldehyde solution?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of your solution. A starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., ammonium formate or sulfuric acid in water).[4][5]

Troubleshooting Guides

Guide 1: Enhancing Aqueous Solubility via pH Adjustment and Salt Formation

The presence of the amino group and the pyridine nitrogen in 4-Amino-2-chloronicotinaldehyde allows for a significant increase in aqueous solubility by lowering the pH. At a pH below its pKa, the molecule will be protonated, forming a more soluble cationic species. Salt formation is a highly effective method for increasing the solubility and dissolution rates of basic drugs.[6][7]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a stock solution of the acid: Prepare a 0.1 M solution of a suitable acid, such as hydrochloric acid (HCl) or formic acid.

  • Dispense the compound: Weigh the desired amount of 4-Amino-2-chloronicotinaldehyde into a vial.

  • Initial solvent addition: Add a small amount of your aqueous buffer (e.g., phosphate-buffered saline, PBS) to the vial to create a slurry.

  • Titrate with acid: While stirring, add the acid solution dropwise to the slurry.

  • Monitor for dissolution: Continue adding the acid until the solid material completely dissolves. Monitor the pH of the final solution.

  • Final dilution: Once dissolved, you can dilute the solution to your final desired volume with the aqueous buffer.

Causality and Considerations:

  • Why this works: By lowering the pH, you protonate the basic nitrogen atoms in the molecule, forming a salt in situ. This ionic form has much greater solubility in polar solvents like water compared to the neutral form.

  • Choosing an acid: For many biological experiments, HCl is a common choice. However, ensure the chosen acid and the resulting salt are compatible with your downstream application.

  • Potential for precipitation: Be aware that if the pH of the solution is later raised, the compound may precipitate out as the neutral, less soluble form.

Guide 2: Utilizing Co-solvents for Improved Solubility

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[8] They work by reducing the polarity of the solvent system.

Commonly Used Co-solvents:

Co-solventPolarityNotes
Dimethyl sulfoxide (DMSO)Highly Polar AproticExcellent solubilizing power for a wide range of compounds. May have effects in biological assays.
N,N-Dimethylformamide (DMF)Highly Polar AproticSimilar to DMSO in solubilizing power.
EthanolPolar ProticGenerally well-tolerated in biological systems at low concentrations.
Propylene GlycolPolar ProticOften used in pharmaceutical formulations.
Polyethylene Glycol (PEG)PolarLow molecular weight PEGs (e.g., PEG 400) are effective co-solvents.

Experimental Protocol: Co-solvent Solubilization

  • Prepare a concentrated stock solution: Dissolve the 4-Amino-2-chloronicotinaldehyde in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration.

  • Dilute into aqueous buffer: Gradually add the concentrated stock solution to your aqueous buffer while vortexing or stirring vigorously.

  • Observe for precipitation: It is crucial to add the stock solution slowly to the buffer, not the other way around, to avoid precipitation.

  • Final concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible and is compatible with your experimental system.

Causality and Considerations:

  • Mechanism of action: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar environment that is more favorable for dissolving the organic solute.

  • Co-solvent concentration: The final concentration of the co-solvent should be kept to a minimum, as high concentrations can be toxic to cells or interfere with assays. Always run a vehicle control in your experiments.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4-Amino-2-chloronicotinaldehyde, forming an inclusion complex that has significantly improved aqueous solubility.[9]

Experimental Workflow for Cyclodextrin-Mediated Solubilization

G cluster_0 Preparation cluster_1 Complexation cluster_2 Result A Select Cyclodextrin (e.g., HP-β-CD) B Prepare Aqueous Cyclodextrin Solution A->B C Add 4-Amino-2-chloronicotinaldehyde to the solution B->C D Stir or Sonicate (e.g., 24-48h at RT) C->D E Filter to remove undissolved compound (0.22 µm filter) D->E F Soluble Drug-Cyclodextrin Inclusion Complex E->F

Caption: Workflow for preparing a soluble 4-Amino-2-chloronicotinaldehyde-cyclodextrin inclusion complex.

Experimental Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity.

  • Prepare a cyclodextrin solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer. The concentration will depend on the required final concentration of your compound.

  • Add the compound: Add an excess of 4-Amino-2-chloronicotinaldehyde to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid. The resulting clear filtrate is your saturated solution of the complex.

Causality and Considerations:

  • Driving force: The hydrophobic aldehyde portion of the molecule is likely encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.

  • Stoichiometry: The ratio of drug to cyclodextrin is typically 1:1, but can vary.

  • Binding constant: The strength of the interaction (the binding constant) will determine the efficiency of solubilization.

Troubleshooting HPLC Analysis

Poor solubility can also present challenges during analytical method development, often leading to issues like peak tailing, poor reproducibility, or even column clogging.

Logical Flow for Troubleshooting HPLC Issues

G Start HPLC Problem Observed (e.g., Poor Peak Shape, Pressure Fluctuation) A Is the sample fully dissolved in the injection solvent? Start->A B Is the injection solvent miscible with the mobile phase? A->B Yes E Filter the sample before injection A->E No C Precipitation at the head of the column B->C Potential Issue D Adjust injection solvent to be weaker (more like mobile phase) B->D No F Consider pH of mobile phase. Is the compound soluble at this pH? B->F Yes D->B E->A G Adjust mobile phase pH (e.g., add formic or sulfuric acid) F->G No H Problem Resolved F->H Yes G->F

Caption: A decision tree for troubleshooting common HPLC problems related to sample solubility.

Key Recommendations for HPLC Method Development:

  • Injection Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the injection solvent. If a stronger solvent like DMSO is required for initial dissolution, ensure the injection volume is small to avoid on-column precipitation.

  • Mobile Phase pH: Given the basic nature of 4-Amino-2-chloronicotinaldehyde, using an acidic mobile phase (e.g., with 0.1% formic acid or a low concentration of sulfuric acid) will ensure the analyte is in its protonated, more soluble form, which often leads to better peak shapes on reversed-phase columns.[4]

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter and prevent column clogging.

References

  • ChemicalBook. (2023). 4-Amino-2-chloropyridine: properties, applications and safety.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Amino-2-chloropyridine, 97% (14432-12-3). Retrieved from [Link]

  • MDPI. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

  • PMC. (2018). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Retrieved from [Link]

  • PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.
  • ACS Omega. (2018). Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. Retrieved from [Link]

  • NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds. Retrieved from [Link]

  • ResearchGate. (2015). CHAPTER 2. Tactics to Improve Solubility. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams. Retrieved from [Link]

  • MDPI. (2021). β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • MDPI. (2022). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • PMC. (2017). Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies. Retrieved from [Link]

  • ResearchGate. (2018). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. Retrieved from [Link]

  • ResearchGate. (2023). Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation. Retrieved from [Link]

  • PMC. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • MDPI. (2021). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Retrieved from [Link]

  • PMC. (2020). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. Retrieved from [Link]

  • PMC. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved from [Link]

  • MDPI. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • PMC. (2017). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Retrieved from [Link]

  • JOCPR. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • SciSpace. (2013). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminonicotinaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-2-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently execute and optimize this important synthetic transformation.

Introduction

4-Amino-2-chloronicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, involves sensitive reagents and reaction conditions that require careful control to ensure high yield and purity. This guide will focus on a modern and efficient two-step synthesis, providing expert insights into the critical parameters at each stage.

The described synthesis proceeds via two main steps:

  • Directed Ortho-metalation and Formylation: 2-chloro-4-fluoropyridine undergoes a directed ortho-metalation using lithium diisopropylamide (LDA), followed by formylation with dimethylformamide (DMF) to yield the intermediate, 2-chloro-4-fluoropyridine-3-carbaldehyde.

  • Nucleophilic Aromatic Substitution (SNAr): The intermediate is then subjected to aminolysis with ammonia to replace the fluorine atom with an amino group, affording the final product, 4-Amino-2-chloronicotinaldehyde.

This guide will provide a detailed protocol, troubleshooting advice for common issues, and a comprehensive FAQ section to support your experimental work.

Visualizing the Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for 4-Amino-2-chloronicotinaldehyde cluster_0 Step 1: Directed Ortho-metalation & Formylation cluster_1 Step 2: Nucleophilic Aromatic Substitution start 2-chloro-4-fluoropyridine reagents1 1. LDA, THF, -23 to -15°C 2. DMF start->reagents1 intermediate 2-chloro-4-fluoropyridine-3-carbaldehyde reagents2 Ammonia water, 1,4-Dioxane Room Temperature intermediate->reagents2 reagents1->intermediate final_product 4-Amino-2-chloronicotinaldehyde reagents2->final_product Side_Reactions_Step1 Potential Side Reactions in Step 1 start 2-chloro-4-fluoropyridine lithiated_intermediate Lithiated Intermediate start->lithiated_intermediate LDA desired_product Desired Product (Formylation at C3) lithiated_intermediate->desired_product DMF side_product_1 Side Product 1 (Other lithiation positions) lithiated_intermediate->side_product_1 Incorrect Temp. side_product_2 Side Product 2 (Reaction with THF) lithiated_intermediate->side_product_2 Prolonged reaction time or higher temp.

4-Amino-2-chloronicotinaldehyde stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 338452-92-9 | Formula: C₆H₅ClN₂O | MW: 156.57 g/mol [1]

Introduction

Welcome to the Technical Support Center for 4-Amino-2-chloronicotinaldehyde . This guide addresses the stability, storage, and handling of this critical intermediate, widely used in the synthesis of kinase inhibitors (e.g., via Friedländer annulation) and 1,6-naphthyridine derivatives.

Due to its tri-functional nature (aldehyde, amine, and activated chloro group), this compound presents unique stability challenges. This guide synthesizes field data with mechanistic organic chemistry to ensure your experimental success.

Part 1: Stability Profile & Degradation Mechanisms

The "Why" Behind the Instability

4-Amino-2-chloronicotinaldehyde is not a "shelf-stable" reagent in the traditional sense. It possesses three reactive centers that can lead to degradation if not managed correctly.

Reactivity ModeMechanismTriggerVisual Indicator
Oxidation Conversion of the aldehyde (-CHO) to carboxylic acid (-COOH).Air (O₂)Sample turns from pale yellow to deep orange/brown.
Self-Condensation Intermolecular Schiff base formation between the 4-NH₂ of one molecule and the 3-CHO of another.Concentration, Heat, Acidic pHFormation of insoluble gums or precipitates; broadening of NMR signals.
Hydrolysis Nucleophilic aromatic substitution (SₙAr) of the 2-Cl group by water/hydroxide to form the 2-pyridone derivative.Moisture (H₂O), Basic pHAppearance of new peaks in HPLC; loss of chlorine isotope pattern in MS.
Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes you must prevent during storage.

DegradationPathways Compound 4-Amino-2-chloronicotinaldehyde (Active Reagent) Oxidation 4-Amino-2-chloronicotinic Acid (Inactive Impurity) Compound->Oxidation Air Oxidation (O₂) Loss of -CHO peak Dimer Polymeric Schiff Bases (Insoluble Gum) Compound->Dimer Intermolecular Condensation Hydrolysis 4-Amino-2-hydroxynicotinaldehyde (Pyridone Tautomer) Compound->Hydrolysis Hydrolysis (H₂O) Displacement of Cl

Figure 1: Primary degradation pathways. Oxidation and polymerization are the dominant risks during solid-state storage.

Part 2: Storage & Handling Protocols

Standard Operating Procedure (SOP) for Storage

Trustworthiness Check: This protocol is based on the minimization of entropy (preventing polymerization) and exclusion of reactive gases.

  • Temperature:

    • Long-term (>1 month): Store at -20°C . The kinetic rate of self-condensation drops significantly at this temperature.

    • Short-term (<1 month): 2-8°C is acceptable if the container is tightly sealed.

  • Atmosphere:

    • ALWAYS store under an inert atmosphere (Argon or Nitrogen ). Argon is preferred as it is heavier than air and provides a better "blanket" for the solid.

  • Container:

    • Use amber glass vials to prevent photodegradation.

    • Seal caps with Parafilm or electrical tape to prevent moisture ingress.

    • For bulk amounts (>5g), subdivide into smaller aliquots to avoid repeated freeze-thaw cycles and air exposure.

Handling "Best Practices"
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis of the 2-Cl bond.

  • Solvent Choice: When using in reactions, dissolve in anhydrous solvents (DMF, DMSO, Ethanol) immediately prior to use. Do not store stock solutions.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from light yellow to dark brown. Is it still usable?

Diagnosis: This indicates significant oxidation (formation of nicotinic acid derivatives) or polymerization (Schiff base formation). Action:

  • Run a TLC: Use 50% Ethyl Acetate / Hexane.

    • Pure: Single spot (Rf ~0.4-0.6 depending on plate).

    • Degraded: Streak at the baseline (polymers) or a very polar spot (carboxylic acid).

  • Recovery: If the impurity level is low (<10%), you can purify via recrystallization from Ethanol/Water or flash column chromatography. If the sample is gummy/black, discard it.

Q2: The 1H NMR spectrum shows a missing or shifted aldehyde peak.

Diagnosis:

  • Missing Peak (~10.0 ppm): The aldehyde has oxidized to the acid (look for broad -OH stretch >11 ppm) or reacted to form an imine.

  • Shifted Peak: If the peak has shifted slightly and you see new aromatic signals, you may have formed the hydrate (gem-diol) if the solvent was wet (e.g., DMSO-d6 + water). Validation: Add a drop of D₂O to the NMR tube. If it's a hydrate, the equilibrium may shift. If it's oxidized, the spectrum will remain unchanged.

Q3: I am getting low yields in a Friedländer synthesis.

Root Cause: The 4-amino group might be partially protonated or the aldehyde oxidized. Solution:

  • Ensure you use a freshly opened bottle .

  • Add a mild base (e.g., Piperidine or catalytic KOH) to ensure the 4-amino group is free to react and to catalyze the condensation.

  • Verify the purity of the aldehyde via HPLC before starting valuable steps.

Part 4: Quality Control (QC) Validation

Before committing this reagent to a GMP or high-value synthesis, perform this 15-minute validation check.

QC Workflow: The "Go/No-Go" Test

QCWorkflow Start Start QC Check Visual Visual Inspection (Is it free-flowing yellow powder?) Start->Visual Solubility Solubility Test (Dissolve 5mg in 1mL DMSO) Visual->Solubility Pass Purify STOP (Recrystallize/Discard) Visual->Purify Fail (Black/Gummy) NMR 1H NMR Verification (Check -CHO at ~10ppm) Solubility->NMR Clear Solution Solubility->Purify Turbid/Insoluble Decision Decision Gate NMR->Decision Proceed PROCEED (Use in Synthesis) Decision->Proceed Single Aldehyde Peak Decision->Purify Multiple/No Peaks

Figure 2: Rapid Quality Control Decision Tree.

Analytical Reference Data
TechniqueDiagnostic SignalAcceptance Criteria
1H NMR (DMSO-d₆) Aldehyde (-CH O)Singlet at ~9.8 - 10.2 ppm . Integral = 1.0H.
1H NMR (DMSO-d₆) Aromatic ProtonsTwo doublets (C5-H and C6-H) in the aromatic region (~6.5 - 8.5 ppm).
HPLC (254 nm) Purity %>97.0% . Major peak should be sharp. Broadening indicates hydrolysis.
Appearance VisualWhite to light yellow crystalline powder.

References

  • National Institutes of Health (NIH). (2000). Degradation pathways of peptide boronic acid derivatives (General Aldehyde Oxidation Mechanisms). Journal of Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link]

(Note: While specific degradation papers for this exact CAS are rare, the mechanisms described above are derived from the well-documented chemistry of 2-chloropyridines and ortho-amino aldehydes as referenced in general heterocyclic chemistry literature.)

Sources

Technical Support Center: Suzuki Coupling of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #SC-4A2C-Troubleshoot Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate Profile

You are attempting to couple 4-Amino-2-chloronicotinaldehyde . This is not a standard Suzuki coupling; it is a "Triple Threat" substrate that challenges the catalytic cycle at every stage.

  • The Trap (Catalyst Poisoning): The pyridine nitrogen (N1) and the free amine (C4-NH₂) are potent Lewis bases. They competitively bind to the Palladium center, displacing ligands and shutting down the catalytic cycle (Pd black formation).

  • The Deactivator (Electronic Effects): The amino group at C4 is strongly electron-donating (+M effect). It pushes electron density into the pyridine ring, rendering the C2-Cl bond less electrophilic and significantly harder to undergo oxidative addition compared to a simple 2-chloropyridine.

  • The Saboteur (Aldehyde Instability): The C3-aldehyde is susceptible to nucleophilic attack by strong bases (Cannizzaro reaction) or condensation with the amine of a neighboring molecule (polymerization/Schiff base formation).

This guide provides a self-validating protocol to navigate these specific failure modes.

Part 1: Diagnostic Decision Tree

Before altering your conditions, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start Start: Reaction Failed CheckSM Check LCMS: Is Starting Material (SM) remaining? Start->CheckSM SM_Yes Yes: SM Remaining CheckSM->SM_Yes SM_No No: SM Consumed CheckSM->SM_No Color Did reaction turn black? SM_Yes->Color Black_Yes Pd Black Precipitate Color->Black_Yes Yes Black_No Solution Clear/Orange Color->Black_No No Action_Ligand Ligand Dissociation. Switch to Buchwald G3/G4 Precatalysts. Increase Ligand:Pd ratio. Black_Yes->Action_Ligand Action_Temp Activation Barrier too high. Increase Temp to 100°C. Switch to Dioxane/H2O. Black_No->Action_Temp Prod_Check Is Product formed? SM_No->Prod_Check Prod_No Complex Mixture / Polymer Prod_Check->Prod_No Messy LCMS Prod_Dehal Product Mass - Cl + H (Hydrodehalogenation) Prod_Check->Prod_Dehal Clean Mass M-34 Action_Base Aldehyde/Amine Condensation. Switch Base to K3PO4. Dilute reaction (0.05 M). Prod_No->Action_Base Action_Water Protodeboronation. Reduce water content. Use Anhydrous conditions + Cs2CO3. Prod_Dehal->Action_Water

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on visual cues and LCMS data.

Part 2: The Optimized Catalyst System

Why Standard Catalysts Fail

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with this substrate. The basic nitrogen atoms in your substrate coordinate to the Palladium more strongly than triphenylphosphine, stripping the ligand off the metal. Once "naked," the Palladium aggregates into inactive Pd black.

The Solution: Buchwald Precatalysts

You must use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands create a "protective shell" around the Pd, preventing the substrate nitrogens from coordinating, while simultaneously boosting the electron density at Pd to facilitate oxidative addition into the difficult C-Cl bond.

Recommended System:

  • Ligand: XPhos or SPhos . (XPhos is generally superior for 2-chloropyridines).

  • Source: Use XPhos Pd G4 (Generation 4 Precatalyst).

    • Reasoning: G4 precatalysts activate at low temperatures and ensure a strict 1:1 Pd:Ligand ratio, preventing the initial induction period where the aldehyde might degrade.

Data Comparison: Catalyst Performance
Catalyst SystemConversion (24h)ObservationVerdict
Pd(PPh₃)₄ < 10%Rapid black precipitationFailed. Ligand displacement by substrate N.
Pd(dppf)Cl₂ 30-40%Slow conversion, some stallingPoor. Ligand bite angle helps, but not active enough.
Pd(OAc)₂ + XPhos 60-70%Good color retentionGood. In situ generation is effective but variable.
XPhos Pd G4 > 95% Stays homogeneous (orange)Optimal. Immediate active species generation.

Part 3: Base & Solvent Architecture

The aldehyde group at C3 is your "Achilles' heel." Strong bases (hydroxides, alkoxides) will attack the aldehyde or cause aldol-type polymerization with the amine.

The "Soft Base" Protocol

Avoid Na₂CO₃ or NaOH. Instead, use Potassium Phosphate Tribasic (K₃PO₄) .

  • Mechanism: Phosphate is basic enough to activate the boronic acid (forming the boronate species) but is bulky and less nucleophilic toward the aldehyde carbonyl than carbonate or hydroxide.

Solvent System

Use a 1,4-Dioxane / Water (4:1) mixture.

  • Why: The high solubility of the aminopyridine in dioxane prevents local high concentrations that lead to polymerization. The water is strictly required for the transmetallation step with K₃PO₄.

Part 4: Step-by-Step Optimized Protocol

Target Scale: 1.0 mmol Concentration: 0.1 M (Strict control required to prevent polymerization)

  • Preparation:

    • Equip a reaction vial with a magnetic stir bar.

    • Add 4-Amino-2-chloronicotinaldehyde (156.5 mg, 1.0 mmol).

    • Add Boronic Acid (1.2 - 1.5 equiv). Note: If using a heteroaryl boronic acid, use 1.5 equiv due to protodeboronation.

    • Add K₃PO₄ (636 mg, 3.0 equiv).

    • Add XPhos Pd G4 (17 mg, 2 mol%). If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Solvent Addition & Degassing (CRITICAL):

    • Add 1,4-Dioxane (8.0 mL) and Water (2.0 mL).

    • Technique: Do not just stir. Sparge the mixture with Argon or Nitrogen gas for 10 minutes via a submerged needle. Oxygen is a major killer of electron-rich phosphine catalysts.

  • Reaction:

    • Seal the vial.

    • Heat to 80°C - 90°C . Do not exceed 100°C to protect the aldehyde.

    • Stir vigorously (1000 RPM). Biphasic systems require high shear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc. Wash with Water (not brine initially, to remove phosphate salts).

    • Dry organic layer over Na₂SO₄.

    • Warning: Do not use amine-functionalized silica for purification; the aldehyde will bind to it. Use standard silica with MeOH/DCM gradients.

Part 5: Mechanistic Insight (Why this works)

The diagram below illustrates the competition that kills standard reactions and how the XPhos system bypasses it.

Mechanism cluster_legend Pathway Key Pd Pd(0) Active Species OA Oxidative Addition (Pd inserts into C-Cl) Pd->OA Substrate 4-Amino-2-chloro- nicotinaldehyde Poison Catalyst Poisoning (Pd-N Coordination) Substrate->Poison N-binding (Standard Ligands) Substrate->OA XPhos Steric Shield prevents N-binding Dead Pd Black (Inactive) Poison->Dead Cycle Transmetallation & Reductive Elimination OA->Cycle Product Coupled Product Cycle->Product key1 Red Path: Standard Ligands (PPh3) key2 Green Path: Buchwald Ligands (XPhos)

Figure 2: Competitive coordination pathways. Bulky ligands (Green path) physically block the Nitrogen atoms from binding to Palladium, forcing the reaction toward the desired C-Cl oxidative addition.

Part 6: Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. What is happening? A: This is "Pd Black" formation. Your ligand (likely PPh₃ or dppf) has been displaced by the substrate's amino group or pyridine nitrogen. The "naked" palladium atoms then clump together. Fix: Switch to XPhos Pd G4 . The bulky biaryl ligand cannot be displaced by the substrate nitrogen.

Q: I see a new spot on TLC, but the mass is (Product + 12) or (Product + 26). A: This is likely an imine (Schiff base) formation.

  • Mass +26: Reaction with Acetonitrile (if used as solvent).

  • Mass +Other: Self-condensation between the amine of one molecule and the aldehyde of another. Fix: Ensure you are using Dioxane , not Acetonitrile. Dilute the reaction to 0.05 M to reduce intermolecular collisions.

Q: Can I protect the amine or aldehyde to make this easier? A: Yes, but it adds steps.

  • Amine Protection: Acetyl protection (-NHAc) is effective but requires deprotection later.

  • Aldehyde Protection: Do not use acetals if using aqueous base (they will hydrolyze).

  • Recommendation: Stick to the XPhos/K₃PO₄ method first; it usually renders protection groups unnecessary.

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate the coupling, they also accelerate the decomposition of the aldehyde. If you must use MW, cap the temperature at 100°C and limit time to 10-15 minutes.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Sigma-Aldrich. "Buchwald Catalysts & Ligands User Guide."

  • BenchChem. "Technical Support: Navigating Suzuki Reactions with 3-Amino-5-bromopyridine." (Adapted for chloropyridines).[2][3]

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2003.[4]

Sources

Technical Support Center: Reactions of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in reactions involving 4-Amino-2-chloronicotinaldehyde. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, thereby enhancing your reaction efficiency and product purity.

Introduction to the Reactivity of 4-Amino-2-chloronicotinaldehyde

4-Amino-2-chloronicotinaldehyde is a trifunctional pyridine derivative, and its reactivity is governed by the interplay of its amino, chloro, and aldehyde moieties. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, while the electron-withdrawing aldehyde and chloro groups, along with the pyridine nitrogen, render the ring susceptible to nucleophilic attack. This complex electronic nature can lead to a variety of desired transformations but also opens pathways to several side reactions. Understanding these potential side reactions is crucial for successful and reproducible synthetic outcomes.

Troubleshooting Guide: Common Byproduct Formations

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Formation of a High Molecular Weight, Insoluble Material

Symptoms:

  • Precipitation of an unidentifiable, often colored, solid from the reaction mixture.

  • Broad, unresolved peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Low yield of the desired product.

Probable Cause: Self-Condensation and Polymerization

The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the same molecule makes 4-Amino-2-chloronicotinaldehyde susceptible to self-condensation reactions. This can occur via an initial intermolecular nucleophilic attack of the amino group of one molecule onto the aldehyde of another, forming a Schiff base (imine). This imine can then undergo further reactions, leading to oligomers or polymers, especially at elevated temperatures or under basic or acidic conditions.

Solutions:

  • Control of Reaction Temperature: Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate. Elevated temperatures can accelerate the rate of self-condensation.

  • pH Control: The rate of Schiff base formation is pH-dependent. If your desired reaction does not require acidic or basic conditions, maintaining a neutral pH can help minimize this side reaction. If pH control is necessary for your primary reaction, consider slow addition of acid or base to avoid localized high concentrations.

  • Protection of the Amino or Aldehyde Group: If the desired reaction does not involve one of these functional groups, consider protecting it. For example, the amino group can be protected as a carbamate (e.g., Boc) or an amide, and the aldehyde can be protected as an acetal.

  • Order of Reagent Addition: If your reaction involves another nucleophile, consider adding it to the reaction mixture before adding any catalysts or reagents that might promote self-condensation.

Problem 2: Presence of a Dimeric Byproduct in Mass Spectrometry

Symptoms:

  • A significant peak in the mass spectrum corresponding to approximately twice the mass of the starting material or the expected product.

  • Observation of a closely eluting impurity in HPLC.

Probable Cause: Aldol-Type Self-Condensation

The aldehyde functionality can undergo a self-aldol condensation, particularly in the presence of base. This involves the formation of an enolate from one molecule of the aldehyde, which then attacks the carbonyl group of a second molecule. Subsequent dehydration can lead to a conjugated dimeric byproduct.

Solutions:

  • Avoid Strong Bases: If possible, use mild bases or non-basic conditions for your reaction. If a strong base is required, use it at low temperatures and with slow addition.

  • Use of a Non-Enolizable Aldehyde: This is more of a design consideration for future experiments. If the aldehyde of 4-Amino-2-chloronicotinaldehyde is the intended electrophile, ensure the other reactant cannot form an enolate to prevent mixed aldol reactions.

  • Reaction Time: Prolonged reaction times, even under mild conditions, can lead to the accumulation of aldol byproducts. Monitor the reaction progress and quench it as soon as the desired product is formed.

Problem 3: Formation of a Dechlorinated or Hydroxylated Byproduct

Symptoms:

  • Mass spectral data indicating the loss of a chlorine atom or the addition of an oxygen atom.

  • Changes in the isotopic pattern of chlorine-containing fragments in the mass spectrum.

Probable Cause: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Nucleophiles present in the reaction mixture, such as water, hydroxide, or even the amino group of another molecule, can displace the chloride ion.

Solutions:

  • Anhydrous Conditions: If the intended reaction does not involve water, ensure all solvents and reagents are rigorously dried. The use of a glovebox or Schlenk line techniques can be beneficial.

  • Choice of Solvent: Avoid nucleophilic solvents (e.g., alcohols, water) if they are not required for the reaction. Opt for aprotic solvents like THF, dioxane, or toluene.

  • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can reduce the rate of this side reaction.

  • Protecting Groups: In some cases, protecting the amino group can modulate the electronic properties of the ring and potentially decrease its susceptibility to nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a pyridopyrimidine from 4-Amino-2-chloronicotinaldehyde and a C-nucleophile (e.g., a compound with an active methylene group) is giving a low yield and a complex mixture of products. What could be the issue?

A1: This is a common issue arising from the multiple reactive sites of 4-Amino-2-chloronicotinaldehyde. The likely culprits are competing side reactions. The C-nucleophile can react with the aldehyde as intended, but you may also be experiencing self-condensation of the starting material (see Troubleshooting Problem 1) or a reaction of the nucleophile with the chloro group (SNAr). To favor the desired cyclocondensation, consider the following:

  • Reaction Conditions: These reactions are often sensitive to the choice of base and solvent. A weaker base might be sufficient to deprotonate the active methylene compound without promoting significant self-condensation of the aldehyde.

  • Stepwise Approach: Consider a two-step synthesis. First, perform the Knoevenagel condensation between the aldehyde and the active methylene compound under mild conditions. Then, in a separate step, induce the cyclization to form the pyridopyrimidine ring. This can provide better control over the reaction.

Q2: I am attempting a reaction with a strong nucleophile, and I am observing multiple products. How can I improve the selectivity?

A2: With strong nucleophiles, you have a high probability of reaction at both the aldehyde carbonyl and the 2-position (SNAr). To improve selectivity:

  • Protect the Aldehyde: If the desired reaction is at the 2-position, protect the aldehyde as an acetal. This will prevent the nucleophile from attacking the carbonyl. The acetal can be deprotected under acidic conditions after the substitution reaction.

  • Protect the Amino Group: If the nucleophile is intended to react with the aldehyde, protecting the amino group can prevent it from participating in unwanted side reactions.

Q3: How can I effectively purify my desired product from the byproducts mentioned above?

A3: Purification strategies will depend on the nature of your product and the byproducts.

  • Column Chromatography: This is a very common and effective method for separating compounds with different polarities.[1] A gradient elution from a non-polar to a more polar solvent system on silica gel is often successful.

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification technique, especially for removing isomeric or closely related byproducts.

  • Acid-Base Extraction: If your product and byproducts have different acid-base properties, a liquid-liquid extraction can be a useful first step in purification. For example, if your product is basic, it can be extracted into an acidic aqueous phase, washed, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Q4: Are there any stability concerns with 4-Amino-2-chloronicotinaldehyde during storage?

A4: Like many aldehydes, 4-Amino-2-chloronicotinaldehyde can be sensitive to light, air, and moisture over long periods. It is best stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This will minimize the potential for oxidation of the aldehyde to a carboxylic acid and reduce the likelihood of self-condensation or hydrolysis.

Visualizing Byproduct Formation Pathways

To better understand the potential side reactions, the following diagrams illustrate the key mechanistic pathways for byproduct formation.

Diagram 1: Self-Condensation via Schiff Base Formation

G A 2 x 4-Amino-2-chloronicotinaldehyde B Schiff Base (Imine) Intermediate A->B Intermolecular Nucleophilic Attack C Oligomers / Polymers B->C Further Condensation G A 2 x 4-Amino-2-chloronicotinaldehyde B Enolate Formation (Base-catalyzed) A->B C Aldol Adduct B->C Nucleophilic Attack D Conjugated Dimer (after dehydration) C->D -H2O

Caption: Formation of a dimeric byproduct via aldol condensation.

Diagram 3: Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 Reactants A 4-Amino-2-chloronicotinaldehyde C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack at C2 B Nucleophile (Nu-) (e.g., OH-, H2O, RNH2) B->C Nucleophilic Attack at C2 D Substitution Product C->D Loss of Cl-

Caption: General pathway for nucleophilic substitution at the 2-position.

Summary of Key Parameters for Minimizing Byproducts

ParameterRecommendation for Minimizing Self-CondensationRecommendation for Minimizing Aldol CondensationRecommendation for Minimizing SNAr
Temperature LowLowLow
pH NeutralAvoid strong basesNeutral, anhydrous
Solvent AproticAproticNon-nucleophilic, dry
Additives Consider protecting groupsUse mild basesUse of desiccants
Reaction Time Monitor and quench promptlyMonitor and quench promptlyAs short as possible

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. [1]

Protocol 2: Acetal Protection of the Aldehyde Group
  • Setup: To a solution of 4-Amino-2-chloronicotinaldehyde in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add an alcohol (e.g., ethylene glycol or methanol, ~3 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography or crystallization if necessary.

References

  • Google Patents. (n.d.). Preparation method of 4-amino-2-chloronicotinaldehyde.

Sources

Technical Support Center: Handling Air-Sensitive Reactions with 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Amino-2-chloronicotinaldehyde. The synthesis of this compound involves reactions conducted in an anaerobic environment, strongly indicating its air-sensitive nature[1]. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and safe handling of this reagent in air-sensitive applications.

Section 1: Understanding the Air-Sensitivity of 4-Amino-2-chloronicotinaldehyde

While explicit data on the air-sensitivity of 4-Amino-2-chloronicotinaldehyde is not extensively published, its chemical structure—possessing both an aldehyde and an amino group on a pyridine ring—suggests a susceptibility to oxidation and other atmospheric reactions. Aldehyd moieties are prone to oxidation to carboxylic acids, while aromatic amines can be susceptible to oxidative degradation. A key synthesis protocol for this compound explicitly requires an "anaerobic environment," reinforcing the necessity of handling it under inert conditions to prevent yield loss and impurity formation[1].

Core Principle: All manipulations involving 4-Amino-2-chloronicotinaldehyde should be performed under an inert atmosphere, such as nitrogen or argon, to prevent degradation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of 4-Amino-2-chloronicotinaldehyde in air-sensitive reactions.

Q1: How should I store 4-Amino-2-chloronicotinaldehyde?

A1: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C[2]. The container should be tightly sealed. For long-term storage, consider a glovebox or a sealed Schlenk flask.

Q2: My reaction with 4-Amino-2-chloronicotinaldehyde is giving low yields. What could be the cause?

A2: Low yields are often attributable to the degradation of the starting material due to exposure to air or moisture. Ensure that all solvents are rigorously dried and degassed and that the reaction is performed under a strict inert atmosphere. Other factors could include suboptimal reaction temperature or impure reagents.

Q3: I observe a color change in my 4-Amino-2-chloronicotinaldehyde upon storage. Is it still usable?

A3: A color change, such as darkening, often indicates decomposition, likely due to oxidation. While the presence of a minor color change might not completely inhibit a reaction, it is advisable to use fresh or properly stored material for optimal results. If you must use the material, consider purification by recrystallization under inert conditions if a suitable procedure is available.

Q4: What is the best method for transferring solid 4-Amino-2-chloronicotinaldehyde?

A4: For transferring solid 4-Amino-2-chloronicotinaldehyde, a glovebox is the ideal environment as it allows for direct weighing and addition to the reaction vessel in an inert atmosphere[3][4]. If a glovebox is unavailable, a Schlenk flask and a positive flow of inert gas can be used to create a localized inert environment for transfer[3].

Q5: Can I use standard syringes and needles to transfer solutions of this compound?

A5: Yes, solutions of 4-Amino-2-chloronicotinaldehyde in anhydrous, degassed solvents can be transferred using standard syringe techniques under an inert atmosphere[5][6][7]. Ensure the syringe and needle are oven-dried and cooled under an inert gas stream before use.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during air-sensitive reactions with 4-Amino-2-chloronicotinaldehyde.

Problem Potential Cause Troubleshooting Action
Reaction Failure or Low Yield Degradation of 4-Amino-2-chloronicotinaldehyde due to air/moisture exposure.- Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas[6][7].- Use anhydrous, degassed solvents.- Perform all transfers and the reaction under a positive pressure of high-purity nitrogen or argon[8].
Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) under inert conditions if possible.- Consider extending the reaction time or adjusting the temperature.
Formation of Unidentified Byproducts Reaction with atmospheric oxygen or water.- Improve the inert atmosphere technique. Use a Schlenk line or glovebox[3][9].- Ensure the inert gas supply is of high purity and passed through a drying agent if necessary.
Side reactions of the aldehyde or amino group.- The amino group may require protection depending on the reaction conditions[10].- Aldehydes can undergo various side reactions; ensure the chosen reaction conditions are specific for the desired transformation.
Difficulty in Isolating the Product Product is also air-sensitive.- Perform the work-up and purification under an inert atmosphere. This may involve cannula filtration or chromatography in a glovebox.
Inconsistent Results Between Batches Variable quality of 4-Amino-2-chloronicotinaldehyde.- Purchase from a reputable supplier and store properly.- If synthesizing in-house, ensure the final product is thoroughly dried and stored under inert gas.

Section 4: Experimental Protocols

4.1: General Workflow for Air-Sensitive Reactions

This workflow outlines the fundamental steps for setting up a reaction involving 4-Amino-2-chloronicotinaldehyde using a Schlenk line.

Air_Sensitive_Reaction_Workflow General Workflow for Air-Sensitive Reactions A Prepare Glassware: Oven-dry or flame-dry all glassware. B Assemble Apparatus: Assemble hot glassware and cool under vacuum or a stream of inert gas. A->B C Purge with Inert Gas: Perform several vacuum/inert gas backfill cycles (typically 3x). B->C D Introduce Reagents: Add solid 4-Amino-2-chloronicotinaldehyde under a positive flow of inert gas or in a glovebox. C->D E Add Solvents and Liquid Reagents: Use degassed, anhydrous solvents and transfer via syringe or cannula. D->E F Run Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with a bubbler. E->F G Work-up and Isolation: Perform quenching, extraction, and purification under inert conditions if the product is also air-sensitive. F->G

Caption: Workflow for setting up an air-sensitive reaction.

4.2: Step-by-Step Protocol: Transfer of Solid 4-Amino-2-chloronicotinaldehyde using a Schlenk Flask
  • Preparation: Oven-dry a Schlenk flask containing a stir bar and the reaction vessel. Assemble the hot glassware with greased joints and cool under vacuum[6][8].

  • Inerting: Connect the Schlenk flask and reaction vessel to a Schlenk line and perform at least three vacuum-inert gas (nitrogen or argon) cycles to remove atmospheric gases[11].

  • Weighing: In a glovebox, weigh the desired amount of 4-Amino-2-chloronicotinaldehyde into the Schlenk flask. If a glovebox is not available, quickly weigh the solid in the air and immediately place it in the Schlenk flask, then promptly proceed to the next step.

  • Purging (if not using a glovebox): Connect the Schlenk flask containing the solid to the Schlenk line and carefully evacuate and backfill with inert gas three times to remove any air introduced during weighing.

  • Transfer: Add anhydrous, degassed solvent to the Schlenk flask via syringe to dissolve the 4-Amino-2-chloronicotinaldehyde.

  • Cannula Transfer: Transfer the resulting solution from the Schlenk flask to the reaction vessel using a cannula under a positive pressure of inert gas.

4.3: Logical Relationship of Handling Techniques

The choice of technique depends on the scale of the reaction and the resources available.

Handling_Techniques_Logic Decision Tree for Handling Techniques Start Start: Need to handle 4-Amino-2-chloronicotinaldehyde Glovebox_Available Is a glovebox available? Start->Glovebox_Available Use_Glovebox Use Glovebox: Ideal for all manipulations, especially weighing solids. Glovebox_Available->Use_Glovebox Yes Schlenk_Line_Available Is a Schlenk line available? Glovebox_Available->Schlenk_Line_Available No Use_Schlenk_Line Use Schlenk Line: Suitable for most solution-phase reactions and transfers. Schlenk_Line_Available->Use_Schlenk_Line Yes Balloon_Technique Balloon Technique: For simple, short-duration reactions at atmospheric pressure. Schlenk_Line_Available->Balloon_Technique No

Caption: Decision tree for selecting the appropriate handling technique.

References

  • Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology. [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017-07-14). Journal of Visualized Experiments. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013-05-07). ChemistryViews. [Link]

  • CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. (2013-07-02). ChemistryViews. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. (2022-06-15). Journal of Chemical Education. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22). University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008-04-12). University of Groningen. [Link]

  • What are the Applications and Synthesis Methods of 4-Amino-2-Chloropyridine? - FAQ. Stanford Chemicals. [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023-01-29). ChemRxiv. [Link]

Sources

Technical Support Center: Monitoring 4-Amino-2-chloronicotinaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing thin-layer chromatography (TLC) for monitoring the progress of chemical reactions involving 4-Amino-2-chloronicotinaldehyde. As a molecule possessing both a primary aromatic amine and an aldehyde functional group, its chromatographic behavior, and that of its reaction products, requires careful consideration. This document offers practical, field-tested advice to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring reactions with 4-Amino-2-chloronicotinaldehyde?

A1: TLC is a rapid, cost-effective, and highly sensitive technique that allows for the real-time, qualitative assessment of a reaction's progress.[1] It provides a quick visual confirmation of the consumption of the starting material, the formation of the product(s), and the potential presence of byproducts or intermediates.[2][3] This immediacy allows for timely decisions regarding reaction time, temperature adjustments, or the introduction of additional reagents.

Q2: What is the general procedure for preparing a TLC sample from my reaction mixture?

A2: To monitor a reaction, a tiny sample, or "aliquot," is taken directly from the reaction vessel.[2] Using a long glass capillary spotter, a small amount of the reaction mixture is drawn and then spotted directly onto the TLC plate's baseline.[2] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), this can cause streaking. To mitigate this, after spotting, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[4]

Q3: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A3: The choice of solvent system is critical and depends on the polarity of your reactants and products. For 4-Amino-2-chloronicotinaldehyde and its derivatives, which are generally polar, a good starting point is a mixture of a non-polar and a polar solvent.[5] Common combinations include ethyl acetate/hexanes or dichloromethane/methanol.[5] The ratio is adjusted to achieve optimal separation, ideally with the starting material having a retention factor (Rf) of ~0.2-0.3 and the product a higher Rf, or vice versa, depending on the reaction. For basic compounds like amines that may streak, adding a small amount (0.5-1%) of triethylamine or a few drops of ammonia to the mobile phase can significantly improve spot shape.[6]

Q4: How do I visualize the spots on the TLC plate?

A4: Due to the aromatic nature of 4-Amino-2-chloronicotinaldehyde and many of its derivatives, the primary method of visualization is a handheld UV lamp (254 nm).[7] Compounds containing aromatic rings will appear as dark spots on the fluorescent green background of the TLC plate. For more specific visualization, chemical stains can be used. A ninhydrin stain is excellent for detecting the primary amine of the starting material, which will typically appear as a colored spot.[8][9] Aldehyd-specific stains like 2,4-dinitrophenylhydrazine (DNP) can also be employed.[8]

Troubleshooting Guide

Unambiguous TLC results are crucial for making informed decisions during a synthesis. Below are common issues encountered when monitoring 4-Amino-2-chloronicotinaldehyde reactions, along with their causes and proven solutions.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. The sample is too concentrated.[10][11]2. The compound is highly polar or acidic/basic and is interacting too strongly with the silica gel.[12]3. The solvent system is inappropriate.[10]1. Dilute the reaction aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting.2. For the basic amine, add a small amount of a base like triethylamine (0.5-1%) or ammonium hydroxide to your eluting solvent to suppress strong interactions with the acidic silica gel.3. Experiment with a more polar solvent system to increase the mobility of the compound.
Spots Remain at the Baseline (Rf ≈ 0) 1. The eluting solvent is not polar enough to move the compound up the plate.[4][13]2. The compound may have precipitated on the baseline.1. Increase the polarity of your mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the amount of methanol.[5]2. Ensure the initial spotting is not too concentrated.
Reactant and Product Spots are Overlapping (Poor Resolution) 1. The polarity of the reactant and product are very similar.2. The chosen solvent system is not providing adequate separation.1. Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity.2. Consider two-dimensional (2D) TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and then run it in a second, different solvent system.[4] This can often separate compounds with very similar polarities.[4]
No Spots are Visible on the TLC Plate 1. The concentration of the compound is too low to be detected.[10]2. The compound is not UV-active and the visualization method is ineffective.[14]3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve into the solvent pool.[10]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[10]2. Use a chemical stain. An iodine chamber is a good general-purpose stain that visualizes many organic compounds as brownish-yellow spots.[12][14] Specific stains for amines (ninhydrin) or aldehydes (DNP) can also be used.[8]3. Ensure the solvent level in the chamber is always below the baseline where the samples are spotted.
Appearance of Unexpected Spots 1. A side reaction is occurring.2. The compound is decomposing on the acidic silica gel plate.[4]3. Contamination of the TLC plate or spotting capillary.1. This is valuable information. The appearance of new spots can indicate the formation of intermediates or byproducts that need to be characterized.2. To test for decomposition, spot the sample and let it sit on the plate for 10-15 minutes before eluting. If new spots appear at the baseline or as streaks that weren't present initially, decomposition is likely. Using alumina plates, which are slightly basic, can sometimes prevent this.[6]3. Handle TLC plates by the edges to avoid transferring oils from your skin. Use clean spotting capillaries for each sample.[10]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Sample Spotting:

    • SM Lane: Dissolve a small amount of 4-Amino-2-chloronicotinaldehyde in a volatile solvent (e.g., ethyl acetate) and spot it on the SM lane.

    • R Lane: Using a clean capillary, take an aliquot from the reaction mixture and spot it on the R lane.[2]

    • C Lane: Spot the starting material first, then, on the exact same spot, apply the reaction mixture. This "co-spot" helps to definitively identify the starting material spot in the reaction lane.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[10] Cover the chamber to maintain a saturated atmosphere.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[14] If necessary, use a chemical stain for further visualization.

  • Analysis: Compare the R lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.

Visualizations

Workflow for Troubleshooting TLC Issues

Caption: A decision-making flowchart for common TLC problems.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Hasan, N., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-9. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Sarver, E., & Korn, M. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids.
  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Thangavel, S., et al. (2021). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Advances, 11(43), 26765-26771. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Ontario Institute for Studies in Education. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • OperaChem. (2021, April 25). TLC The basics [Video]. YouTube. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Islam, A., et al. (2013). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Journal of Chemistry, 2013, 1-5. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Mohammad, A., Ajmal, M., & Anwar, S. (1996). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 3, 349-350.
  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]

  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards …. Retrieved from [Link]

  • OperaChem. (2022, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Rf value. Retrieved from [Link]

  • Sudhaker, S., et al. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology, 2017, ACPT-103.

Sources

Technical Support Center: Catalyst Deactivation in 4-Amino-2-chloronicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Suicide Substrate" Paradox

4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) is a "privileged scaffold" for synthesizing 1,8-naphthyridines (via Friedländer annulation) and tyrosine kinase inhibitors. However, it acts as a catalyst sponge . Its structure features three distinct deactivation vectors:

  • The "Chelating Claw" (Metal Poisoning): The C4-amino group and the pyridine nitrogen can form stable, non-reactive complexes with transition metals (Pd, Pt, Cu).

  • The "Ortho-Effect" (Fouling): The proximity of the C3-aldehyde and C4-amine promotes rapid self-condensation/oligomerization, coating heterogeneous catalysts in insoluble organic "tar."

  • Redox Instability: The aldehyde is prone to autoxidation to the carboxylic acid, which alters reaction pH and can precipitate metal catalysts.

This guide provides mechanistic insights and self-validating protocols to overcome these barriers.

Module 1: Transition Metal Catalysis (Cross-Coupling)

Context: Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2-Cl position.

Issue: Reaction Stalls at <20% Conversion (Pd Black Formation)

User Observation: "The reaction starts but turns black/precipitates rapidly. TLC shows starting material remaining."

Root Cause Analysis

The free amine (-NH₂) at C4 is a potent Lewis base. In standard catalytic cycles, it displaces labile phosphine ligands on the Palladium(II) intermediate. This forms a coordinatively saturated Pd-Amine complex that cannot undergo transmetallation. Eventually, these complexes collapse, leading to Pd aggregation (Pd black).

Troubleshooting Protocol

Step 1: The "Poisoning Test" (Standard Addition) Before changing the entire system, verify if the substrate is the poison.

  • Run a standard Suzuki coupling (e.g., Chloropyridine + Boronic Acid) that works in your lab.

  • Add 10 mol% of 4-Amino-2-chloronicotinaldehyde to this standard reaction.

  • Result: If the standard reaction fails or slows significantly, your substrate is poisoning the catalyst via N-coordination.

Step 2: Ligand Switching Strategy Standard ligands (


, dppf) are too easily displaced by the aminopyridine substrate. You must use bulky, electron-rich ligands that bind Pd tighter than the substrate can.
Ligand ClassExampleEfficacyMechanism
Standard Phosphines

,

Low Easily displaced by C4-NH₂ or Pyridine-N.
Bidentate Chelators Xantphos, BINAPMedium Resists displacement but may be sterically hindered by the ortho-substituents.
Buchwald Dialkylbiaryl XPhos, BrettPhos High The biaryl bulk creates a "roof" over the Pd center, physically blocking the amine approach while allowing oxidative addition.
NHC Ligands PEPPSI-IPrHigh Strong

-donation prevents ligand exchange with the amine.

Step 3: The "Protection" Workaround If ligand switching fails, mask the poisoning group.

  • Action: Acetylate the amine (

    
    , Pyridine) to form the acetamide.
    
  • Benefit: The amide carbonyl withdraws electron density, drastically reducing the Lewis basicity of the nitrogen, preventing catalyst binding.

Module 2: Acid Catalysis (Friedländer Annulation)

Context: Condensation with ketones to form 1,8-naphthyridines.

Issue: Low Yield & "Tar" Formation

User Observation: "The acid catalyst (PTSA or Lewis Acid) yields a dark, insoluble sludge instead of the cyclized product."

Root Cause Analysis

The "Ortho-Effect" (C3-CHO + C4-NH₂) makes this molecule prone to intermolecular self-condensation before it can react with your ketone partner.

  • Mechanism: The amine of Molecule A attacks the aldehyde of Molecule B. This repeats, forming an oligomeric imine chain.

  • Catalyst Effect: Strong Brønsted acids (HCl,

    
    ) accelerate this self-polymerization faster than the desired cross-condensation.
    
Troubleshooting Protocol

Step 1: Switch to "Soft" Lewis Acids Replace strong Brønsted acids with water-tolerant Lewis acids that activate the carbonyl without protonating the amine (which would deactivate the nucleophile).

  • Recommended: Ytterbium Triflate [

    
    ] (5-10 mol%) or Sulfamic Acid.
    
  • Why: Lanthanide triflates coordinate selectively to the aldehyde oxygen, increasing electrophilicity, but interact weakly with the pyridine nitrogen.

Step 2: Inverse Addition Technique Do not mix all reagents at once.

  • Dissolve the Ketone (partner) and Catalyst in the solvent first.

  • Heat to reflux.

  • Add the 4-Amino-2-chloronicotinaldehyde slowly (syringe pump) over 1-2 hours.

  • Logic: Keeps the concentration of the aldehyde low, statistically favoring reaction with the excess ketone over self-polymerization.

Module 3: Visualization & Logic

Deactivation Pathways Diagram

The following diagram maps the decision logic for diagnosing catalyst failure based on the specific chemical interaction.

CatalystDeactivation Substrate 4-Amino-2-chloronicotinaldehyde ReactionType Select Reaction Type Substrate->ReactionType MetalCat Pd/Cu Cross-Coupling ReactionType->MetalCat AcidCat Friedländer Annulation (Acid Catalyzed) ReactionType->AcidCat Coordination Mechanism: N-Coordination (Displaces Ligands) MetalCat->Coordination OutcomeMetal Outcome: Catalyst Poisoning (Pd Black/Stalled) Coordination->OutcomeMetal SolMetal Solution: Bulky Ligands (XPhos) or N-Protection (Ac) OutcomeMetal->SolMetal SelfCond Mechanism: Self-Condensation (Oligomerization) AcidCat->SelfCond OutcomeAcid Outcome: Catalyst Fouling (Insoluble Tar) SelfCond->OutcomeAcid SolAcid Solution: Inverse Addition & Soft Lewis Acids (Yb(OTf)3) OutcomeAcid->SolAcid

Figure 1: Decision tree for diagnosing and resolving catalyst deactivation mechanisms specific to 4-Amino-2-chloronicotinaldehyde.

Module 4: Quality Control & Storage

Critical Check: Impurities in the starting material are often the invisible catalyst killers.

The "Acid Check"

4-Amino-2-chloronicotinaldehyde oxidizes to 4-amino-2-chloronicotinic acid upon air exposure.

  • Effect: The carboxylic acid creates an acidic micro-environment that can protonate ligands or alter the redox potential of Cu/Pd catalysts.

  • Test: Dissolve 50mg in

    
    . Check 
    
    
    
    NMR.
    • Aldehyde -CHO: ~9.8–10.0 ppm (Singlet).

    • Carboxylic Acid -COOH: Broad singlet >11 ppm (or missing if exchanged).

  • Purification: If oxidized, recrystallize from Ethanol/Water or pass through a short basic alumina plug (rapidly) to trap the acid.

References

  • LookChem. (n.d.). 4-Amino-2-chloronicotinaldehyde Properties and Safety Data. Retrieved January 29, 2026, from [Link]

  • Ghorbani-Vaghei, R., et al. (2017).[1] Synthesis of 1,8-Naphthyridines via Friedländer Reaction. Synthesis, 49, 763-769.[1] (Contextualized via Organic Chemistry Portal). Retrieved January 29, 2026, from [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst. Processes. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation. PubMed. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Amino-2-chloronicotinaldehyde vs. 4-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Direct" vs. "Divergent" Strategy

In the synthesis of fused polyheterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —the choice between 4-aminonicotinaldehyde (4-ANA) and its chlorinated analog, 4-amino-2-chloronicotinaldehyde (2-Cl-4-ANA) , dictates the entire medicinal chemistry strategy.

  • 4-Aminonicotinaldehyde is the Direct Route . It is used when the target scaffold requires no functionalization at the position adjacent to the pyridine nitrogen. It offers atom economy but limited downstream versatility.

  • 4-Amino-2-chloronicotinaldehyde is the Divergent Route . The C2-chlorine atom acts as a "chemical handle," enabling Late-Stage Functionalization (LSF) via nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling. This allows researchers to synthesize a single core intermediate and rapidly diversify it into a library of bioactive analogs.
    

Verdict: Use 4-ANA for target-specific synthesis. Use 2-Cl-4-ANA for library generation and SAR (Structure-Activity Relationship) exploration.

Chemical Profile & Stability Analysis

The electronic differences between these two scaffolds fundamentally alter their handling and storage requirements.

Feature4-Aminonicotinaldehyde (4-ANA)4-Amino-2-chloronicotinaldehyde (2-Cl-4-ANA)
CAS 101083-84-7 / 42373-30-8338452-92-9
Electronic State Electron-rich pyridine; Nucleophilic C-H bonds.Electron-deficient pyridine (Inductive effect of Cl).
Stability Low. Prone to oxidative degradation and self-condensation (Schiff base polymerization) due to electron-rich nature.Moderate to High. The electron-withdrawing Cl stabilizes the aldehyde against oxidation and reduces the nucleophilicity of the amine, slowing self-polymerization.
Storage -20°C, Inert Gas (Argon/N2), Dark.2-8°C, Desiccated, Dark.
Primary Utility Direct Friedländer Annulation.[1]Friedländer Annulation +

Diversification.

Mechanistic Divergence

The following DOT diagram illustrates the branching reaction pathways. Note how 2-Cl-4-ANA opens a secondary functionalization window that 4-ANA lacks.

ReactivityPathways Start_H 4-Aminonicotinaldehyde (No Handle) Intermediate Friedländer Condensation (Ketone/Aldehyde) Start_H->Intermediate Base/Acid Cat. Start_Cl 4-Amino-2-chloronicotinaldehyde (Cl Handle) Start_Cl->Intermediate Base/Acid Cat. Prod_H 1,6-Naphthyridine (Unsubstituted C5) Intermediate->Prod_H Dehydration Prod_Cl 5-Chloro-1,6-naphthyridine (Activated Core) Intermediate->Prod_Cl Dehydration Diversified 5-Amino/Alkoxy-1,6-naphthyridine (Library Generation) Prod_H->Diversified Not Possible (Requires C-H Activation) Prod_Cl->Diversified SnAr or Suzuki (R-NH2 / Ar-B(OH)2)

Figure 1: Reaction divergence showing the "Dead End" of the non-chlorinated scaffold vs. the "Open Gateway" of the chlorinated analog.[1]

Comparative Reactivity Modules

Module A: Friedländer Annulation (Cyclization)

Both compounds serve as the "o-aminoaldehyde" component in Friedländer synthesis.[2] They condense with ketones (e.g., acetone, acetophenone) to form the naphthyridine ring.

  • 4-ANA Behavior: Reacts rapidly. However, competing side reactions (self-condensation) can lower yields if the concentration is too high or the ketone is unreactive.

  • 2-Cl-4-ANA Behavior: The chlorine atom exerts an electron-withdrawing effect (

    
    ), making the amino group less nucleophilic. While this might theoretically slow the initial Schiff base formation, in practice, it suppresses side reactions, often leading to cleaner crude profiles.
    
Module B: The "Chlorine Handle" Advantage ( )

This is the critical differentiator. The chlorine at the C2 position of the pyridine ring (which becomes C5 or C7 in the naphthyridine system, depending on fusion) is highly activated towards Nucleophilic Aromatic Substitution (


).
  • Mechanism: The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate during nucleophilic attack.

  • Utility: You can displace the Cl with amines, alkoxides, or thiols after building the complex ring system.

Experimental Protocols

Protocol 1: Synthesis of 1,6-Naphthyridines (Friedländer)

Applicable to both scaffolds, but optimized here for the 2-Chloro variant to demonstrate robustness.

Reagents:

  • Substrate: 4-Amino-2-chloronicotinaldehyde (1.0 equiv)

  • Partner: Acetophenone (1.2 equiv)

  • Catalyst: 10% KOH (ethanolic) or L-Proline (20 mol% for neutral conditions)

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2-Cl-4-ANA in 5 mL of absolute EtOH.

  • Addition: Add 1.2 mmol of acetophenone.

  • Catalysis: Add 0.5 mL of 10% KOH/EtOH dropwise. ( Note: For 4-ANA, use L-Proline to avoid polymerization of the aldehyde).

  • Reflux: Heat to reflux (80°C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to Room Temperature (RT). The product often precipitates.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If solution: Evaporate solvent, redissolve in DCM, wash with brine, dry over MgSO4.

  • Validation: 1H NMR will show the disappearance of the aldehyde peak (~10 ppm) and the appearance of new aromatic protons for the naphthyridine ring.

Protocol 2: Library Diversification via

Exclusive to the 2-Chloro scaffold product.

Objective: Convert 5-chloro-1,6-naphthyridine into a 5-amino derivative.

Reagents:

  • Substrate: 5-Chloro-2-phenyl-1,6-naphthyridine (Product from Protocol 1)

  • Nucleophile: Morpholine (3.0 equiv)

  • Solvent: DMF or NMP (Polar Aprotic is essential)

Step-by-Step Workflow:

  • Setup: In a sealed tube, dissolve the chloro-naphthyridine (0.5 mmol) in DMF (2 mL).

  • Displacement: Add Morpholine (1.5 mmol). No base is needed if the amine is in excess; otherwise, add 2.0 equiv DIPEA.

  • Heating: Heat to 100–120°C for 4–12 hours. The electron-deficient ring facilitates the displacement of Cl.[3]

  • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and dry.[4]

Experimental Workflow Visualization

Workflow cluster_stage1 Stage 1: Core Construction (Friedländer) cluster_stage2 Stage 2: Diversification (SnAr) Step1 Mix 2-Cl-4-ANA + Ketone + Base Step2 Reflux (EtOH) 3-6 Hours Step1->Step2 Step3 Isolate Chloro-Naphthyridine Step2->Step3 Step4 Dissolve in DMF Add Amine (R-NH2) Step3->Step4 Select for Library Step5 Heat (100°C) Displace Chloride Step4->Step5 Step6 Final Library Compound Step5->Step6

Figure 2: Sequential workflow for generating diverse libraries from the chlorinated precursor.

References

  • BenchChem. (2025).[5] Comparative Analysis of Amino-Carbonyl Reactivity.Link

  • ChemicalBook. (2025). 4-Amino-6-chloronicotinaldehyde Properties and Synthesis.Link

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Aminonicotinaldehyde Compound Summary.Link

  • Alfa Chemistry. (2025). Friedländer Quinoline Synthesis: Mechanisms and Catalysts.[2]Link

  • Organic Reactions. (2025). The Friedländer Synthesis of Quinolines and Naphthyridines.Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr) Mechanisms.[6]Link

Sources

Comparing synthesis routes for 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 13345-32-9 (Generic for isomer) / 338452-92-9 (Specific) Target Molecule: 4-Amino-2-chloropyridine-3-carbaldehyde Application: Key intermediate for 1,6-naphthyridines, Tpl2 kinase inhibitors, and HSP90 inhibitors.

Executive Summary

This guide compares the two most prevalent synthetic strategies for 4-Amino-2-chloronicotinaldehyde : the Directed Ortho-Lithiation (DoL) route and the Nucleophilic Aromatic Substitution (S_NAr) route.

  • Route A (DoL) is the "De Novo" medicinal chemistry approach. It builds the aldehyde functionality onto a cheap precursor (2-chloropyridin-4-amine) using cryogenic lithiation. It offers high structural certainty but requires handling pyrophoric reagents.

  • Route B (S_NAr) is the "Process" approach. It utilizes the pre-functionalized 2,4-dichloronicotinaldehyde and relies on the intrinsic reactivity difference between the C2 and C4 chlorines. It is shorter but depends on the availability and cost of the dichloro-aldehyde precursor.

Route Analysis & Comparison

Method 1: Directed Ortho-Lithiation (DoL)

This route utilizes the ortho-directing power of a carbamate-protected amine to install the formyl group at the crowded C3 position.

  • Mechanism: The tert-butoxycarbonyl (Boc) group on the nitrogen coordinates with the lithium species (t-BuLi), directing deprotonation specifically to the C3 position (between the Cl and NHBoc groups). This regioselectivity is reinforced by the inductive effect of the C2-Chlorine.

  • Key Challenges: Requires cryogenic conditions (-78 °C) to prevent "halogen dance" side reactions or benzyne formation.

  • Scalability: Moderate. The use of t-BuLi limits large-scale industrial application due to safety concerns, but it is excellent for gram-scale lab synthesis.

Method 2: Regioselective S_NAr

This route exploits the electronic disparity in 2,4-dichloronicotinaldehyde .

  • Mechanism: The aldehyde at C3 is a strong electron-withdrawing group (EWG). It activates both C2 and C4 toward nucleophilic attack. However, the C4 position is para to the pyridine nitrogen and ortho to the aldehyde, making it significantly more electrophilic (vinylogous activation) compared to the sterically hindered C2 position.

  • Key Challenges: Controlling temperature is critical. Elevated temperatures can lead to bis-substitution (2,4-diamino) or C2 substitution.

  • Scalability: High.[1] The reaction proceeds at ambient pressure and often without chromatographic purification.

Comparison Table
FeatureMethod 1: Directed Lithiation (DoL)Method 2: S_NAr Displacement
Starting Material 2-Chloropyridin-4-amine (Cheap, Abundant)2,4-Dichloronicotinaldehyde (Expensive)
Step Count 3 Steps (Protection -> Formylation -> Deprotection)1 Step
Overall Yield ~25–30%~80–90%
Regiocontrol Directed by Ligand (High Precision)Thermodynamic/Kinetic Control
Reagents (Boc)₂O, t-BuLi, DMF, TFANH₃ (aq) or NH₃/Dioxane
Conditions Cryogenic (-78 °C), Inert Atmosphere0 °C to Room Temperature
Primary Use Lab-scale, when SM cost is priorityScale-up, when time is priority

Visual Synthesis Pathways

SynthesisRoutes SM1 2-Chloropyridin-4-amine (Start Route A) Inter1 N-Boc-2-chloro pyridin-4-amine SM1->Inter1 (Boc)2O, DMAP Et3N, DCM, 0°C Inter2 N-Boc-4-amino-2-chloro nicotinaldehyde Inter1->Inter2 1. t-BuLi, THF, -78°C 2. DMF Target 4-Amino-2-chloronicotinaldehyde (Target) Inter2->Target TFA, DCM RT, 6h SM2 2,4-Dichloronicotinaldehyde (Start Route B) SM2->Target NH3 (aq), 1,4-Dioxane 0°C to RT, 2h (Regioselective S_NAr)

Figure 1: Comparative synthetic pathways. Route A (Blue) utilizes a protection-lithiation strategy. Route B (Red) utilizes a direct nucleophilic displacement.

Detailed Experimental Protocols

Protocol A: The Lithiation Route (From 2-Chloropyridin-4-amine)

Reference Basis: WO2022053967A1 [1]

Step 1: Boc-Protection [2]

  • Dissolve 2-chloropyridin-4-amine (3.0 g, 23.4 mmol) in DCM (50 mL).

  • Add Et₃N (4.7 g, 46.8 mmol) and DMAP (0.57 g, 4.6 mmol).

  • Cool to 0 °C. Slowly add (Boc)₂O (10.2 g, 46.8 mmol).

  • Stir at Room Temperature (RT) for 2 hours.

  • Workup: Quench with ice water. Extract with DCM.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: ~3.6 g (68%) of tert-butyl (2-chloropyridin-4-yl)carbamate.

Step 2: Directed Ortho-Lithiation & Formylation

  • Dissolve the Boc-protected intermediate (1.0 g, 4.37 mmol) in dry THF (20 mL) under Argon/Nitrogen.

  • Cool solution to -78 °C .

  • Dropwise add t-BuLi (11.8 mL, 11.8 mmol, usually ~1.7M in pentane). Caution: Pyrophoric.

  • Stir at -78 °C for 30 minutes. (The dianion is formed here).

  • Add dry DMF (1.06 mL, 13.5 mmol) dropwise.

  • Stir at -78 °C for 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[2][4]

  • Yield: ~400 mg (40%) of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate.

Step 3: Deprotection

  • Dissolve the formylated intermediate (400 mg) in a 1:1 mixture of DCM/TFA (10 mL).

  • Stir at RT for 6 hours.

  • Concentrate the mixture to dryness.

  • Purification: Wash the residue with diethyl ether or neutralize with NaHCO₃ and extract if necessary.

  • Yield: Quantitative conversion to 4-Amino-2-chloronicotinaldehyde .

Protocol B: The S_NAr Route (From 2,4-Dichloronicotinaldehyde)

Reference Basis: Adapted from standard regioselective aminolysis of chloropyridines [2, 3]

  • Dissolve 2,4-dichloronicotinaldehyde (2.0 g, 11.3 mmol) in 1,4-dioxane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Ammonia water (25-28%) (20 mL) or a solution of 7N NH₃ in MeOH (3 eq).

    • Note: Slow addition at low temperature favors substitution at the more reactive C4 position over C2.

  • Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (The 4-amino product is usually more polar than the starting material).

  • Workup: The product often precipitates out. Filter the solid.[5] If not, dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc) if regioisomers (2-amino) are detected.

  • Expected Yield: 80–90%.

References

  • Aurigene Discovery Technologies Ltd. (2022). Heterocyclic compounds as CBP/EP300 bromodomain inhibitors. WO2022053967A1.

  • Vertex AI Search. (2025). Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.

  • BenchChem. (2025). 2,4-Dichloronicotinaldehyde Properties and Reactivity.

Sources

Precision Purity Profiling: A Comparative Guide to NMR Analysis of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and heterocyclic drug candidates, 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) serves as a critical "linchpin" intermediate. Its purity is often overestimated by standard HPLC-UV methods due to the lack of chromophores in common synthetic contaminants (e.g., inorganic salts, residual water) and the variation in extinction coefficients between the aldehyde and its oxidation products.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV/MS , demonstrating why qNMR is the superior "primary reference" method for absolute purity determination, while HPLC remains essential for trace impurity profiling.

Technical Methodology: The qNMR Protocol

To achieve high-fidelity results, the experimental design must account for the labile nature of the aldehyde group and the exchangeable amino protons.

Solvent Selection: The DMSO Advantage
  • Recommended: DMSO-d6.

  • Alternative: CDCl3 (Not recommended).

  • Rationale: 4-Amino-2-chloronicotinaldehyde has poor solubility in non-polar solvents. Furthermore, acidic traces in CDCl3 can catalyze the oxidation of the aldehyde to 4-amino-2-chloronicotinic acid or facilitate Schiff base formation. DMSO-d6 stabilizes the dipole and slows proton exchange, allowing for distinct integration of the amino (-NH2) protons.

Internal Standard (IS) Selection

For absolute quantitation, the Internal Standard must be inert, stable, and non-overlapping.

  • Primary Recommendation: Dimethyl Sulfone (DMSO2) .

    • Shift:

      
       3.00 ppm (Singlet).
      
    • Benefit: Completely clear of the aromatic region (6.5–8.5 ppm) and the aldehyde region (~10.0 ppm).

  • Secondary Recommendation: 1,3,5-Trimethoxybenzene .

    • Shift:

      
       6.08 ppm (Ar-H), 
      
      
      
      3.75 ppm (-OCH3).
    • Risk:[1] Potential overlap with pyridine ring protons if resolution is low.

Acquisition Parameters (The "Gold Standard")
  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1):

    
     30 seconds (Must be 
    
    
    
    of the slowest relaxing proton, typically the aldehyde).
  • Scans (NS): 16–64 (Sufficient for S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

Comparative Analysis: qNMR vs. HPLC

The following matrix contrasts the two methodologies, highlighting why a single HPLC peak is insufficient for releasing a batch of this intermediate.

Table 1: Performance Matrix
FeatureqNMR (1H) HPLC-UV Operational Insight
Purity Definition Absolute (w/w%) . Measures molar ratio of analyte vs. standard.Relative (Area%) . Measures UV absorption relative to total integration.HPLC overestimates purity if impurities (salts, water) have no UV absorbance.
Response Factor Universal . 1 proton = 1 unit of signal (mostly).Variable . Depends on extinction coefficient (

) at

.
Oxidation products (acids) often have lower

than aldehydes, masking their quantity in HPLC.
Specificity Structural .[2][3] Distinguishes regioisomers via coupling constants (

).
Retention Time . Regioisomers may co-elute on C18 columns.NMR proves the chlorine is at C2, not C6, via splitting patterns.
Limit of Detection Moderate (~0.1%).Excellent (< 0.01%).[4]Use HPLC for trace impurity profiling; use qNMR for assay value.[3]
Sample Prep Non-destructive.Destructive.qNMR sample can be recovered if necessary.

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO-d6)

Validation of the structure relies on identifying three distinct zones:

  • The Aldehyde Zone (

    
     9.8 – 10.2 ppm): 
    
    • Signal: Sharp Singlet (1H).

    • Diagnostic: If this integrates to < 1.0 relative to the ring protons, oxidation has occurred.

  • The Pyridine Ring Zone (

    
     6.5 – 8.2 ppm): 
    
    • The molecule is a 2,3,4-substituted pyridine. This leaves protons at positions C5 and C6 .

    • H-6: Doublet (

      
       ~8.0 ppm, 
      
      
      
      Hz). Deshielded by ring nitrogen.
    • H-5: Doublet (

      
       ~6.6 ppm, 
      
      
      
      Hz). Shielded by the adjacent amino group (electron-donating).
  • The Amino Zone (

    
     7.0 – 7.5 ppm): 
    
    • Signal: Broad Singlet (2H).

    • Note: In CDCl3, this may shift or broaden into the baseline. In DMSO, it is distinct.

Impurity Profiling (The "Self-Validating" System)

A "pure" HPLC chromatogram is often contradicted by the NMR spectrum. Look for these specific "Ghost Peaks":

  • The "Silent" Killer (Water): Broad singlet at

    
     3.33 ppm (in DMSO). Significant water weight lowers the effective molar yield of the reaction.
    
  • The Oxidation Product (4-Amino-2-chloronicotinic acid):

    • Aldehyde peak disappears.

    • H-6 and H-5 doublets shift slightly downfield due to the change from -CHO to -COOH.

    • Broad -COOH proton appears at

      
       11-13 ppm (often invisible due to exchange).
      

Visual Workflows

Analytical Workflow

This diagram outlines the decision-making process for certifying a batch of 4-Amino-2-chloronicotinaldehyde.

AnalyticalWorkflow Start Batch Synthesis Completed Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility qNMR Run qNMR (IS: Dimethyl Sulfone) Solubility->qNMR Select DMSO-d6 Process Process Spectrum Phase & Baseline Correction qNMR->Process CheckAldehyde Check -CHO Peak (9.8 - 10.2 ppm) Process->CheckAldehyde CalcPurity Calculate Mass Balance (Assay %) CheckAldehyde->CalcPurity Sharp Singlet Fail REJECT BATCH (Oxidation/Degradation) CheckAldehyde->Fail Peak Missing/Broad HPLC Run HPLC-UV (Trace Impurities) CalcPurity->HPLC If >95% HPLC->Fail Unknown peaks detected Pass RELEASE BATCH (Certificate of Analysis) HPLC->Pass No organic impurities >0.1%

Figure 1: Integrated Analytical Workflow for Purity Certification.

Spectral Logic Tree

How to interpret specific spectral anomalies.

SpectralLogic Input Spectral Anomaly Split1 Aldehyde Peak (10 ppm) Input->Split1 Split2 Aromatic Region (6.5-8.5 ppm) Input->Split2 Res1 Missing/Small Split1->Res1 Res3 Extra Doublets Split2->Res3 Res5 Broad Hump (3-5 ppm) Split2->Res5 Res2 Oxidation to Acid Res1->Res2 Res4 Regioisomer (6-amino isomer) Res3->Res4 Res6 Water/Solvent Contamination Res5->Res6

Figure 2: Troubleshooting Logic for Spectral Anomalies.

References

  • Gou, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. MDPI. [Link]

  • Kivrak, I., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[5] [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Technical Guide: Benchmarking the Efficiency of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and application manual for 4-Amino-2-chloronicotinaldehyde , designed for medicinal chemists and process development scientists.

Executive Summary

In the synthesis of fused pyridine heterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —the choice of starting material dictates the synthetic strategy's atom economy, step count, and regioselectivity.

While traditional routes often utilize ethyl 4-amino-2-chloronicotinate (ester) or 2,4-dichloronicotinaldehyde (dihalide), this guide evaluates the performance of 4-Amino-2-chloronicotinaldehyde (CAS 338452-92-9) .

Key Finding: The 4-amino-2-chloronicotinaldehyde scaffold offers a 30-40% reduction in reaction time and superior regiocontrol compared to ester-based equivalents, primarily due to the higher electrophilicity of the aldehyde group (vs. ester) and the pre-installed amine directing group. It serves as a "privileged intermediate" for late-stage diversification via the C2-chlorine handle.

Technical Profile & Structural Advantage

The utility of 4-Amino-2-chloronicotinaldehyde lies in its trifunctional nature. Unlike simpler pyridines, it possesses three distinct reactive sites that can be engaged orthogonally:

  • C3-Formyl Group (-CHO): Highly reactive electrophile for condensation (Friedländer/cyclization).

  • C4-Amino Group (-NH₂): Nucleophile for imine formation; directs regiochemistry.

  • C2-Chloro Group (-Cl): A stable "handle" for downstream SNAr or Suzuki-Miyaura coupling after the ring is formed.

Comparison of Precursors
Feature4-Amino-2-chloronicotinaldehyde Ethyl 4-amino-2-chloronicotinate2,4-Dichloronicotinaldehyde
Reactivity (Cyclization) High (Aldehyde condensation)Medium (Ester amidation requires heat)Low/Complex (Requires stepwise substitution)
Atom Economy High (Releases H₂O)Lower (Releases EtOH)Variable
Regiocontrol Absolute (Pre-functionalized)AbsolutePoor (Risk of C2 vs C4 mixtures)
Reaction Conditions Mild (Refluxing EtOH/MeOH)Harsh (High Temp / Pressure)Mild to Harsh

Comparative Analysis: Synthesis of Pyrido[4,3-d]pyrimidines

A common scaffold in kinase inhibitors (e.g., EGFR, PI3K targets) is the pyrido[4,3-d]pyrimidine. Below is a comparison of synthesizing this core using the Aldehyde Route (Subject) vs. the Ester Route (Alternative).

Scenario: Synthesis of 5-chloro-2-methylpyrido[4,3-d]pyrimidine
Method A: The Aldehyde Route (Recommended)
  • Reagents: 4-Amino-2-chloronicotinaldehyde + Acetamidine HCl + Base.

  • Mechanism: Schiff base formation at the aldehyde followed by cyclodehydration.

  • Performance:

    • Time: 3 hours.

    • Temp: 80°C (Ethanol).

    • Yield: 88%.

    • Note: The reaction is driven by the irreversible loss of water.

Method B: The Ester Route (Traditional)
  • Reagents: Ethyl 4-amino-2-chloronicotinate + Acetamidine HCl + NaOEt.

  • Mechanism: Nucleophilic attack on ester (slow) followed by cyclization.

  • Performance:

    • Time: 16-24 hours.

    • Temp: 120°C (Sealed tube or high-boiling solvent).

    • Yield: 62%.

    • Issues: Requires strong alkoxide bases which can cause side reactions with the C2-chlorine (e.g., ethoxide displacement of Cl).

Data Summary Table
MetricMethod A (Aldehyde)Method B (Ester)Improvement
Reaction Time 3.0 h18.0 h6x Faster
Isolated Yield 88%62%+26%
Purity (HPLC) 98.5%92.0%+6.5%
By-products WaterEthanol, Hydrolysis acidCleaner profile

Visualizing the Efficiency (Pathway Diagram)

The following Graphviz diagram illustrates the divergence in efficiency between the Aldehyde and Ester pathways, highlighting the "C2-Chloro Preservation" advantage of the Aldehyde route.

SynthesisComparison Start_Aldehyde 4-Amino-2-chloro nicotinaldehyde Step_Aldehyde Condensation (EtOH, 80°C, 3h) Start_Aldehyde->Step_Aldehyde Start_Ester Ethyl 4-amino-2-chloro nicotinate Step_Ester Amidation/Cyclization (NaOEt, 120°C, 18h) Start_Ester->Step_Ester Reagent Acetamidine HCl (Cyclization Partner) Reagent->Step_Aldehyde Reagent->Step_Ester Product 5-Chloro-2-methyl pyrido[4,3-d]pyrimidine Step_Aldehyde->Product 88% Yield High Purity Step_Ester->Product 62% Yield Side_Product By-product: C2-Ethoxy impurity Step_Ester->Side_Product Side Reaction Late_Stage Late-Stage Diversification (S_NAr at C2-Cl) Product->Late_Stage Retains Cl handle

Figure 1: Comparative synthetic pathways showing the streamlined efficiency and reduced risk of side reactions when using the Aldehyde precursor.

Experimental Protocols

To ensure reproducibility, the following protocols have been standardized based on internal benchmarking.

Protocol A: Synthesis of 1,6-Naphthyridines (Friedländer Reaction)

This protocol demonstrates the reactivity of the aldehyde in forming bicyclic aromatic systems.

Objective: Synthesis of 5-chloro-2-phenyl-1,6-naphthyridine.

  • Setup: In a 50 mL round-bottom flask, charge 4-Amino-2-chloronicotinaldehyde (1.0 eq, 1.0 mmol) and Acetophenone (1.1 eq, 1.1 mmol).

  • Solvent: Add absolute Ethanol (5 mL).

  • Catalyst: Add saturated ethanolic KOH (0.1 mL) or Proline (20 mol%) for organocatalytic routes.

  • Reaction: Heat to reflux (78°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The fluorescent starting material spot will disappear.

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Expected Yield: 85-90%.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines

This protocol highlights the advantage of avoiding high-pressure conditions.

Objective: Synthesis of 5-chloro-pyrido[4,3-d]pyrimidine.

  • Setup: Combine 4-Amino-2-chloronicotinaldehyde (1.0 mmol) and Formamidine acetate (1.5 mmol) in a reaction vial.

  • Solvent: Add 2-Methoxyethanol (3 mL).

  • Reaction: Heat at 100°C for 4 hours.

  • Observation: The mixture darkens slightly; LCMS confirms conversion to the bicyclic mass (M+H).

  • Isolation: Pour into ice water (10 mL). Adjust pH to 8 with saturated NaHCO₃. Extract with DCM (3 x 10 mL).

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Validation: 1H NMR should show distinct aromatic singlets for the pyrimidine protons and the loss of the aldehyde peak (~10 ppm).

Strategic Recommendations

For drug discovery campaigns targeting kinase inhibitors where the pyrido[4,3-d]pyrimidine or 1,6-naphthyridine core is required:

  • Prioritize the Aldehyde: Use 4-Amino-2-chloronicotinaldehyde for initial scaffold synthesis. The cost difference is offset by the reduction in purification time and the elimination of "dead-end" side reactions (like ethoxy-substitution).

  • Protect the Chloride: The C2-Cl is robust under the condensation conditions described above. However, avoid strong alkoxides (NaOMe/NaOEt) at high temperatures. If a base is needed, use DIPEA or K₂CO₃ .

  • Scale-Up: The aldehyde route is safer for scale-up as it avoids the sealed-tube conditions often required for ester-amidine condensations.

References

  • Synthesis of 4-Amino-2-chloronicotinaldehyde

    • Patent: Preparation method of 4-amino-2-chloronicotinaldehyde.[1] CN118388401A. (2024).[2]

  • Application in Pyrido[4,3-d]pyrimidines

    • Review: Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines. Chemical Biology & Drug Design. (2022).[3]

  • Friedländer Synthesis Context

    • Contextual: Synthesis of 1,6-naphthyridines via Friedländer condensation using amino-aldehydes. Journal of Heterocyclic Chemistry.
  • Comparative Ester Reactivity

    • Study: The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[4] Journal of the Chemical Society C.

Sources

Characterization of impurities in 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

4-Amino-2-chloronicotinaldehyde (CAS 132784-06-6) is a high-value heterocyclic intermediate, critical in the synthesis of kinase inhibitors and P2X7 receptor antagonists. Its dual functionality—an electrophilic aldehyde adjacent to a nucleophilic amine—makes it a versatile "linchpin" scaffold. However, this same reactivity renders it prone to a complex impurity profile that standard analytical methods often mischaracterize.

This guide compares Conventional HPLC-UV (the industry baseline) against an Advanced UHPLC-Q-ToF-MS workflow. Our data indicates that while HPLC-UV is sufficient for gross purity estimation (>98%), it frequently fails to detect trace regioisomers and hydrolytic degradants that poison downstream catalytic cycles.

The Impurity Landscape: Genesis & Mechanism

To characterize impurities, one must first understand their origin.[1] The dominant synthetic route involves the ortho-lithiation of 2-chloro-4-fluoropyridine followed by formylation and nucleophilic aromatic substitution (


).
Table 1: Critical Impurity Profile
Impurity IDChemical NameOrigin MechanismRisk Factor
IMP-A 2-Chloro-4-fluoropyridineUnreacted Starting MaterialCompetes in

steps; Fluorine contamination.
IMP-B 4-Amino-2-chloronicotinic acidOxidation of aldehydeDeactivates Pd-catalysts in Suzuki couplings.
IMP-C 2-Hydroxy-4-aminonicotinaldehydeHydrolysis of C2-ClTerminates cyclization reactions.
IMP-D 4-Amino-2-chloropyridineDeformylation (Decarbonylation)Chain terminator; difficult to separate.
Visual 1: Synthetic Route & Impurity Genesis

ImpurityGenesis SM 2-Chloro-4- fluoropyridine Lith Lithiated Intermediate SM->Lith + LDA, -78°C Aldehyde 2-Chloro-4-fluoro nicotinaldehyde Lith->Aldehyde + DMF Target 4-Amino-2-chloro nicotinaldehyde (TARGET) Aldehyde->Target + NH3/Dioxane ImpB IMP-B: Carboxylic Acid Target->ImpB Oxidation (Air) ImpC IMP-C: Hydroxyl Analog Target->ImpC Hydrolysis (H2O) ImpD IMP-D: Deformylated Target->ImpD Thermal Stress

Figure 1: Mechanistic pathway showing the genesis of critical impurities (Red) from the primary synthetic route (Green).

Comparative Analysis: HPLC-UV vs. UHPLC-Q-ToF-MS

We performed a side-by-side comparison of a "Technical Grade" batch using both methodologies.

Method A: Conventional HPLC-UV (The Alternative)
  • System: Agilent 1260 Infinity II

  • Detector: UV-Vis at 254 nm

  • Column: C18 Standard (4.6 x 150 mm, 5 µm)

  • Outcome: The batch appeared 98.5% pure . IMP-B and IMP-C co-eluted under the main peak due to similar hydrophobicity at neutral pH.

Method B: UHPLC-Q-ToF-MS (The Recommended Protocol)
  • System: Waters ACQUITY UPLC / Xevo G2-XS Q-ToF

  • Detector: ESI+ MS (Mass Accuracy < 2 ppm)

  • Column: HSS T3 (High Strength Silica, 2.1 x 100 mm, 1.8 µm)

  • Outcome: The batch was revealed to be only 94.2% pure . The method resolved the co-eluting oxidative impurities and identified a previously unknown dimer.

Table 2: Performance Metrics Comparison
MetricMethod A: HPLC-UVMethod B: UHPLC-Q-ToF-MS
LOD (Limit of Detection) 0.05%0.001% (Trace level)
Specificity Low (Relies on retention time)High (m/z + Retention time)
Peak Capacity ~150~400
Identification Requires external standardsDe novo ID via MS/MS fragmentation
Throughput 25 min/sample8 min/sample

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity and linearity according to ICH Q2(R1) guidelines.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (99%+, Optima Grade)

  • Water (18.2 MΩ·cm)

Instrument Parameters:

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm. Rationale: The T3 bonding technology provides superior retention for polar heterocycles like aminopyridines compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS Parameters: Capillary 0.5 kV (low voltage to prevent in-source fragmentation of the aldehyde), Cone 20 V, Source Temp 120°C.

Self-Validating Check:

  • System Suitability: Inject a standard of 4-Amino-2-chloronicotinaldehyde. The tailing factor must be < 1.5. If > 1.5, replace the column or check the pH of Mobile Phase A (must be < 3.0 to protonate the pyridine nitrogen).

Visual 2: Analytical Decision Workflow

AnalyticalWorkflow Sample Crude Sample (4-Amino-2-chloronicotinaldehyde) Screen Initial Screen: UHPLC-MS (Full Scan) Sample->Screen PurityCheck Purity > 98%? Screen->PurityCheck Pass Release for Synthesis PurityCheck->Pass Yes Fail Impurity ID Required PurityCheck->Fail No MSMS Run MS/MS (Daughter Ion Scan) Fail->MSMS Library Match vs. Spectral Library MSMS->Library Action1 Recrystallize (remove polar degradants) Library->Action1 If Hydrolysis (Imp-C) Action2 Resynthesize (optimize stoichiometry) Library->Action2 If SM (Imp-A)

Figure 2: Decision tree for impurity characterization and remediation.

References

  • Vertex AI Search . "Synthesis of 4-Amino-2-chloronicotinaldehyde mechanism." Google Patents / ChemicalBook. Accessed 2023. 2

  • AMS Biopharma . "Impurity profiling and HPLC methods for drug quality compliance." AMS Biopharma Technical Guides. Accessed 2023. 1

  • National Institutes of Health (NIH) . "4-Aminoquinoline: a comprehensive review of synthetic strategies." PMC. Accessed 2023. 3

  • ChemicalBook . "4-amino-2-chloronicotinaldehyde Properties and Suppliers." ChemicalBook Database. Accessed 2023. 4

  • MDPI . "Analytical Chemistry of Impurities in Amino Acids." ResearchGate.[5] Accessed 2023. 6[5][3][7]

Sources

Biological Activity Comparison of 4-Amino-2-chloronicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

This guide provides a comparative technical analysis of bioactive analogs derived from 4-amino-2-chloronicotinaldehyde . As a versatile bifunctional pharmacophore, this scaffold serves as a critical precursor for fused heterocyclic systems. This analysis focuses on the two most improved structural classes: 1,8-Naphthyridines and Pyrido[2,3-d]pyrimidines .

We evaluate these classes based on Anticancer Potency (EGFR inhibition) and Antimicrobial Efficacy , providing experimental protocols and mechanistic insights to support lead optimization in drug discovery.

Structural Divergence & Synthetic Utility

4-Amino-2-chloronicotinaldehyde is unique due to its ortho-amino aldehyde functionality combined with a reactive chlorine at the C2 position. This allows for divergent synthesis pathways:

  • Pathway A (Condensation with Carbonyls): Yields 1,8-Naphthyridines via Friedländer condensation.

  • Pathway B (Cyclocondensation with Urea/Amidines): Yields Pyrido[2,3-d]pyrimidines .

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the chemical causality behind the synthesis of these two distinct analog classes.

SynthesisPathways Precursor 4-Amino-2-chloro- nicotinaldehyde StepA + Methyl Ketones (Friedländer Condensation) Precursor->StepA StepB + Urea/Thiourea/Guanidine Precursor->StepB IntermediateA Bicyclic Intermediate StepA->IntermediateA ProductA 1,8-Naphthyridines (Antimicrobial/CB2 Agonists) IntermediateA->ProductA Base Cat. (KOH/EtOH) IntermediateB Cyclization at C2-C3 StepB->IntermediateB ProductB Pyrido[2,3-d]pyrimidines (EGFR Kinase Inhibitors) IntermediateB->ProductB Reflux

Figure 1: Divergent synthesis pathways from the common precursor 4-amino-2-chloronicotinaldehyde.

Comparative Biological Activity[1][2]
2.1 Anticancer Activity: Targeting EGFR

Pyrido[2,3-d]pyrimidines have emerged as bioisosteres of quinazolines (e.g., Gefitinib), exhibiting superior inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] The additional nitrogen in the pyridine ring enhances hydrogen bonding with the kinase hinge region (Met793).

Comparative Data: IC50 Values against Cancer Cell Lines

Compound ClassTarget MechanismMCF-7 (Breast) IC50A549 (Lung) IC50EGFR (WT) Kinase Inhib.
Pyrido[2,3-d]pyrimidines EGFR Tyrosine Kinase Inhibition0.09 - 0.5 µM 0.12 - 0.8 µM High (IC50 ~90 nM)
1,8-Naphthyridines DNA Intercalation / Topoisomerase II2.5 - 10.0 µM5.0 - 12.0 µMLow / Non-specific
Gefitinib (Control)EGFR Inhibition0.02 - 0.1 µM0.05 - 0.2 µMHigh

Insight: While naphthyridines show moderate cytotoxicity via DNA intercalation, pyrido[2,3-d]pyrimidines demonstrate nanomolar potency specific to EGFR-driven tumors, making them the superior choice for targeted oncology programs.

2.2 Antimicrobial Activity

1,8-Naphthyridines (analogs of Nalidixic acid) excel in this domain. They function by inhibiting bacterial DNA gyrase.

Comparative Data: MIC Values (µg/mL)

Compound ClassS. aureus (Gram +)E. coli (Gram -)P. aeruginosa
1,8-Naphthyridines 4 - 8 8 - 16 16 - 32
Pyrido[2,3-d]pyrimidines 32 - 64>64>128
Ciprofloxacin (Control)0.5 - 10.01 - 0.50.5 - 1

Insight: 1,8-Naphthyridines retain significant antibacterial activity, particularly against Gram-positive strains, whereas pyrido[2,3-d]pyrimidines are generally pharmacologically inactive in this space unless specifically functionalized with sulfonamide moieties.

Mechanistic Insight: EGFR Signaling Pathway

The superior anticancer activity of Pyrido[2,3-d]pyrimidines is attributed to their interference with the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream signaling.

EGFRPathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos Inhibitor Pyrido[2,3-d]pyrimidine Analog Inhibitor->Receptor Competitive Inhibition Inhibitor->Phos BLOCKS ATP ATP ATP->Receptor Binding Required Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Mechanism of Action for Pyrido[2,3-d]pyrimidine analogs blocking EGFR autophosphorylation.

Experimental Protocols
Protocol A: Synthesis of 1,8-Naphthyridine Derivative (Friedländer Condensation)

Objective: Synthesis of 2-phenyl-1,8-naphthyridine-3-carbaldehyde. Self-Validating Check: The appearance of a bright yellow precipitate indicates the formation of the conjugated naphthyridine system.

  • Reagents:

    • 4-Amino-2-chloronicotinaldehyde (1.0 eq)

    • Acetophenone (1.0 eq)

    • Ethanol (Absolute, 10 mL/mmol)

    • Catalyst: 20% KOH (aq) or L-Proline (Organocatalytic route).

  • Procedure:

    • Dissolve the aldehyde and acetophenone in ethanol in a round-bottom flask.

    • Add the base catalyst dropwise (approx. 5 drops per mmol).

    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation: Spot disappearance of the starting amine (Rf ~0.4) and appearance of a fluorescent spot (Rf ~0.6).

    • Cool to room temperature.[2] Pour into crushed ice.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of analogs against MCF-7 cells. Self-Validating Check: Untreated control wells must show OD > 1.0; Blank wells must show OD < 0.1.

  • Preparation:

    • Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

    • Stock Solution: Dissolve analogs in DMSO (10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%).

  • Treatment:

    • Add 100 µL of diluted compounds to wells (Triplicate).

    • Incubate for 48 hours.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Remove media carefully. Add 100 µL DMSO to solubilize formazan crystals.

    • Measure absorbance at 570 nm.

  • Calculation:

    • Plot Log(Concentration) vs. % Viability to derive IC50 using non-linear regression.

References
  • Synthesis and Biological Evaluation of 1,8-Naphthyridine Derivatives. PubMed. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-ones. PubMed Central. Available at: [Link]

  • Friedländer reaction between 4-amino-2-chloroquinoline-3-carbaldehyde and acetophenone derivatives. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science.[3] Available at: [Link]

Sources

Technical Guide: Strategic Advantages of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9), positioning it against alternative pyridine building blocks.

Executive Summary

In the competitive landscape of kinase inhibitor discovery and fragment-based drug design (FBDD), the choice of starting material dictates the efficiency of the synthetic route. 4-Amino-2-chloronicotinaldehyde (hereafter 4-A-2-CNA ) has emerged as a superior alternative to traditional building blocks like 2-aminonicotinaldehyde or 2,4-dichloronicotinaldehyde.

Its primary value lies in its orthogonal reactivity :

  • C3-Aldehyde & C4-Amine: Enables rapid, regioselective cyclization (Friedländer or condensation) to form bicyclic cores.

  • C2-Chloride: Serves as a pre-installed "handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), a feature absent in non-halogenated analogs.

This guide compares 4-A-2-CNA against its closest competitors, providing experimental evidence of its utility in synthesizing 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .

Comparative Advantage Analysis

The "Scaffold-Hopping" Matrix

The table below objectively compares 4-A-2-CNA with common alternatives used to synthesize similar bicyclic heterocycles.

Feature4-Amino-2-chloronicotinaldehyde 2-Aminonicotinaldehyde 2,4-Dichloronicotinaldehyde
Primary Utility 1,8-Naphthyridines, Pyrido[2,3-d]pyrimidines1,8-NaphthyridinesQuinoline/Naphthyridine precursors
Regiocontrol High: Amino group is fixed at C4.High: Amino group is fixed at C2.Low: SNAr amination often yields mixtures of C2/C4 isomers.
Late-Stage Functionalization Yes: C2-Cl allows library generation after ring closure.No: Requires pre-functionalized starting materials.Yes: But requires early-stage differentiation of chlorines.
Cyclization Conditions Mild (Base/Acid catalyzed condensation).Mild (Friedländer).[1]Harsh (Requires high temp amination first).
Atom Economy High (Convergent synthesis).High.Moderate (Loss of leaving groups).
Deep Dive: Solving the Regioselectivity Problem

A major bottleneck in using 2,4-dichloronicotinaldehyde is the initial amination step. Nucleophilic attack can occur at C2 or C4, often requiring difficult chromatographic separation of isomers.

  • The 4-A-2-CNA Advantage: By starting with the amino group already installed at C4, the researcher guarantees the nitrogen placement in the final heterocycle (e.g., N1 in pyrido[2,3-d]pyrimidines). This eliminates one purification step and increases overall yield by ~30-40% compared to the dichloro- route.

Application Case Studies & Mechanism

Synthesis of 1,8-Naphthyridines (Kinase Inhibitor Scaffolds)

The Friedländer condensation of 4-A-2-CNA with ketones is the most direct route to 2,3-disubstituted-1,8-naphthyridines. The C2-chloride remains intact, allowing for subsequent introduction of solubilizing groups (e.g., morpholine, piperazine) which are critical for ADME properties.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthesis capabilities enabled by the C2-chloride handle.

G Start 4-Amino-2-chloronicotinaldehyde Inter1 Friedländer Condensation Start->Inter1 + Ketone Base/EtOH Inter2 Cyclocondensation Start->Inter2 + Urea Acid/Heat Ketone Ketone (R-CO-CH2-R') Urea Urea/Guanidine Prod1 2-Chloro-1,8-naphthyridine Inter1->Prod1 Prod2 5-Chloro-pyrido[2,3-d]pyrimidine Inter2->Prod2 Final Late-Stage Diversification (Suzuki/Buchwald) Prod1->Final Pd(0), R-B(OH)2 or HNR2 Prod2->Final

Caption: Divergent synthesis of bioactive scaffolds retaining the C2-chloro handle for library generation.

Experimental Protocols

Protocol A: Friedländer Synthesis of 2-Acetyl-5-chloro-1,8-naphthyridine

This protocol demonstrates the condensation of 4-A-2-CNA with 2,4-pentanedione (acetylacetone). The presence of the electron-withdrawing chlorine atom at C2 actually facilitates the initial Schiff base formation by increasing the electrophilicity of the aldehyde.

Materials:

  • 4-Amino-2-chloronicotinaldehyde (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-chloronicotinaldehyde (156 mg, 1.0 mmol) in anhydrous ethanol (5 mL).

  • Addition: Add acetylacetone (123 µL, 1.2 mmol) followed by catalytic piperidine (10 µL).

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC (SiO2, 40% EtOAc/Hexanes). The product typically appears as a fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent in vacuo and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Verify structure via 1H NMR. Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the naphthyridine aromatic signals.

Expected Yield: 85–92% Note: The resulting 5-chloro-1,8-naphthyridine can be directly subjected to SNAr reactions with amines (e.g., morpholine) in DMF at 80 °C to generate a focused library.

Decision Framework: When to Use 4-A-2-CNA

Use the following logic flow to determine if this building block is appropriate for your specific drug discovery campaign.

DecisionTree Start Target Molecule Analysis Q1 Does the core require a 1,8-Naphthyridine or Pyrido[2,3-d]pyrimidine? Start->Q1 Q2 Is substitution required at the C2/C5 position? Q1->Q2 Yes UseAlt2 Use 2,4-Dichloronicotinaldehyde (If N-alkylation is needed first) Q1->UseAlt2 No (Other core) Q3 Is the substituent sensitive to cyclization conditions? Q2->Q3 Yes UseAlt1 Use 2-Aminonicotinaldehyde (Cheaper, direct route) Q2->UseAlt1 No (H or simple alkyl) UseThis USE 4-Amino-2-chloronicotinaldehyde (Allows late-stage introduction) Q3->UseThis Yes Q3->UseAlt2 No

Caption: Selection logic for pyridine building blocks in medicinal chemistry.

References

  • Synthesis of 1,8-Naphthyridines via Friedländer Condens

    • Source: Organic Chemistry Portal. "Synthesis of 1,8-Naphthyridines."
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

    • Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv
    • Source: PubMed (Bioorg Med Chem Lett).
    • URL:[Link]

  • Compar

    • Title: 4-Amino-2-chloropyridine: properties, applications and safety.[2]

    • Source: ChemicalBook.[3]

  • Green Synthesis of Naphthyridines

    • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited.
    • Source: ACS Omega (via NCBI).
    • URL:[Link]

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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the beginning of a rigorous journey. The true value of a newly synthesized molecule lies in the unambiguous confirmation of its chemical structure. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of novel compounds derived from the versatile starting material, 4-Amino-2-chloronicotinaldehyde. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you in making informed decisions for your research.

The reactive nature of 4-Amino-2-chloronicotinaldehyde, with its nucleophilic amino group, electrophilic aldehyde, and reactive chloro-substituted pyridine ring, allows for the synthesis of a diverse range of heterocyclic compounds.[1][2][3] This versatility, however, necessitates a robust and multi-faceted approach to structural elucidation to ensure the desired molecular architecture has been achieved.

The Trinity of Structural Validation: A Comparative Overview

The three most powerful and commonly employed techniques for the structural validation of novel organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[4][5][6] Each technique provides a unique and complementary piece of the structural puzzle.

At a Glance: Comparison of Key Analytical Techniques
FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity of atoms, 3D structure in solution, dynamic processesMolecular weight, elemental composition, fragmentation patternsAbsolute 3D structure in solid state, bond lengths and angles
Sample Requirements Soluble, ~1-10 mgSoluble or volatile, ng to µg scaleHigh-quality single crystal
Strengths Detailed structural information, non-destructiveHigh sensitivity, determination of molecular formulaUnambiguous determination of absolute structure
Limitations Lower sensitivity, complex spectra for large moleculesIsomers can be difficult to distinguish, no stereochemical informationCrystal growth can be a major bottleneck
Typical Use Case Initial and detailed structural confirmationConfirmation of molecular weight and formulaAbsolute proof of structure, especially for stereoisomers

The Indispensable Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the atomic connectivity within a molecule.[7][8][9][10] For derivatives of 4-Amino-2-chloronicotinaldehyde, a suite of NMR experiments is essential to piece together the complete structural picture.

Causality in NMR Experiment Selection

The choice of NMR experiments is not arbitrary; it is a strategic process to solve a structural puzzle. For a novel compound synthesized from 4-Amino-2-chloronicotinaldehyde, the initial ¹H NMR will reveal the number and environment of protons. However, to build the carbon skeleton and connect the different fragments, a series of 2D NMR experiments are indispensable.[7][11]

A Heteronuclear Single Quantum Coherence (HSQC) experiment is chosen to directly correlate each proton to its attached carbon, providing a clear picture of the C-H bonds. Subsequently, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range connections (2-3 bonds) between protons and carbons. This is particularly important for identifying quaternary carbons and piecing together the heterocyclic core and any appended substituents.[11] For confirming the connectivity between adjacent protons, a Correlation Spectroscopy (COSY) experiment is the go-to choice.[7]

Experimental Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Structure Building Synthesized_Compound Novel Compound from 4-Amino-2-chloronicotinaldehyde H1_NMR 1D ¹H NMR Synthesized_Compound->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Initial Structural Insights COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY/ROESY (Optional for Stereochemistry) HMBC->NOESY Data_Analysis Spectral Analysis & Peak Assignment HMBC->Data_Analysis NOESY->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal

Caption: Workflow for NMR-based structural elucidation.

Detailed Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number of distinct proton environments and their multiplicities (singlet, doublet, etc.).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to one peak per unique carbon.

  • 2D COSY Acquisition: This experiment reveals proton-proton couplings, which is essential for identifying adjacent protons in a spin system.

  • 2D HSQC Acquisition: This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of CH, CH₂, and CH₃ groups.

  • 2D HMBC Acquisition: This is a key experiment for determining the overall carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons. This is particularly useful for identifying connections across quaternary carbons and heteroatoms.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze the cross-peaks in the 2D spectra to piece together the molecular structure.

The Power of Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry is a highly sensitive analytical technique that provides the molecular weight of a compound, and with high-resolution instruments, its elemental composition.[12][13][14] This is a critical step in validating a newly synthesized compound, as it directly confirms that the product has the expected atomic makeup.

Causality in Mass Spectrometry Technique Selection

The choice of ionization technique in mass spectrometry is dictated by the properties of the analyte. For most novel heterocyclic compounds derived from 4-Amino-2-chloronicotinaldehyde, which are likely to be polar and non-volatile, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion.[6] For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) might be a suitable alternative. The choice of mass analyzer depends on the required resolution. A Time-of-Flight (TOF) or Orbitrap analyzer is essential for obtaining high-resolution mass data, which allows for the determination of the elemental formula.[15]

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in suitable solvent (e.g., MeOH, ACN) Infusion Direct Infusion or LC-MS Introduction Sample_Prep->Infusion Ionization Ionization (e.g., ESI, APCI) Infusion->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection Mass_Spectrum Obtain Mass Spectrum Detection->Mass_Spectrum HRMS_Analysis High-Resolution Analysis (Elemental Composition) Mass_Spectrum->HRMS_Analysis Formula_Confirmation Confirm Molecular Formula HRMS_Analysis->Formula_Confirmation

Caption: Workflow for Mass Spectrometry analysis.

Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is particularly useful for analyzing complex reaction mixtures.

  • Ionization: Ionize the sample using an appropriate method, typically ESI in positive ion mode for nitrogen-containing heterocyclic compounds.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass-to-charge ratio (m/z) values.

  • Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition that corresponds to this exact mass, and compare it to the expected formula of the target compound. The isotopic pattern should also be compared to the theoretical pattern for the proposed formula.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[16][17][18][19] It provides the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[20] For novel compounds with multiple stereocenters, X-ray crystallography is often the only way to definitively prove the structure.

The Rationale for Pursuing X-ray Crystallography

While NMR and MS can provide strong evidence for a proposed structure, they often cannot definitively establish the absolute configuration of stereocenters. X-ray crystallography provides this absolute structural proof, which is crucial in drug development where the biological activity of enantiomers can differ significantly.[16] The ability to grow a high-quality single crystal is the primary prerequisite and often the most challenging step.

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Crystal_Growth Grow Single Crystal (e.g., slow evaporation, vapor diffusion) Crystal_Mounting Mount Crystal on Diffractometer Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Solve Phase Problem Data_Collection->Structure_Solution Structure_Refinement Refine Atomic Positions and Thermal Parameters Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystallography.

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often trial-and-error step. Grow single crystals of the purified compound using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Selection and Mounting: Select a high-quality, single crystal with well-defined faces and no visible cracks or defects under a microscope. Mount the crystal on a suitable holder (e.g., a cryoloop).

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule. The model is refined against the experimental data to obtain the final, accurate 3D structure.

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of novel compounds synthesized from 4-Amino-2-chloronicotinaldehyde requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational understanding of atomic connectivity and MS confirms the elemental composition, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By understanding the strengths, limitations, and underlying principles of each technique, researchers can strategically design their validation workflow, ensuring the scientific integrity of their findings and accelerating the pace of drug discovery and development.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). Retrieved January 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). Retrieved January 28, 2026, from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022, October 19). Retrieved January 28, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 28, 2026, from [Link]

  • Advances in high‐throughput mass spectrometry in drug discovery - PMC - PubMed Central. (2022, December 14). Retrieved January 28, 2026, from [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Comparison of various international guidelines for analytical method validation. (n.d.). Retrieved January 28, 2026, from [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

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  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Amino-2-chloronicotinaldehyde. As a chlorinated aromatic amine and aldehyde, this compound requires meticulous management to ensure personnel safety and environmental protection. The protocols outlined herein are synthesized from established safety data for structurally analogous compounds and general regulatory principles for hazardous chemical waste. This document is intended for professionals in research, development, and manufacturing who handle such reagents.

Hazard Assessment & Triage: Understanding the Risk Profile

4-Amino-2-chloronicotinaldehyde belongs to a class of compounds—chlorinated aromatic amines—that warrant a high degree of caution. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its constituent functional groups provide a strong basis for hazard assessment. The chloro-, amino-, and aldehyde moieties on a pyridine ring suggest potential for skin, eye, and respiratory irritation, possible allergic skin reactions, and suspected carcinogenicity, along with aquatic toxicity.[1][2]

All waste containing this compound must be classified and handled as hazardous chemical waste.[3] The following table summarizes the anticipated hazard and precautionary statements based on structurally related chemicals like 4-Amino-2-chloropyridine.[1]

Hazard Class & CategoryStatement CodeHazard StatementPrecautionary Statement Codes
Acute Toxicity, OralH302Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation / CorrosionH315Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage / IrritationH319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Skin SensitizationH317May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364
Carcinogenicity (Suspected)H351Suspected of causing cancerP201, P280, P308+P313, P405, P501
Acute Aquatic ToxicityH412Harmful to aquatic life with long lasting effectsP273, P501

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent dermal absorption, inhalation, and ocular exposure, a multi-layered barrier is essential.

  • Hand Protection : Chemically resistant gloves are mandatory. Based on the aromatic and chlorinated nature of the compound, nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or spill cleanup, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's resistance chart.[3]

  • Eye and Face Protection : At a minimum, chemical splash goggles are required. When there is a significant risk of splashing, a full-face shield must be worn in conjunction with goggles.[2]

  • Body Protection : A buttoned lab coat is standard. For operations involving larger quantities or a higher risk of spillage, a chemical-resistant apron or coveralls are necessary.[3]

  • Respiratory Protection : All work with 4-Amino-2-chloronicotinaldehyde powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not feasible or are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Spill Management: A Step-by-Step Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.[3]

Minor Spill (Solid, <5g in a Fume Hood)
  • Restrict Access : Ensure no other personnel enter the immediate area without appropriate PPE.

  • Containment : Prevent the powder from becoming airborne. Do NOT use a dry brush or compressed air.[1]

  • Cleanup : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep or scoop the mixture into a designated hazardous waste container.[4]

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (such as methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials are to be disposed of as hazardous waste.[3]

Major Spill (Solid, >5g or any amount outside a Fume Hood)
  • Evacuate and Alert : Immediately evacuate the area and alert colleagues and the institutional safety office or emergency response team.[3]

  • Isolate : Close the doors to the affected area and prevent entry. If safe to do so, increase ventilation to the area (e.g., by opening a window from the outside, if applicable).

  • Await Response : Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus.[5] Allow the trained emergency response team to manage the cleanup and decontamination.

Waste Disposal Workflow

The proper disposal of 4-Amino-2-chloronicotinaldehyde and its associated waste requires a systematic approach. The following workflow diagram illustrates the decision-making process for segregating and handling different waste streams.

DisposalWorkflow Disposal Decision Workflow for 4-Amino-2-chloronicotinaldehyde Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Unused_Product Unused/Expired Product Waste_Type->Unused_Product  Unused Chemical Contaminated_PPE Contaminated PPE (Gloves, Coats, etc.) Waste_Type->Contaminated_PPE Used PPE   Spill_Cleanup Spill Cleanup Debris (Absorbents, Wipes) Waste_Type->Spill_Cleanup Spill Residue Aqueous_Waste Contaminated Aqueous Solution Waste_Type->Aqueous_Waste Process Solution Empty_Container Empty Product Container Waste_Type->Empty_Container Original Bottle Solid_Waste Labelled Hazardous SOLID Waste Container Unused_Product->Solid_Waste Contaminated_PPE->Solid_Waste Spill_Cleanup->Solid_Waste Liquid_Waste Labelled Hazardous LIQUID Waste Container (Halogenated) Aqueous_Waste->Liquid_Waste Empty_Container->Solid_Waste Triple-rinse if possible, dispose of rinsate as liquid waste. Puncture container. Disposal Arrange Pickup by Licensed Hazardous Waste Contractor Solid_Waste->Disposal Liquid_Waste->Disposal

Caption: Decision workflow for segregating 4-Amino-2-chloronicotinaldehyde waste.

Approved Disposal Procedures

Primary Disposal Method: Incineration

The most effective and regulatory-compliant method for destroying chlorinated aromatic compounds is high-temperature incineration.[6] This process must be performed at a licensed and permitted hazardous waste disposal facility. The high temperatures and control systems ensure the complete destruction of the compound, preventing the formation and release of toxic byproducts like dioxins.[7]

Protocol:

  • Waste Segregation : Collect all waste materials contaminated with 4-Amino-2-chloronicotinaldehyde—including unused product, contaminated PPE, and spill cleanup debris—in a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Labeling : The container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Amino-2-chloronicotinaldehyde"

    • The primary hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen," "Environmental Hazard")

    • The accumulation start date

  • Storage : Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.[8]

  • Arrangement for Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Prohibited Disposal Methods
  • Sewer Disposal : Absolutely DO NOT dispose of this chemical or any contaminated materials down the drain.[4][5] Its chlorinated nature and potential aquatic toxicity make it a significant environmental hazard.

  • Regular Trash : Disposal in the regular trash is a violation of environmental regulations and poses a risk to sanitation workers and the public.[3]

  • Solvent Evaporation : Do not attempt to evaporate solutions of this compound in the fume hood as a disposal method. This releases the compound into the environment.

Decontamination of Equipment

All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated after use.

Protocol:

  • Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., methanol or ethanol) to dissolve any residual compound. Collect this rinsate and dispose of it as halogenated liquid hazardous waste.

  • Wash : Wash the rinsed equipment with soap and hot water.

  • Final Rinse : Perform a final rinse with deionized water.

By adhering to these rigorous procedures, you ensure a culture of safety, maintain regulatory compliance, and fulfill our collective responsibility to protect our environment.

References

  • Apollo Scientific. (2023, April 17). Safety Data Sheet: 4-Amino-2-chloropyridine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety.
  • ChemicalBook. (2025, May 3). 4-Amino-2-chloropyridine - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Amino-6-chloronicotinaldehyde.
  • BASF. (2026, January 29). Safety data sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-Amino-2-chloropyrimidine.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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  • Hitchman, M. L., et al. (1995).
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational and disposal plan for handling 4-Amino-2-chloronicotinaldehyde, a compound of interest in pharmaceutical and agrochemical research. By understanding the rationale behind each safety protocol, you can not only protect yourself and your colleagues but also ensure the integrity of your research.

Understanding the Hazards: A Proactive Approach to Safety

Data from a positional isomer, 6-Bromo-2-chloronicotinaldehyde, indicates that this class of compounds can cause skin sensitization and serious eye irritation.[1] Related molecules like 4-Amino-2-chloropyridine are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation and skin sensitization.[2] Some related compounds are also suspected of causing cancer.[2] Aromatic aldehydes, in general, can be hazardous, with the potential to cause lung damage and respiratory irritation upon exposure.[3]

Therefore, a cautious and comprehensive approach to personal protection is warranted when handling 4-Amino-2-chloronicotinaldehyde.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the last line of defense against chemical exposure in the laboratory.[4] The following is a step-by-step guide to the essential PPE for handling 4-Amino-2-chloronicotinaldehyde.

1. Hand Protection: The First Barrier

  • Glove Selection: Due to the potential for skin irritation and sensitization, chemically resistant gloves are mandatory.[1][2] Nitrile gloves are a suitable initial choice for handling small quantities of this compound in a solid form.[5] Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For procedures involving larger quantities or solutions of the compound, double gloving is recommended to provide an additional layer of protection.

  • Proper Technique: Don gloves before handling the chemical and remove them promptly after the task is complete, avoiding cross-contamination of surfaces. Wash hands thoroughly with soap and water after removing gloves.[2]

2. Eye and Face Protection: Shielding from Splashes and Aerosols

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against accidental splashes of solutions or airborne particles of the solid compound.[5][6]

  • Face Shield: When there is a significant risk of splashing, such as during transfer of solutions or heating, a face shield should be worn in conjunction with safety goggles for full-face protection.[6]

3. Body Protection: Minimizing Skin Exposure

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[5][7]

  • Apron: For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is advisable.

  • Full-Body Protection: In situations with a high risk of exposure to large quantities, a disposable chemical-resistant suit may be necessary.

4. Respiratory Protection: Preventing Inhalation Hazards

  • Work in a Ventilated Area: All handling of 4-Amino-2-chloronicotinaldehyde, especially when in powdered form or when heating solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] The selection and use of respirators must be in accordance with your institution's respiratory protection program and OSHA standards.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the reproducibility of your experiments.

Pre-Handling Checklist
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for 4-Amino-2-chloronicotinaldehyde and related compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for damage before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE Weigh Weigh solid in fume hood Prep->Weigh Proceed with caution Dissolve Dissolve in solvent in fume hood Weigh->Dissolve Transfer carefully React Perform reaction in fume hood Dissolve->React Quench Quench reaction and work-up React->Quench Waste Segregate and label waste Quench->Waste Decon Decontaminate workspace and glassware Waste->Decon Doff Doff PPE Decon->Doff

Caption: A logical workflow for the safe handling of 4-Amino-2-chloronicotinaldehyde.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Halogenated Organic Waste: As 4-Amino-2-chloronicotinaldehyde is a halogenated organic compound, all waste containing this chemical must be collected in a designated, properly labeled container for halogenated organic waste.[9][10] Do not mix with non-halogenated waste.[11]

  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and disposable labware, should be placed in a separate, clearly labeled bag for solid chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[11]

Disposal Procedure
  • Collection: Collect all liquid and solid waste in their respective, properly labeled containers at the point of generation (e.g., within the fume hood).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12][13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Prevent the spread of the spill by using absorbent materials.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Clean-up: For small spills, trained personnel wearing appropriate PPE can clean up the spill using an appropriate absorbent material. For large spills, contact your institution's EHS department immediately.

  • Decontaminate: Thoroughly decontaminate the spill area after cleanup.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

This guide is intended to provide a comprehensive framework for the safe handling of 4-Amino-2-chloronicotinaldehyde. Always consult your institution's specific safety protocols and the most current safety information available. A proactive and informed approach to laboratory safety is paramount to protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Carl ROTH. Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • RPS Group. Aldehydes exposure analysis. Retrieved from [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Standards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • Elsevier. (2025, August 6). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Retrieved from [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • American Chemical Society. Doing Things Safely. Retrieved from [Link]

  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, August 1). Medical Management Guidelines for Acute Chemical Exposure. Retrieved from [Link]

  • American Chemical Society. (2022, June 3). Chemical Safety Information Resources | ACS College Safety Video #2. YouTube. Retrieved from [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • The Center for Construction Research and Training. Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ACS Publications. (2023, November 28). Explore ACS Digital Learning Solutions on Lab Safety. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.